molecular formula C14H25N3O9 B1663007 Kasugamycin CAS No. 6980-18-3

Kasugamycin

Cat. No.: B1663007
CAS No.: 6980-18-3
M. Wt: 379.36 g/mol
InChI Key: PVTHJAPFENJVNC-UQTMRZPGSA-N
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Description

Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide.
This compound has been reported in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
Source PubChem
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InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHJAPFENJVNC-UQTMRZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1040374
Record name Kasugamycin
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Molecular Weight

379.36 g/mol
Source PubChem
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Vapor Pressure

<1.3X10-4 mm Hg at 25 °C
Record name KASUGAMYCIN
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CAS No.

6980-18-3, 11030-24-3
Record name Kasugamycin
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Record name Kasugamycin
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Record name 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate
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Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]
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Record name KASUGAMYCIN
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Melting Point

203 °C (dec)
Record name KASUGAMYCIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kasugamycin on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis at the initiation stage. Unlike many of its counterparts that induce misreading of the genetic code, this compound exerts a more nuanced control over translation. It binds to the 30S ribosomal subunit within the mRNA channel, spanning the peptidyl (P) and exit (E) sites. This binding does not directly compete with the initiator fMet-tRNAfMet. Instead, this compound mimics mRNA nucleotides, creating a steric hindrance that perturbs the codon-anticodon interaction and destabilizes the binding of the initiator tRNA. This action prevents the formation of a functional 70S initiation complex. The inhibitory effect of this compound is highly dependent on the mRNA sequence, particularly the nucleotide preceding the start codon, making it a context-specific inhibitor of translation. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action

This compound's primary target is the 30S ribosomal subunit, where it obstructs the initial steps of protein synthesis.[1] Structural studies have pinpointed its binding site to a critical location within the mRNA channel, at the interface of the P and E sites.[2][3] Here, it establishes key interactions with universally conserved nucleotides of the 16S rRNA, namely G926 and A794.[4][5]

The binding of this compound does not directly overlap with the canonical P-site occupied by the initiator tRNA.[6] Instead, it functions by mimicking mRNA nucleotides, effectively blocking the path of the incoming messenger RNA.[6] This steric clash is particularly pronounced for the nucleotides at the -1 and -2 positions relative to the start codon.[7] The consequence of this obstruction is a destabilization of the crucial codon-anticodon helix formed between the mRNA and the initiator tRNA, which in turn prevents the stable formation of the 30S initiation complex and the subsequent joining of the 50S subunit to form a productive 70S ribosome.[1]

A significant feature of this compound's mechanism is its context-dependent activity. The efficiency of inhibition is markedly influenced by the identity of the nucleotide at the -1 position of the mRNA. A guanine (B1146940) (G) at this position renders the transcript highly susceptible to this compound-mediated inhibition.[7][8][9] This specificity allows this compound to selectively inhibit the translation of a subset of cellular proteins.[9] Furthermore, this compound's action is attenuated in cases of translational coupling, where the initiation of a downstream gene is linked to the termination of an upstream open reading frame.[8][9]

The antibiotic shows a differential effect on canonical, leadered mRNAs versus leaderless mRNAs. While it effectively inhibits the initiation on most leadered transcripts, its efficacy is reduced on leaderless mRNAs where the steric clash with the 5' untranslated region is absent, and the binding of the initiator tRNA is further stabilized by the 70S context.[6][10]

Data Presentation

Quantitative Data on this compound-Ribosome Interaction
ParameterValueOrganism/SystemMethodReference
Association Constant (Ka) ~6 x 104 M-1E. coli 70S RibosomesEquilibrium Dialysis[1]
Dissociation Constant (Kd) ~16.7 µME. coli 70S RibosomesCalculated from Ka[1]
Context-Dependent Inhibition by this compound

The inhibitory effect of this compound is significantly influenced by the nucleotide at the -1 position relative to the start codon. The following table, based on ribosome profiling data, illustrates the median log2 fold change in translation efficiency (TE) for transcripts with different -1 nucleotides upon treatment with this compound. A more negative value indicates stronger inhibition.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)Reference
A-0.5-1.0[4]
C-0.6-1.2[4]
G -0.8 -1.5 [4]
U-0.5-1.1[4]
Structural Data of this compound-Ribosome Complexes
PDB IDComplexResolution (Å)OrganismReference
2HHH30S ribosomal subunit with this compound3.35Thermus thermophilus[4]
Not explicitly stated in abstract70S ribosome with this compound3.5Escherichia coli[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

kasugamycin_mechanism This compound Mechanism of Action cluster_initiation Bacterial Translation Initiation cluster_inhibition Inhibition by this compound 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC binds mRNA mRNA mRNA->30S_IC binds fMet_tRNA fMet-tRNAfMet fMet_tRNA->30S_IC binds 70S_IC 70S Initiation Complex 30S_IC->70S_IC associates with 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC Elongation Protein Elongation 70S_IC->Elongation This compound This compound Ksg_binding This compound binds to 30S P/E site (G926, A794) This compound->Ksg_binding Steric_clash Steric clash with mRNA (-1, -2 positions) Ksg_binding->Steric_clash Destabilization Destabilization of codon-anticodon interaction Steric_clash->Destabilization Inhibition Inhibition of 30S IC formation Destabilization->Inhibition Inhibition->30S_IC prevents

Caption: this compound's inhibitory pathway on bacterial translation initiation.

experimental_workflow Experimental Workflow for Studying this compound's Action cluster_structural Structural Analysis cluster_biochemical Biochemical Assays Ribosome_prep Ribosome Purification Complex_formation Ribosome-Kasugamycin Complex Formation Ribosome_prep->Complex_formation Crystallography X-ray Crystallography Complex_formation->Crystallography CryoEM Cryo-Electron Microscopy Complex_formation->CryoEM Structure_determination 3D Structure Determination (Binding Site Mapping) Crystallography->Structure_determination CryoEM->Structure_determination Assay_prep Preparation of Assay Components (tRNA, mRNA, IFs) Toeprinting Toeprinting Assay Assay_prep->Toeprinting In_vitro_translation In Vitro Translation Assay Assay_prep->In_vitro_translation Inhibition_analysis Analysis of Translation Inhibition (IC50, context-dependence) Toeprinting->Inhibition_analysis In_vitro_translation->Inhibition_analysis

Caption: Workflow for structural and biochemical analysis of this compound's action.

Experimental Protocols

X-ray Crystallography of the Ribosome-Kasugamycin Complex

This protocol provides a general framework for determining the structure of the 70S ribosome in complex with this compound.[4]

  • Ribosome Purification:

    • Grow Escherichia coli or Thermus thermophilus cells to mid-log phase and harvest by centrifugation.

    • Lyse cells via French press or sonication in a buffer containing Tris-HCl, MgCl₂, KCl, and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Isolate 70S ribosomes using sucrose (B13894) density gradient centrifugation.

    • Pellet the 70S ribosomes by ultracentrifugation and resuspend in a storage buffer for storage at -80°C.

  • Crystallization and Soaking:

    • Set up crystallization trials of purified 70S ribosomes using the hanging drop or sitting drop vapor diffusion method, screening various precipitants (e.g., polyethylene (B3416737) glycols), salts, and pH conditions.

    • Prepare a soaking solution containing this compound in a cryo-protectant buffer compatible with the crystallization conditions.

    • Transfer the apo-ribosome crystals to the soaking solution and incubate for several hours to allow this compound to diffuse into the crystal.[6]

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystals by a brief transfer to a solution with a higher concentration of cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.[4]

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

    • Process the diffraction data using software such as XDS or MOSFLM.

    • Determine the structure by molecular replacement using a previously solved ribosome structure as a search model.

    • Build the this compound molecule into the difference electron density map (Fo-Fc).

    • Refine the structure using software like PHENIX or REFMAC5, with manual model building in Coot.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kasugamycin Complexes

This method is used to obtain high-resolution 3D structures of the ribosome-kasugamycin complex in a near-native state.

  • Sample Preparation:

    • Prepare the 30S initiation complex by incubating purified 30S subunits with initiation factors (IF1, IF2, IF3), fMet-tRNAfMet, and a model mRNA in the presence of a saturating concentration of this compound.

    • Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.

  • Data Acquisition and Processing:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.

    • Collect a large dataset of movie frames of the ribosomal particles.

    • Perform motion correction on the movie frames.

    • Perform 2D and 3D classification to select for homogenous particle populations.

    • Refine the 3D reconstruction to high resolution.

    • Build an atomic model of the ribosome-kasugamycin complex into the cryo-EM density map.

Toeprinting Assay to Monitor Initiation Complex Formation

This primer extension inhibition assay is used to map the position of the 30S ribosomal subunit on an mRNA template and to assess the effect of this compound on this process.

  • Reaction Assembly:

    • Prepare a hybridization mix containing the mRNA template and a 5'-radiolabeled DNA primer complementary to a downstream region of the mRNA. Anneal by heating to 85°C and slowly cooling to room temperature.

    • Prepare a reaction mixture containing:

      • 30S ribosomal subunits

      • Initiation factors (IF1, IF2, IF3)

      • fMet-tRNAfMet

      • GTP

      • Varying concentrations of this compound (or a vehicle control)

      • Toeprinting buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M KCl, 20 mM MgCl₂, 5 mM DTT)

    • Add the annealed mRNA-primer complex to the reaction mixture and incubate at 37°C to allow for the formation of the 30S initiation complex.

  • Primer Extension Reaction:

    • Initiate the reverse transcription reaction by adding a reverse transcriptase enzyme (e.g., AMV or MMLV reverse transcriptase) and dNTPs.

    • Incubate at 37°C for 15-20 minutes. The reverse transcriptase will extend the primer until it is blocked by the bound 30S subunit, generating a "toeprint".

    • Terminate the reaction by adding a stop solution (e.g., containing formamide (B127407) and a tracking dye).

  • Data Analysis:

    • Denature the samples by heating and resolve the cDNA products on a denaturing polyacrylamide sequencing gel.

    • Visualize the radiolabeled products by autoradiography. The presence and intensity of the toeprint band indicate the position and extent of 30S initiation complex formation, and its reduction in the presence of this compound quantifies the inhibitory effect.

In Vitro Translation Inhibition Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis using a cell-free system.

  • System Components:

    • E. coli S30 extract or a reconstituted PURE (Protein Synthesis Using Recombinant Elements) system.

    • A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

    • Amino acid mixture.

    • Energy source (ATP, GTP, and a regeneration system).

    • Reaction buffer.

  • Assay Protocol:

    • Prepare a master mix containing all the components of the in vitro translation system except the this compound.

    • Aliquot the master mix into reaction tubes or wells of a microplate.

    • Add varying concentrations of this compound to the reactions, including a no-drug control.

    • Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

    • Quantify the amount of reporter protein produced using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).

    • Plot the reporter signal as a function of this compound concentration and determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Conclusion

This compound's mechanism of action represents a fascinating example of context-specific inhibition of bacterial translation. Its ability to bind within the mRNA channel of the 30S ribosomal subunit and allosterically inhibit the binding of initiator tRNA through steric hindrance highlights a sophisticated mode of antibiotic action. The dependence of its inhibitory activity on the local mRNA sequence opens avenues for understanding the nuances of translation initiation and for the potential design of novel, highly specific antibacterial agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of this compound with the bacterial ribosome and to explore its potential in drug development.

References

The Genesis of a Potent Aminoglycoside: A Technical Guide to the Discovery and Origin of Kasugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in 1965 by a team led by the distinguished Japanese scientist Hamao Umezawa, kasugamycin is an aminoglycoside antibiotic with potent antifungal and antibacterial properties.[1][2] Isolated from the soil actinomycete Streptomyces kasugaensis near the Kasuga Grand Shrine in Nara, Japan, this natural product has had a significant impact on agriculture, particularly in the control of rice blast disease caused by the fungus Pyricularia oryzae.[1] This technical guide provides a comprehensive overview of the discovery, origin, and foundational research on this compound, presenting detailed experimental protocols from its initial isolation and characterization, quantitative data on its antimicrobial activity, and a depiction of its biosynthetic pathway and mechanism of action.

Discovery and Origin

The discovery of this compound was a result of a systematic screening program for new antibiotics from soil microorganisms.[3] In 1965, Hamao Umezawa and his colleagues isolated a strain of Streptomyces, designated M-338, from a soil sample collected at the Kasuga Shrine in Nara, Japan.[4] This strain, later named Streptomyces kasugaensis, was found to produce a substance with strong inhibitory activity against Pyricularia oryzae, the causative agent of rice blast, a devastating disease of rice crops.[1][5] The antibiotic was subsequently named this compound in honor of its geographical origin.[1] It was later found to also inhibit the growth of certain bacteria.[2]

Experimental Workflow for Discovery

The discovery of this compound followed a classical natural product discovery workflow, which is outlined in the diagram below. This process involves the isolation of microorganisms, screening for antimicrobial activity, and subsequent purification and characterization of the active compound.

Discovery_Workflow A Soil Sample Collection (Kasuga Shrine, Nara, Japan) B Isolation of Microorganisms (Streptomyces sp. M-338) A->B C Screening for Antimicrobial Activity (vs. Pyricularia oryzae) B->C D Fermentation of Active Strain C->D Positive Hit E Extraction and Purification of Active Compound (this compound) D->E F Structural Elucidation and Characterization E->F G Biological Activity Profiling (Antifungal and Antibacterial) F->G

Figure 1: General workflow for the discovery of this compound.

The Producing Microorganism: Streptomyces kasugaensis

The microorganism responsible for producing this compound is Streptomyces kasugaensis.[6] This bacterium is a species of the genus Streptomyces, which is well-known for being a prolific source of a wide variety of secondary metabolites, including many clinically important antibiotics. S. kasugaensis is a Gram-positive, filamentous bacterium found in soil.[7] Another species, Streptomyces kasugaspinus, has also been identified as a producer of this compound.[4]

Physicochemical Properties of this compound

This compound is a white, crystalline substance with the chemical formula C14H28ClN3O10 (this compound hydrochloride).[2] It is an aminoglycoside antibiotic, a class of antibiotics that contain amino-modified sugars. The structure of this compound is composed of three main moieties: a D-chiro-inositol ring, an aminosugar called kasugamine, and a glycine (B1666218) imine side chain.[8] It is soluble in water and slightly soluble in methanol.[9]

Antimicrobial Spectrum

This compound exhibits a selective spectrum of activity, being particularly effective against the rice blast fungus Pyricularia oryzae.[10] It also demonstrates activity against several species of bacteria, although it is generally less potent against bacteria compared to other aminoglycosides.[11]

OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Pyricularia oryzaeNot Specified<20[10]
Pseudomonas aeruginosaClinical Isolates125 - 250 (Median MIC of 250)[11]
Escherichia coliNot Specified>100[12]
Klebsiella pneumoniaeNot Specified>100[12]
Proteus vulgarisNot Specified>100[12]
Salmonella enteritidisNot Specified>100[12]
Staphylococcus aureusNot Specified>100[12]
Bacillus subtilisNot Specified>100[12]

Detailed Experimental Protocols

The following protocols are based on the original discovery and characterization of this compound, supplemented with modern techniques where applicable.

Isolation of Streptomyces kasugaensis
  • Soil Sample Preparation : Soil samples are collected and air-dried. The dried soil is then crushed and passed through a sieve to remove large debris.[7]

  • Pre-treatment : To select for spore-forming actinomycetes like Streptomyces, the soil sample is pre-treated by heating at 55°C for 5 minutes.[7]

  • Serial Dilution and Plating : 1 gram of the pre-treated soil is suspended in 9 mL of sterile water. A series of ten-fold dilutions are prepared.[7]

  • Cultivation : An aliquot of the final dilution is spread onto a suitable medium for the isolation of Streptomyces, such as Yeast-Malt Extract Agar (ISP-2). The plates are incubated at 28-30°C for 7-9 days.[7]

  • Colony Selection and Purification : Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky appearance with aerial and substrate mycelia) are selected and sub-cultured to obtain pure isolates.[7]

Fermentation for this compound Production
  • Seed Culture : A seed culture of Streptomyces kasugaensis is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker.[13]

  • Production Medium : The production of this compound is carried out in a nutrient-rich fermentation medium under submerged aerobic conditions.[13] A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, ammonium (B1175870) salts), and trace elements.[13][14][15]

  • Fermentation Conditions : The fermentation is conducted in large-scale fermenters with controlled temperature (around 27-30°C), pH (initially around 7.0-7.5), and aeration to ensure optimal growth and antibiotic production.[4][15] The fermentation is typically carried out for several days until a substantial amount of this compound is produced.[4]

Purification of this compound
  • Harvesting : The fermentation broth is harvested, and the mycelial mass is separated from the supernatant by centrifugation or filtration.[4]

  • Adsorption : The this compound in the supernatant is adsorbed onto active carbon.[9]

  • Elution : The this compound is then eluted from the active carbon using a solvent such as aqueous methanol.[9]

  • Ion-Exchange Chromatography : Further purification is achieved using ion-exchange chromatography. The eluate is passed through a cation exchange resin (e.g., with sulfonic acid groups). After washing, the this compound is eluted with a solution like aqueous ammonia.[9]

  • Crystallization : The purified this compound solution is concentrated, and the antibiotic is crystallized to obtain a pure, white crystalline product.[4]

Characterization of this compound

The structure and properties of the purified this compound were determined using a combination of techniques available at the time, including:

  • Melting Point Determination [9]

  • Solubility Testing [9]

  • Elemental Analysis [9]

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry

  • Acid Hydrolysis : To identify the constituent components (kasugamine and D-chiro-inositol).[9]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by a biosynthetic gene cluster (BGC) within the Streptomyces kasugaensis genome.[8][16] The pathway involves the synthesis of the three main components and their subsequent assembly.

Biosynthesis_Pathway cluster_0 Kasugamine Moiety Synthesis cluster_1 D-chiro-inositol Moiety Synthesis cluster_2 Assembly and Final Product UDP_GlcNAc UDP-N-acetylglucosamine KasQ KasQ (Epimerase) UDP_GlcNAc->KasQ UDP_ManNAc UDP-N-acetylmannosamine Enzymatic_steps1 Multiple Enzymatic Steps UDP_ManNAc->Enzymatic_steps1 Kasugamine_precursor Kasugamine Precursor KasA KasA (Glycosyltransferase) Kasugamine_precursor->KasA KasQ->UDP_ManNAc Enzymatic_steps1->Kasugamine_precursor myo_inositol myo-inositol Enzymatic_steps2 Enzymatic Steps myo_inositol->Enzymatic_steps2 D_chiro_inositol D-chiro-inositol D_chiro_inositol->KasA Enzymatic_steps2->D_chiro_inositol Kasuganobiosamine Kasuganobiosamine KasN KasN (Glycine Oxidase) Kasuganobiosamine->KasN This compound This compound Glycine_imine Glycine imine side chain Glycine_imine->KasN KasA->Kasuganobiosamine KasN->this compound

Figure 2: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound inhibits bacterial protein synthesis at the initiation stage.[2][17] It binds to the 30S ribosomal subunit in the mRNA channel, near the P- and E-sites.[18][19] This binding interferes with the proper placement of the initiator fMet-tRNAfMet, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[2][20] More recently, it has also been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[10]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome Ribosome_30S 30S Subunit Ribosome_50S 50S Subunit mRNA mRNA P_site P-site Initiation_Complex 70S Initiation Complex Formation E_site E-site This compound This compound This compound->P_site Binds to 30S subunit near P- and E-sites No_Protein_Synthesis Protein Synthesis Blocked This compound->No_Protein_Synthesis Prevents Initiation Initiator_tRNA Initiator fMet-tRNA Initiator_tRNA->P_site Binding inhibited Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Successful Initiation

Figure 3: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

The discovery of this compound from Streptomyces kasugaensis stands as a landmark achievement in the field of natural product antibiotics. Its unique mode of action, targeting the initiation of protein synthesis, and its significant agricultural applications have made it a subject of enduring scientific interest. The foundational research conducted by Hamao Umezawa and his team laid the groundwork for our current understanding of this important molecule. Further research into its biosynthetic pathway and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.

References

The Production of Kasugamycin from Streptomyces kasugaensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from Streptomyces kasugaensis, a soil bacterium found near the Kasuga shrine in Nara, Japan.[1] While exhibiting weak activity against many human bacterial pathogens, this compound has proven to be a potent agent against various plant pathogens, most notably Pyricularia oryzae, the fungus responsible for rice blast disease.[2][3] Its unique mode of action, targeting the initiation of protein synthesis, and its distinct profile from human and veterinary antibiotics make it a valuable tool in agriculture.[1][4] This technical guide provides an in-depth overview of Streptomyces kasugaensis as the source of this compound, detailing its biosynthesis, production, purification, and biological activity for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process encoded by a dedicated gene cluster (kas) within the Streptomyces kasugaensis genome.[5][6] The final molecule is assembled from three key moieties: D-chiro-inositol, the unique aminosugar kasugamine (B1673303), and a glycine (B1666218) imine group.[5] The biosynthetic pathway involves a series of enzymatic modifications of precursor molecules derived from primary metabolism.

The initial and priming step of the pathway is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-ManNAc, a reaction catalyzed by the epimerase KasQ.[5] Subsequent enzymatic steps, orchestrated by proteins encoded in the kas gene cluster, are believed to involve a D-amino acid oxidase (KasN), a dehydratase (KasR), and an epimerase (KasJ), among others, to construct the kasugamine moiety.[6][7] A glycosyltransferase (KasA) is then thought to couple the kasugamine precursor with myo-inositol.[5] The final steps involve further modifications to yield the mature this compound molecule. The complete enzymatic sequence and all intermediates are still a subject of ongoing research.

For self-protection, S. kasugaensis employs resistance enzymes, such as the acetyltransferases KasF and KasH, which can inactivate this compound by acetylation.[5]

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound cluster_precursors Primary Metabolism Precursors cluster_pathway This compound Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc KasQ (Epimerase) myo_inositol myo-Inositol Kasuganobiosamine_precursor Kasuganobiosamine Precursor (Kasugamine + Inositol) myo_inositol->Kasuganobiosamine_precursor Glycine Glycine This compound This compound Glycine->this compound Kasugamine_precursor Kasugamine Precursor UDP_ManNAc->Kasugamine_precursor Multiple Steps (KasN, KasR, etc.) Kasugamine_precursor->Kasuganobiosamine_precursor KasA (Glycosyltransferase) Kasuganobiosamine_precursor->this compound KasJ (Epimerase), Glycine addition

Fig. 1: Proposed Biosynthetic Pathway of this compound

Production via Fermentation

Commercial production of this compound is achieved through large-scale submerged aerobic fermentation of Streptomyces kasugaensis.[8] The process begins with the development of a seed culture, which is then used to inoculate large production fermenters containing a nutrient-rich medium optimized for secondary metabolite production.

Quantitative Data: Fermentation Yields

The yield of this compound is highly dependent on the fermentation conditions, particularly the composition of the medium and the pH profile during cultivation. A key strategy to enhance production is the application of a "pH shock," where the culture pH is temporarily lowered, significantly boosting this compound biosynthesis upon return to neutral conditions.[9]

Fermentation ConditionMax. This compound Conc.Reference
Control (Flask Culture)12.6 mg/L[10]
Control (Fermenter)114 mg/L[10]
6-hour pH Shock59 mg/L[10]
12-hour pH Shock78 mg/L[10]
24-hour pH Shock~88 mg/L (7-fold increase)[9]
48-hour pH Shock120 mg/L[10]
Optimized Medium (Patent)3570 µg/cc (3570 mg/L)[11]
Experimental Protocol: Fermentation

This protocol is a composite based on published methods for this compound production.[10][12]

I. Media Preparation

  • Seed Culture Medium (per liter):

    • Glucose: 10 g

    • Peptone: 5 g

    • Yeast Extract: 3 g

    • Malt Extract: 3 g

    • Adjust pH to 7.0 before sterilization.

  • Production Medium (per liter):

    • Soybean Meal Powder: 50-80 g

    • Maltose: 20-25 g

    • Fish Oil: 35-40 g

    • Dry Corn Steep Liquor Powder: 5-10 g

    • NaCl: 3-5 g

    • KH₂PO₄: 0.3-0.5 g

    • Inositol: 0.1-0.5 g

    • Adjust pH to 6.8-7.2 before sterilization.

II. Inoculum Development

  • Inoculate a suitable volume of seed culture medium with a stock culture of S. kasugaensis.

  • Incubate at 28-30°C with agitation (e.g., 230 rpm) for approximately 60-72 hours.

III. Production Fermentation

  • Sterilize the production fermenter containing the production medium.

  • Inoculate the production medium with 10-15% (v/v) of the seed culture.

  • Maintain fermentation conditions:

    • Temperature: 28-30°C

    • Agitation: 180-500 rpm (depending on fermenter geometry)

    • Aeration: Provide sterile air to maintain dissolved oxygen levels.

  • Ferment for 168-170 hours. Monitor pH, cell growth, and substrate consumption.

  • At the end of the fermentation, harvest the culture broth for extraction.

Fermentation Workflow General Workflow for this compound Fermentation Start Start Inoculum Inoculate Seed Medium with S. kasugaensis Stock Start->Inoculum Seed_Culture Incubate Seed Culture (28-30°C, 60-72h, shaking) Inoculum->Seed_Culture Production_Inoculation Inoculate Production Medium with Seed Culture (10-15% v/v) Seed_Culture->Production_Inoculation Fermentation Submerged Aerobic Fermentation (28-30°C, 168-170h, agitation, aeration) Production_Inoculation->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest End End Harvest->End

Fig. 2: General Workflow for this compound Fermentation

Extraction and Purification

This compound is a hydrophilic, basic compound that is secreted into the fermentation broth. The purification process leverages these properties, primarily through ion-exchange chromatography.

Experimental Protocol: Extraction and Purification

This protocol is adapted from methodologies described in patents and analytical papers.[11][13]

I. Broth Clarification

  • Filter the harvested fermentation broth to remove the S. kasugaensis mycelial mass.

  • Adjust the pH of the filtrate to 5.0 with 1N HCl to precipitate insoluble materials.

  • Filter or centrifuge the mixture to obtain a clear, cell-free supernatant.

II. Ion-Exchange Chromatography (Cation Exchange)

  • Pass the clarified supernatant through a column packed with a strong cation exchange resin (e.g., Amberlite XE-100 or Strata SCX). The basic this compound will bind to the acidic resin.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound this compound using a basic solution, such as 0.5N ammonia (B1221849) or an ammonium (B1175870) formate (B1220265) solution in methanol/water.

  • Collect the active fractions containing this compound.

III. Decolorization and Concentration

  • Apply the active eluate to an activated carbon column to remove pigments and other impurities.

  • After washing the column with deionized water, elute the this compound with 0.05N HCl.

  • Concentrate the acidic eluate under reduced pressure at a temperature below 40°C.

IV. Crystallization

  • To the concentrated this compound solution, add approximately 10 volumes of ethanol (B145695) to precipitate the this compound hydrochloride.

  • Collect the precipitate by filtration and dry.

  • For further purification, dissolve the crude crystals in a minimal amount of water and recrystallize by adding ethanol.

  • Collect the pure crystalline this compound hydrochloride and dry.[11]

Purification_Workflow Workflow for this compound Extraction and Purification Start Fermentation Broth Filtration Filter to Remove Mycelia Start->Filtration pH_Adjust Adjust Filtrate to pH 5.0 with HCl Filtration->pH_Adjust Clarification Centrifuge/Filter to Clarify pH_Adjust->Clarification Cation_Exchange Load onto Cation Exchange Resin Clarification->Cation_Exchange Wash Wash Resin with Water Cation_Exchange->Wash Elution Elute with Basic Solution (e.g., 0.5N Ammonia) Wash->Elution Carbon_Treatment Decolorize with Activated Carbon Elution->Carbon_Treatment Concentration Concentrate Eluate (Reduced Pressure) Carbon_Treatment->Concentration Precipitation Precipitate with Ethanol Concentration->Precipitation Crystallization Collect and Recrystallize Precipitation->Crystallization Final_Product Pure this compound HCl Crystallization->Final_Product

Fig. 3: Workflow for this compound Extraction and Purification

Biological Activity and Mechanism of Action

This compound inhibits bacterial proliferation by interfering with protein synthesis at the initiation step.[1] It binds within the mRNA channel of the 30S ribosomal subunit, preventing the association of the initiator fMet-tRNA, thereby blocking the formation of the 70S initiation complex.[1] Bacterial resistance typically arises from mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for modifying nucleotides in the this compound binding site.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. This compound shows significant activity against plant pathogens but is less effective against many human pathogens.

OrganismStrain(s)MIC (µg/mL)NotesReference
Pseudomonas aeruginosaClinical Isolates125 - 250Median MIC of 250 µg/mL in Trypticase Soy Broth; 125 µg/mL in more basic Mycin Assay Broth.[14]
Neisseria gonorrhoeaeLab & Clinical Isolates30 - 200Narrow range of susceptibility observed.[15]
Burkholderia glumaeKSM-Sensitive StrainsVariesA causative agent of rice bacterial grain rot.[16]
Xanthomonas, Erwinia, CorynebacteriumVarious SpeciesActiveGenerally active against these plant pathogenic genera.[2]
Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of this compound.[17][18]

I. Materials

  • This compound hydrochloride stock solution (e.g., 1024 µg/mL), filter-sterilized.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Trypticase Soy Broth, Mueller-Hinton Broth).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

II. Procedure

  • Prepare Inoculum:

    • Grow the test organism in broth to the mid-logarithmic phase.

    • Adjust the culture turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (broth + inoculum, no antibiotic).

    • Well 12 serves as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

MIC Determination Workflow Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Standardized Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubation Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End End Read_MIC->End

Fig. 4: Workflow for MIC Determination by Broth Microdilution

Conclusion

Streptomyces kasugaensis remains the primary industrial source for the production of this compound, a vital agricultural antibiotic. A deep understanding of its biosynthetic pathway, coupled with optimized fermentation and purification protocols, is essential for efficient production. The strategic use of techniques such as pH shock can dramatically improve yields. While its efficacy against human pathogens is limited, its targeted activity against key plant diseases ensures its continued relevance in crop protection. Further research into the this compound biosynthetic pathway may open avenues for bioengineering novel aminoglycoside antibiotics with improved properties.

References

Characterization of the Kasugamycin Biosynthesis Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis in 1965.[1] It is composed of three distinct chemical moieties: D-chiro-inositol, kasugamine (B1673303) (an unusual amino-sugar), and a glycine (B1666218) imine group.[1][2] Primarily used in agriculture, this compound is effective against rice blast disease caused by the fungus Magnaporthe oryzae and certain plant pathogenic bacteria.[1][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA.[1][4] The production of this complex natural product is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of S. kasugaensis. This guide provides a detailed overview of the characterization of the this compound BGC, including the functions of key genes, the biosynthetic pathway, its regulation, and the experimental protocols employed in its study.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC has been identified and sequenced in several producing strains, including Streptomyces kasugaensis M338-M1 and BCRC12349, as well as Streptomyces microaureus XM301.[5][6][7] The cluster contains a series of kas genes responsible for the synthesis of the this compound molecule, as well as genes involved in regulation, resistance, and transport.

Core Biosynthetic Genes

The core set of genes directs the assembly of the kasugamine and D-chiro-inositol moieties and their subsequent linkage. The functions of many of these genes have been predicted through sequence homology to known enzymes and confirmed through genetic and biochemical experiments.[5]

Table 1: Key Genes in the this compound Biosynthesis Cluster and Their Functions

GenePutative FunctionHomology/Evidence
kasAGlycosyltransferaseCouples UDP-carboxyformimidoyl-kasugamine and myo-inositol.[1]
kasJEpimerasePotentially epimerizes the C1-OH of myo-inositol to D-chiro-inositol to complete the synthesis.[1]
kasNGlycine oxidase / D-amino acid oxidaseLikely involved in the formation of the glycine imine moiety. Shows 35% identity to a D-amino acid oxidase.[1][5]
kasQUDP-N-acetylglucosamine 2-epimeraseConverts UDP-GlcNAc to UDP-ManNAc, the initial step in the pathway.[1][2][5]
kasRNDP-hexose 3,4-dehydrataseLikely involved in the modification of the sugar moiety.[5]
kasHN-acetyltransferase (Resistance)Inactivates this compound by N2'-acetylation, providing self-resistance to the producing organism.[1][2]
kasTPathway-specific regulatory proteinA putative activator that binds to the upstream regions of operons within the cluster to control their expression.[5]

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has been a long-standing puzzle, recent studies have elucidated key steps. The pathway begins with the formation of the kasugamine precursor from UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Initiation : The epimerase KasQ initiates the pathway by converting UDP-GlcNAc into UDP-ManNAc.[1][2] Isotope-feeding studies have confirmed that glucosamine, rather than glucose, serves as the direct precursor for the kasugamine moiety.[1][2]

  • Sugar Modification : A series of enzymes, including the dehydratase KasR , further modify the sugar intermediate.

  • Amine and Carboxyl Group Addition : The oxidase KasN and other enzymes are proposed to drive the reactions toward the formation of UDP-carboxyformimidoyl-kasugamine.[1]

  • Glycosylation : The glycosyltransferase KasA then catalyzes the crucial step of linking the UDP-carboxyformimidoyl-kasugamine intermediate with myo-inositol.[1]

  • Final Epimerization : The final step is proposed to be the epimerization of the myo-inositol moiety to D-chiro-inositol, a reaction potentially catalyzed by the epimerase KasJ .[1]

This compound Biosynthetic Pathway UDP_GlcNAc UDP-GlcNAc UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc KasQ (Epimerase) UDP_Kasugamine_Intermediate UDP-Kasugamine Intermediate UDP_ManNAc->UDP_Kasugamine_Intermediate KasR, etc. UDP_Carboxy_Kasugamine UDP-Carboxyformimidoyl- kasugamine UDP_Kasugamine_Intermediate->UDP_Carboxy_Kasugamine KasN (Oxidase) KSM_Precursor This compound Disaccharide Precursor UDP_Carboxy_Kasugamine->KSM_Precursor KasA (Glycosyltransferase) Myo_Inositol myo-Inositol Myo_Inositol->KSM_Precursor KSM This compound KSM_Precursor->KSM KasJ (Epimerase)

Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by a network of regulatory genes located both within and flanking the core BGC. These regulators modulate the transcription of the biosynthetic genes, often in response to environmental or cellular signals.

  • KasT : A key pathway-specific activator. Gel retardation assays have shown that KasT binds to the promoter regions of biosynthetic operons, such as the kasN promoter and the kasQ-kasR intergenic region, directly controlling their expression.[5] Deletion of kasT completely abolishes this compound production, while its overexpression can significantly increase the yield.[6]

  • Two-Component System (kasW/kasX) : Located in the flanking region of the cluster, kasW and kasX encode a putative two-component regulatory system. Deletion of these genes has been shown to improve this compound production in both low- and high-yielding strains, suggesting they act as negative regulators.[6][8]

  • Other Regulators : Additional regulatory genes, including kasV (a MerR-family regulator) and kasS (an isoprenylcysteine carboxyl methyltransferase), have also been identified.[6][8] The manipulation of these genes can have varying effects on this compound yield, sometimes depending on the production level of the host strain.[6]

Table 2: Effects of Regulatory Gene Manipulation on this compound Production

Gene(s)ManipulationStrainEffect on this compound Yield
kasTDeletionS. kasugaensisProduction abolished.[6]
kasTOverexpressionS. kasugaensis BCRC12349 (low)186% increase.[6][8]
kasW/kasXDeletionS. kasugaensis BCRC12349 (low)12-19% increase.[6]
kasW/kasXDeletionS. microaureus XM301 (high)58% increase (from 6 to 9.5 g/L).[6][8]
kasVDeletionS. kasugaensis BCRC12349 (low)194% increase.[6][8]
kasSDeletionS. kasugaensis BCRC12349 (low)22% increase.[6]
kasSDeletionS. microaureus XM301 (high)Decreased production.[6]

digraph "this compound Regulatory Network" {
graph [splines=true, overlap=false];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes KasT [label="KasT\n(Activator)", fillcolor="#FBBC05", fontcolor="#202124"]; KasVWX [label="KasV, KasW, KasX, KasS\n(Negative Regulators)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BGC [label="this compound\nBiosynthetic Genes\n(kasA, kasN, kasQ, etc.)", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; KSM [label="this compound\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges KasT -> BGC [label=" Activates", color="#34A853"]; KasVWX -> BGC [label=" Represses", color="#EA4335", arrowhead=tee]; BGC -> KSM [color="#5F6368"]; }

Regulatory network of the this compound gene cluster.

Experimental Protocols

The characterization of the this compound BGC relies on a combination of molecular genetics, biochemistry, and analytical chemistry techniques.

Gene Inactivation (Knockout) and Complementation

This is a fundamental technique to determine the function of a specific gene.

  • Methodology :

    • Construct Design : An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) is cloned, flanked by homologous regions (~1-2 kb) upstream and downstream of the target kas gene. This construct is assembled in a non-replicating E. coli vector.

    • Conjugation : The engineered plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. kasugaensis via intergeneric conjugation.

    • Selection of Mutants : Exconjugants are grown on media containing the selection antibiotic (e.g., apramycin) and nalidixic acid (to counter-select the E. coli donor). Double-crossover homologous recombination events, where the target gene is replaced by the resistance cassette, are selected.

    • Verification : The correct gene replacement is confirmed by PCR using primers flanking the target gene and by Southern blotting.

    • Phenotypic Analysis : The knockout mutant is fermented, and the culture broth is analyzed by HPLC or LC-MS to check for the abolition of this compound production.

    • Complementation : To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is cloned into an integrative expression vector and reintroduced into the mutant strain. Restoration of this compound production confirms the gene's function.

Heterologous Expression

Expressing the entire BGC in a model host strain can confirm the cluster's role in this compound production and facilitate genetic engineering.

  • Methodology :

    • Cluster Cloning : The entire this compound BGC is cloned from the genomic DNA of S. kasugaensis into a suitable vector, such as a bacterial artificial chromosome (BAC) or a fosmid.

    • Cassette Construction : The gene cluster is engineered into an expression cassette. This may involve replacing the native promoter of a key regulatory gene (like kasT) with a strong, constitutive promoter (e.g., PrpsJ) to ensure expression in the heterologous host.[9]

    • Host Transformation : The expression cassette is introduced into a genetically tractable and high-growth-rate host, such as Streptomyces lividans or Rhodococcus erythropolis.[9]

    • Production Analysis : The transformed host is cultured under fermentation conditions, and the production of this compound is monitored using analytical techniques like LC-MS. Successful production confirms that the cloned gene cluster is sufficient for biosynthesis.

Biochemical Characterization of Enzymes

To confirm the specific function of an enzyme, the corresponding gene is overexpressed, and the purified protein is subjected to in vitro assays.

  • Methodology (Example: KasQ Epimerase Assay) :

    • Gene Cloning and Overexpression : The kasQ gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a) to produce a His-tagged fusion protein.

    • Protein Expression and Purification : The recombinant plasmid is transformed into an expression host like E. coli BL21(DE3). Protein expression is induced (e.g., with IPTG), and the cells are harvested. The His-tagged KasQ protein is purified from the cell lysate using nickel-affinity chromatography.

    • Enzyme Assay : The purified KasQ enzyme is incubated with its putative substrate, UDP-GlcNAc, in a suitable buffer.

    • Product Detection : The reaction mixture is analyzed over time by methods such as HPLC or capillary electrophoresis to detect the formation of the product, UDP-ManNAc, confirming the epimerase activity of KasQ.[1]

Experimental Workflow Gene Identify Target Gene (e.g., kasX) Knockout Gene Knockout via Homologous Recombination Gene->Knockout Overexpression Overexpression & Purification of KasX Protein Gene->Overexpression For Biochemical Characterization VerifyKO Verify Mutant by PCR & Southern Blot Knockout->VerifyKO Ferment Fermentation & Metabolite Analysis (HPLC) VerifyKO->Ferment Phenotype Observe Phenotype (e.g., No KSM Production) Ferment->Phenotype Complementation Gene Complementation Phenotype->Complementation Confirm Specificity Restore Restore KSM Production Complementation->Restore Assay In Vitro Biochemical Assay Overexpression->Assay Function Confirm Enzymatic Function Assay->Function

Workflow for characterizing a kas gene function.

Conclusion and Future Perspectives

The characterization of the this compound biosynthesis gene cluster has made significant strides, revealing a complex interplay of biosynthetic, regulatory, and resistance genes. While the functions of many key genes like kasQ and kasT have been elucidated, the precise roles of several other ORFs and the intricate details of the entire biosynthetic pathway remain areas for further investigation. Future work will likely focus on the complete biochemical reconstitution of the pathway in vitro, the structural biology of the biosynthetic enzymes to understand their mechanisms, and the exploitation of the regulatory network to engineer high-yielding production strains. This knowledge provides a robust foundation for the rational design of novel aminoglycoside antibiotics and for improving the industrial production of this agriculturally important compound.

References

An In-depth Technical Guide to Kasugamycin Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and activity assessment are presented, alongside quantitative data to support researchers in their drug development and scientific investigations. A key feature of this document is the visualization of this compound's inhibitory pathway on the 30S ribosomal subunit, offering a clear graphical representation of its molecular interaction.

Chemical Structure and Identity

This compound is an aminoglycoside antibiotic that consists of a kasugamine (B1673303) moiety linked to D-chiro-inositol.[3][4] The hydrochloride salt form is commonly used in research and agricultural applications.

Chemical Structure of this compound

Table 1: Chemical Identifiers of this compound Hydrochloride

IdentifierValue
IUPAC Name 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride[5]
Synonyms Kasumin, 3-O-[2-Amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-D-arabino-hexopyranosyl]-D-chiro-inositol hydrochloride[4][6]
CAS Number 19408-46-9[3][7]
Molecular Formula C₁₄H₂₅N₃O₉ · HCl[3][7]
Molecular Weight 415.82 g/mol [3][7]

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[3] It is freely soluble in water and stable under acidic to neutral conditions, but unstable in strong acids and alkaline solutions.[2][7]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Appearance White to off-white powder[3]
Melting Point 236-239 °C (decomposes)[7]
Solubility Freely soluble in aqueous solutions[7]
Stability Stable in weak acids, unstable in strong acids and basic conditions[2]
Storage Temperature 2-8 °C[3][7]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimicrobial effect by inhibiting the initiation of protein synthesis in bacteria.[2][4] It specifically targets the 30S ribosomal subunit.[8]

Binding to the 30S Ribosomal Subunit

This compound binds within the mRNA channel of the 30S subunit, near the peptidyl (P) and exit (E) sites.[3][8] This binding site is primarily composed of 16S rRNA, and key interactions occur with universally conserved nucleotides G926 and A794.[8]

Interference with Translation Initiation

Unlike many other aminoglycosides, this compound does not cause misreading of the mRNA. Instead, its binding sterically hinders the proper placement of the initiator fMet-tRNA and the mRNA within the ribosome.[1][8] This prevents the formation of a functional 70S initiation complex, thereby halting the entire process of protein synthesis.[1][8]

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex Joins mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->30S_subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to This compound This compound Hydrochloride This compound->30S_subunit Binds to mRNA channel This compound->Initiation_Complex Inhibits HPLC_Workflow Start Start: Purity Analysis Prep_Mobile Prepare Mobile Phase (Buffer + Acetonitrile) Start->Prep_Mobile Prep_Standards Prepare this compound Standard and Sample Solutions with Internal Standard (Inosine) Start->Prep_Standards HPLC_Setup Set Up HPLC System (C-18 Column, UV Detector at 230 nm) Prep_Mobile->HPLC_Setup Injection Inject Standard and Sample Solutions Prep_Standards->Injection HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Analysis: Compare Peak Area Ratios Detection->Data_Analysis End End: Determine Purity Data_Analysis->End

References

A Deep Dive into the Kasugamycin Target Site on the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin, an aminoglycoside antibiotic, selectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. Unlike many of its counterparts, it does not typically induce misreading of the genetic code, making it a valuable tool in molecular biology and a potential scaffold for novel antimicrobial agents. This technical guide provides a comprehensive exploration of the this compound binding site on the 30S ribosomal subunit, its mechanism of action, quantitative binding data, and detailed experimental protocols for its study.

This compound binds to a highly conserved region of the 16S rRNA within the mRNA channel, at the interface of the P and E sites.[1] This strategic positioning allows it to sterically hinder the binding of initiator tRNA (fMet-tRNA) and prevent the formation of a functional 70S initiation complex on most mRNAs.[1][2] The inhibitory action of this compound is context-dependent, with the nucleotide sequence of the mRNA, particularly at the -1 position relative to the start codon, playing a crucial role in its efficacy.[3][4]

The this compound Binding Site: A Molecular Perspective

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of this compound on the 30S ribosomal subunit.[1][5]

Key Features of the Binding Site:

  • Location: this compound nestles within the mRNA channel at the junction of the peptidyl (P) and exit (E) sites.[6]

  • Composition: The binding pocket is exclusively composed of 16S rRNA residues.[1]

  • Critical Interactions: The antibiotic makes crucial contacts with universally conserved nucleotides, including:

    • G926 in helix 28[1][4]

    • A794 in helix 24[1][4]

    • A792 [1]

    • A1499

    • G1505

    • U1506 [7]

  • Mechanism of Inhibition: By occupying this site, this compound physically obstructs the path of the mRNA and sterically interferes with the placement of the initiator tRNA in the P site.[1][8] This interference prevents the proper codon-anticodon interaction necessary for the initiation of translation.[8]

Quantitative Analysis of this compound-Ribosome Interaction

The following tables summarize key quantitative data related to the binding of this compound to the ribosome and its inhibitory effects.

Table 1: Binding Affinity of this compound

ParameterValueOrganism/SystemMethod
Association Constant (Ka)~6 x 104 M-1E. coli 70S RibosomesEquilibrium Dialysis

Table 2: Context-Dependent Inhibition by this compound

This table illustrates the impact of the nucleotide at the -1 position (immediately preceding the start codon) on the change in translation efficiency (TE) upon this compound treatment. Data is presented as the median log2 fold change in TE.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1

Table 3: this compound Effect Value (KEV) for Sensitive and Resistant Transcripts in E. coli

The KEV quantifies the degree of resistance or sensitivity of a transcript to this compound. A KEV < 1 indicates sensitivity, while a KEV > 1 indicates resistance.

GeneProductKEVClassification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7.98Resistant

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its characterization.

Kasugamycin_Mechanism cluster_ribosome 30S Ribosomal Subunit 30S 30S Subunit 70S_IC 70S Initiation Complex Formation 30S->70S_IC P_site P-site E_site E-site mRNA_channel mRNA Channel This compound This compound This compound->mRNA_channel Binds to 16S rRNA mRNA mRNA This compound->mRNA Displaces fMet_tRNA Initiator tRNA (fMet-tRNA) This compound->fMet_tRNA Sterically hinders This compound->70S_IC Prevents formation mRNA->mRNA_channel Threads through mRNA->70S_IC Required for fMet_tRNA->P_site Binds to fMet_tRNA->70S_IC Required for Inhibition Translation Initiation Inhibited

Figure 1. Mechanism of this compound Action on the 30S Ribosomal Subunit.

Experimental_Workflow Start Investigate this compound-Ribosome Interaction Structural_Studies Structural Studies Start->Structural_Studies Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Functional_Assays Functional Assays Start->Functional_Assays Xray X-ray Crystallography Structural_Studies->Xray CryoEM Cryo-Electron Microscopy Structural_Studies->CryoEM Footprinting Chemical Footprinting Biochemical_Assays->Footprinting Binding_Assays Binding Affinity Assays (e.g., Equilibrium Dialysis) Biochemical_Assays->Binding_Assays Toeprinting Toeprinting Assay Functional_Assays->Toeprinting InVitro_Translation In Vitro Translation Assay Functional_Assays->InVitro_Translation Ribosome_Profiling Ribosome Profiling Functional_Assays->Ribosome_Profiling Binding_Site_ID Identify Binding Site (Atomic Resolution) Xray->Binding_Site_ID CryoEM->Binding_Site_ID rRNA_Contacts Determine rRNA Contacts Footprinting->rRNA_Contacts Binding_Kinetics Quantify Binding Affinity (Ka, Kd) Binding_Assays->Binding_Kinetics Inhibition_Mechanism Elucidate Inhibition Mechanism (IC Formation) Toeprinting->Inhibition_Mechanism InVitro_Translation->Inhibition_Mechanism Translational_Effects Assess Global Translational Effects Ribosome_Profiling->Translational_Effects

Figure 2. Experimental Workflow for Characterizing the this compound Binding Site.

Detailed Experimental Protocols

X-ray Crystallography of the Ribosome-Kasugamycin Complex

This protocol outlines the general steps for determining the structure of this compound bound to the 70S ribosome.

1. Ribosome Purification:

  • Grow Escherichia coli or Thermus thermophilus to mid-log phase and harvest cells.

  • Lyse cells and clarify the lysate.

  • Isolate 70S ribosomes via sucrose (B13894) density gradient centrifugation.

2. Crystallization:

  • Set up crystallization trials of purified 70S ribosomes using hanging or sitting drop vapor diffusion.

  • Screen various conditions (precipitants like PEG, salts, pH) to obtain diffraction-quality crystals.

3. Soaking or Co-crystallization:

  • Soaking: Transfer ribosome crystals to a solution containing this compound to allow the antibiotic to diffuse into the crystal.

  • Co-crystallization: Add this compound to the ribosome solution before setting up crystallization trials.

4. Data Collection:

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

5. Structure Determination and Refinement:

  • Process the diffraction data.

  • Solve the structure by molecular replacement using a known ribosome structure.

  • Build the this compound molecule into the electron density map.

  • Refine the model to obtain the final structure.

Cryo-Electron Microscopy of the 30S Initiation Complex with this compound

This protocol describes the steps for visualizing the 30S initiation complex stalled by this compound.

1. Complex Formation:

  • Incubate purified 30S ribosomal subunits with initiation factors (IF1, IF2, IF3), fMet-tRNA, a model mRNA, and this compound.

2. Sample Preparation:

  • Apply a small volume of the complex solution to a glow-discharged cryo-EM grid.

  • Blot the grid to create a thin film and plunge-freeze it in liquid ethane.

3. Data Acquisition:

  • Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

4. Image Processing and 3D Reconstruction:

  • Perform particle picking to select images of the 30S complexes.

  • Classify the particles into different conformational states.

  • Generate a high-resolution 3D reconstruction of the this compound-bound complex.

5. Model Building and Analysis:

  • Fit atomic models of the 30S subunit, initiation factors, and this compound into the cryo-EM density map.

  • Analyze the interactions between this compound and the ribosome.

Toeprinting (Primer Extension Inhibition) Assay

This biochemical technique maps the position of ribosomes on an mRNA molecule and is used to study the formation of translation initiation complexes and the inhibitory effects of antibiotics like this compound.[1]

1. Reaction Assembly:

  • Prepare a reaction mixture containing:

    • Purified 30S ribosomal subunits

    • The specific mRNA template of interest

    • Initiator tRNA (fMet-tRNA)

    • Initiation factors (IF1, IF2, IF3)

    • GTP

    • A radiolabeled DNA primer complementary to a region downstream of the start codon.

  • Set up parallel reactions with and without this compound at various concentrations.

2. Initiation Complex Formation:

  • Incubate the reactions to allow the formation of the 30S initiation complex on the mRNA.

3. Primer Extension:

  • Add reverse transcriptase to the reactions. The enzyme will synthesize a cDNA copy of the mRNA template, starting from the radiolabeled primer.

  • The reverse transcriptase will be blocked by the assembled ribosome, resulting in a truncated cDNA product (the "toeprint").

4. Analysis:

  • Denature the reaction products and separate them by size on a sequencing gel.

  • Visualize the radiolabeled cDNA products by autoradiography.

  • The presence of a toeprint band indicates the formation of the initiation complex. A decrease in the intensity of this band in the presence of this compound demonstrates its inhibitory effect on complex formation.

Chemical Footprinting

This method is used to identify the specific nucleotides in the 16S rRNA that interact with this compound.

1. Ribosome-Kasugamycin Complex Formation:

  • Incubate purified 30S ribosomal subunits with this compound.

2. Chemical Modification:

  • Treat the complexes with chemical probes that modify specific rRNA bases. Common probes include:

    • Dimethyl sulfate (B86663) (DMS): Modifies accessible adenines and cytosines.

    • Kethoxal: Modifies accessible guanines.

  • The binding of this compound will protect the interacting nucleotides from modification.

3. Identification of Modified Sites:

  • Extract the 16S rRNA from the treated and untreated samples.

  • Use reverse transcriptase to perform primer extension analysis with a radiolabeled primer specific to a region of the 16S rRNA.

  • The reverse transcriptase will stop at the modified bases.

4. Analysis:

  • Separate the cDNA products on a sequencing gel.

  • Compare the patterns of reverse transcriptase stops between the this compound-treated and untreated samples.

  • A decrease in the intensity of a band in the this compound-treated sample indicates that the corresponding nucleotide is protected by the antibiotic and is therefore part of the binding site.

Conclusion

The detailed structural and biochemical understanding of the this compound binding site on the 30S ribosomal subunit provides a solid foundation for understanding its mechanism of action and the basis of resistance. This knowledge is not only crucial for the continued use of this compound as a research tool but also offers a blueprint for the rational design of novel antibiotics that can target the bacterial ribosome with high specificity and efficacy. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the intricate interactions between antibiotics and their ribosomal targets.

References

The Precision Strike of Kasugamycin: A Technical Guide to its Inhibition of Translation Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory mechanism of kasugamycin, an aminoglycoside antibiotic, on bacterial translation initiation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding and provides detailed experimental methodologies to facilitate further investigation into this potent inhibitor.

Executive Summary

This compound is a powerful tool for dissecting the intricacies of translation initiation. Unlike many antibiotics that target the elongation phase of protein synthesis, this compound specifically impedes the formation of the 70S initiation complex. Its unique, context-dependent mechanism of action, which is influenced by the mRNA sequence immediately upstream of the start codon, makes it an invaluable probe for studying translational control. This guide details the molecular basis of this compound's inhibitory effect, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Molecular Mechanism of Action

This compound exerts its inhibitory effect by binding to the 30S ribosomal subunit within the mRNA channel, near the E-site. This binding does not directly compete with the initiator tRNA (fMet-tRNA) in the P-site. Instead, it sterically hinders the proper placement of the mRNA, leading to a destabilization of the codon-anticodon interaction.

Recent studies have revealed a more nuanced mechanism than simply blocking the initial binding of fMet-tRNA. Ribosome profiling experiments have shown that this compound can interfere with translation even after the formation of the 70S initiation complex, causing ribosomes to accumulate at and near the start codon. This suggests that this compound may inhibit a step subsequent to the initial 70S formation, such as the maturation of the initiation complex into an elongation-competent ribosome.

A key feature of this compound's action is its context-dependent inhibition. The nucleotide at the -1 position (immediately upstream of the start codon) of the mRNA plays a crucial role in determining the sensitivity to the antibiotic. Transcripts with a guanine (B1146940) (G) at the -1 position are significantly more susceptible to this compound-induced inhibition than those with other nucleotides.

Quantitative Data on this compound Inhibition

The efficacy of this compound's inhibitory action has been quantified through various experimental approaches, including ribosome profiling and binding assays.

Ribosome Profiling Data

Ribosome profiling (Ribo-seq) allows for a genome-wide assessment of translation. The this compound Effect Value (KEV) is a metric derived from Ribo-seq data that quantifies the change in ribosome occupancy of a transcript in the presence of the antibiotic. A KEV less than 1 indicates sensitivity, while a KEV greater than 1 suggests resistance.

Table 1: this compound Effect Value (KEV) for Select E. coli Genes

GeneProductKEVClassification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
ykgAUncharacterized protein0.13Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7.98Resistant
ygaDPutative periplasmic protein7.5

Kasugamycin Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, has a long history of use in agriculture as a potent fungicide and bactericide.[1][2] Its unique mechanism of action, which involves the inhibition of translation initiation, and its low toxicity to humans make it an intriguing scaffold for the development of novel anti-infective agents.[2][3] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, known quantitative activity data, resistance mechanisms, and key experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and the design of novel this compound analogs with enhanced therapeutic properties.

Introduction to this compound

This compound is an aminoglycoside antibiotic distinguished by the absence of a deoxystreptamine moiety, which is common to many other antibiotics in this class.[4] Its chemical structure consists of two key components: the aminosugar kasugamine (B1673303) linked to a D-chiro-inositol moiety, which is further substituted with an amidinoformic acid group.[2][5] The chemical formula is C14H25N3O9, and its molar mass is 379.366 g·mol−1.[6][7] Primarily used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae and various plant-pathogenic bacteria, this compound exhibits a bacteriostatic effect by inhibiting protein synthesis.[1][4][8]

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, specifically inhibiting the initiation phase of protein synthesis.[6][9]

  • Binding Site: X-ray crystallography studies have revealed that this compound binds within the mRNA channel of the 30S ribosomal subunit.[10][11] The binding pocket is situated between the universally conserved nucleotides G926 and A794 of the 16S rRNA.[6][10] This location is at the junction of the peptidyl-tRNA (P-site) and exit-tRNA (E-site).[11][12]

  • Inhibition of Initiation: Unlike many antibiotics that cause misreading of the mRNA, this compound does not.[4] Instead, it physically obstructs the binding of initiator tRNA (fMet-tRNA) to the P-site.[6][13] It achieves this not by directly overlapping with the tRNA binding site, but by mimicking the codon nucleotides of the mRNA in the P and E sites.[6][14] This mimicry perturbs the crucial mRNA-tRNA codon-anticodon interaction, which destabilizes tRNA binding and ultimately prevents the formation of the 70S translation initiation complex on canonical (leadered) mRNAs.[6][14]

  • Specificity: Interestingly, this compound's inhibitory action is specific to canonical mRNAs. It does not effectively inhibit the translation of leaderless mRNAs, which lack a 5' untranslated region.[6][9] For these leaderless mRNAs, the translation initiation complex involves the fully assembled 70S ribosome, where the presence of the 50S subunit helps stabilize tRNA binding, thus minimizing this compound's efficacy.[6][14] The nucleotide immediately preceding the start codon also influences the drug's activity, with a guanine (B1146940) residue in this position making the mRNA more susceptible to inhibition.[15][16]

Kasugamycin_Mechanism_of_Action Mechanism of this compound Action on Bacterial Ribosome cluster_ribosome 70S Ribosome 30S 30S Subunit Block Translation Initiation Blocked 50S 50S Subunit mRNA Canonical mRNA mRNA->30S Binds tRNA Initiator tRNA (fMet-tRNA) tRNA->30S Binds to P-site This compound This compound Binding Binds to 16S rRNA (A794 & G926) in mRNA channel This compound->Binding Binding->30S Targets Binding->tRNA NoProtein No Protein Synthesis Block->NoProtein

This compound's inhibitory effect on translation initiation.

Core Structure and Known SAR Insights

While extensive SAR studies on synthetic analogs are not widely published, analysis of this compound's structure, its binding mode, and degradation products provide key insights:

  • Kasugamine Moiety (Ring A): This 2,3,4,6-tetradeoxy-2,4-diaminopyranoside is crucial for its activity.[17] The amino groups at positions C-2 and C-4 are essential for interactions within the ribosomal binding pocket.[17] The axial amino group at C-2 is a notable feature.[17]

  • D-chiro-Inositol Moiety (Ring B): This cyclitol serves as the aglycone. Its hydroxyl groups likely contribute to the molecule's solubility and form hydrogen bonds within the binding site.

  • Amidinoformic Acid Group: Attached to the C-4 amino group of kasugamine, this side chain is critical for biological activity. Degradation of this compound into kasuganobiosamine, which lacks this group, results in a loss of activity.[2][5]

Synthetic efforts have focused on developing efficient pathways to produce the kasugamine core and the complete this compound molecule, which opens the door for creating analogs with modified side chains or sugar moieties to probe the SAR further.[2][17][18]

Quantitative Structure-Activity Relationship Data

Quantitative data on this compound's activity is primarily available as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values against various microorganisms.

Organism Strain(s) Activity Metric Value (µg/mL) Reference(s)
Pseudomonas aeruginosaMultiple Strains (Median)MIC250[19][20]
Pseudomonas aeruginosa11 Strains (Median, Basic Medium)MIC125[19][20]
Burkholderia glumaeKSM-sensitive (e.g., 210, 216, 3)MIC12.5 - 25[4]
Burkholderia glumaeKSM-resistant (18 strains)MIC1,600 - 3,200[4]
Didymella segeticolaGZSQ-4EC50141.18[1]

These values highlight the significant drop in activity against resistant strains, underscoring the importance of understanding resistance mechanisms in drug design.

Resistance Mechanisms

Bacteria have evolved several mechanisms to counteract the effects of this compound.

  • Target Site Modification: The most common form of resistance involves alterations to the ribosomal binding site. Low-level resistance is often acquired through mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for methylating nucleotides A1518 and A1519, located near the drug's binding site.[6][21] The absence of this methylation confers resistance.[9] High-level resistance can arise from direct mutations at the binding site nucleotides, such as G926 and A794.[6][10]

  • Enzymatic Inactivation: Another key resistance strategy is the enzymatic modification of the drug itself. A novel gene, aac(2')-IIa, has been identified in rice-pathogenic bacteria like Burkholderia glumae.[4] This gene encodes a this compound 2'-N-acetyltransferase, an enzyme that acetylates the 2'-amino group of the kasugamine moiety, thereby inactivating the antibiotic.[4][22]

Kasugamycin_Resistance_Mechanisms Primary Mechanisms of this compound Resistance cluster_mechanisms Resistance Strategies KSM This compound Ribosome Bacterial Ribosome (30S Subunit) KSM->Ribosome Inhibits Outcome2 Inactivated KSM KSM->Outcome2 Becomes Outcome1 Reduced KSM Binding Affinity Ribosome->Outcome1 Leads to TargetMod Target Site Modification TargetMod->Ribosome Alters binding site (e.g., ksgA, G926A mutations) EnzymeMod Enzymatic Inactivation EnzymeMod->KSM Modifies drug via AAC(2')-IIa enzyme Resistance Bacterial Survival & Proliferation Outcome1->Resistance Outcome2->Resistance No inhibition

Key bacterial resistance strategies against this compound.

Experimental Protocols for SAR Studies

A systematic approach is required to explore the SAR of this compound. This involves the synthesis of analogs followed by rigorous biological evaluation.

SAR_Workflow General Workflow for this compound SAR Studies Start Hypothesis: Modify core structure (e.g., Ring A, Ring B, side chain) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Structural Verification (HPLC, MS, NMR) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay MIC Determine MIC against panel of bacteria BioAssay->MIC BindingAssay Ribosome Binding Assay (optional, for mechanism) BioAssay->BindingAssay DataAnalysis Data Analysis: Compare activity of analogs to parent compound MIC->DataAnalysis BindingAssay->DataAnalysis SAR Establish Structure- Activity Relationship DataAnalysis->SAR SAR->Start Iterate design

A typical workflow for conducting SAR studies.
Synthesis of this compound Analogs

The synthesis of analogs is a complex, multi-step process. Recent advancements have provided efficient routes.[17][23]

  • General Strategy: A common approach involves the separate synthesis of protected versions of the kasugamine (Ring A) and D-chiro-inositol (Ring B) moieties.[2] These are then joined via a glycosylation reaction. The final steps involve the attachment of a modified amidinoformic acid group and global deprotection to yield the target analog.[2]

  • Key Reactions: A pivotal step in many modern syntheses is the creation of a key intermediate, such as a 3-deoxyglycal, which facilitates the stereocontrolled introduction of the required amino groups onto the kasugamine precursor.[17][23] The choice of protecting groups and glycosylation donors (e.g., glycosyl 1-O-m-chlorobenzoate) is critical for achieving good yields.[17]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard protocol for determining the MIC of an antibiotic.[24]

  • Materials:

    • This compound analog (stock solution prepared in sterile water or broth).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Test bacterial strains (e.g., E. coli, P. aeruginosa).

    • 0.5 McFarland standard.

    • Spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Suspend 3-5 bacterial colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[24]

    • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the this compound analog to well 1.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10.[24]

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as a positive growth control (no drug), and well 12 serves as a sterility control (no bacteria).[24]

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assays

To confirm that analogs retain the mechanism of action of the parent compound, ribosome binding assays can be performed.

  • Principle: These assays measure the ability of the analog to compete with a labeled ligand or to protect specific rRNA nucleotides from chemical modification.

  • Method (Chemical Footprinting):

    • Isolate 70S ribosomes from a sensitive bacterial strain (e.g., E. coli).

    • Incubate the ribosomes with varying concentrations of the this compound analog.

    • Treat the ribosome-drug complex with a chemical probe, such as dimethyl sulfate (B86663) (DMS) or kethoxal. These probes modify rRNA bases that are not protected by ligand binding.[10]

    • Extract the 16S rRNA and identify the modified sites using primer extension analysis.

    • Protection of nucleotides A794 and G926 by an analog would indicate that it binds to the same site as this compound.[10]

Conclusion and Future Directions

The structure-activity relationship of this compound is anchored in its unique three-part structure. The kasugamine core and the amidinoformic acid side chain are indispensable for its inhibitory action on the 30S ribosomal subunit. The emergence of resistance, primarily through target site modification and enzymatic inactivation, presents a significant challenge but also a key opportunity for drug design.

Future research should focus on the rational design and synthesis of analogs that can overcome these resistance mechanisms. Potential strategies include:

  • Modifying the 2'-position of the kasugamine moiety to block inactivation by acetyltransferase enzymes.

  • Altering the core structure to establish new interactions within the ribosomal binding pocket, potentially restoring activity against strains with target site mutations.

  • Exploring hybrid molecules that combine the this compound scaffold with other antibiotic classes.

By leveraging the detailed structural and mechanistic understanding outlined in this guide, the development of next-generation antibiotics based on the this compound scaffold is a promising avenue for addressing the growing threat of antimicrobial resistance.

References

Kasugamycin's Differential Impact on Leadered versus Leaderless mRNA Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the aminoglycoside antibiotic kasugamycin and its distinct effects on the translation of canonical (leadered) and leaderless messenger RNA (mRNA). This compound serves as a powerful molecular probe to dissect the mechanisms of translation initiation. Its context-dependent activity, potently inhibiting the translation of most leadered mRNAs while leaving leaderless transcripts largely unaffected, offers unique insights into the alternative pathways of protein synthesis in bacteria. This document details the molecular mechanisms of action, presents quantitative data from translatome studies, outlines key experimental protocols, and provides visual diagrams of the relevant biological pathways and workflows.

Introduction to Bacterial Translation Initiation

In bacteria, translation initiation—the rate-limiting step of protein synthesis—predominantly follows two distinct pathways, defined by the architecture of the mRNA's 5' end.[1]

  • Canonical (Leadered) mRNA Translation: The majority of bacterial mRNAs are "leadered," possessing a 5' untranslated region (5' UTR) that contains a Shine-Dalgarno (SD) sequence.[2][3] This sequence facilitates the recruitment of the 30S ribosomal subunit by pairing with the anti-SD sequence in the 16S rRNA, which correctly positions the start codon in the ribosomal P-site.[2] This canonical pathway is dependent on the action of initiation factors IF1, IF2, and IF3.[3]

  • Leaderless mRNA (lmRNA) Translation: A subset of bacterial mRNAs are "leaderless," lacking a 5' UTR and beginning directly with the start codon (e.g., AUG).[2][4] Translation of these lmRNAs can occur via an alternative pathway that involves the direct binding of a complete 70S ribosome, bypassing the need for the SD-anti-SD interaction and, in some cases, the full set of initiation factors.[2][5][6]

This compound has become an invaluable tool for studying these pathways due to its differential inhibitory activity.[2][7] It strongly inhibits the translation of most leadered mRNAs, whereas leaderless transcripts show significant resistance.[4][8]

Molecular Mechanism of Action of this compound

This compound is an aminoglycoside antibiotic that specifically targets and inhibits the initiation stage of translation.[2][7][9] Structural and biochemical studies have precisely mapped its binding site and mechanism.

X-ray crystallography reveals that this compound binds within the mRNA channel of the 30S ribosomal subunit.[1][8] The binding pocket is composed of 16S rRNA residues and is situated between the universally conserved nucleotides G926 and A794.[1] This location is critically positioned at the junction of the peptidyl-tRNA (P) and exit-tRNA (E) sites.[1][10] By occupying this space, this compound directly interferes with the path of the mRNA upstream of the start codon.[1][10]

Inhibition of Canonical (Leadered) mRNA Translation

The conventional mechanism for this compound's action against leadered mRNAs is based on steric hindrance.[2][4] During the formation of the 30S initiation complex, the 5' UTR of the mRNA threads through the channel occupied by this compound.[10] The bound antibiotic physically clashes with the mRNA nucleotides at positions -1 and -2 (immediately upstream of the start codon).[1][11] This steric conflict prevents the stable binding of the initiator fMet-tRNA to the P-site, thereby blocking the formation of a functional initiation complex.[2][8]

Recent genome-wide ribosome profiling studies have added a layer of complexity to this model.[12] These studies show that this compound can also interfere with translation after the formation of the 70S initiation complex, leading to an accumulation of ribosomes at and near the start codon.[12][13] This suggests this compound may also block the maturation of the 70S initiation complex or the first few translocation events.[11]

The inhibitory effect of this compound is highly context-dependent.[7][14] The nucleotide at the -1 position significantly influences the degree of inhibition, with a guanine (B1146940) (G) residue rendering the mRNA most susceptible to the drug's action.[12][13][15]

Canonical_Inhibition Diagram 1: Canonical Translation Initiation and Inhibition by this compound cluster_initiation Canonical Initiation Pathway cluster_inhibition This compound Action 30S 30S Subunit 30S_IC 30S Initiation Complex 30S->30S_IC Block Steric Clash with 5' UTR at P/E Site 30S->Block mRNA Leadered mRNA (5' UTR + SD + AUG) mRNA->30S_IC mRNA->Block IFs IF1, IF2, IF3 IFs->30S_IC tRNA fMet-tRNA tRNA->30S_IC 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit Ksg This compound Ksg->30S Binds mRNA channel Inhibition TRANSLATION INHIBITED Block->Inhibition

Diagram 1: Canonical Translation Initiation and Inhibition by this compound.

Relative Resistance of Leaderless mRNA Translation

The resistance of leaderless mRNAs to this compound stems from their unique structure and initiation mechanism.[4]

  • Absence of a 5' UTR: The primary reason for resistance is the lack of a 5' leader sequence.[2][4] Without mRNA nucleotides at the -1 and -2 positions, the steric clash that blocks canonical initiation does not occur.[1][4]

  • 70S Initiation Pathway: Leaderless mRNAs can bypass the 30S-only complex and be initiated directly by a complete 70S ribosome.[2][6] Toeprinting assays have confirmed that 70S initiation complexes formed on leaderless mRNA are significantly more resistant to this compound than their 30S counterparts.[2][6] The presence of the 50S subunit in the 70S complex is thought to stabilize the binding of the initiator tRNA, which helps to overcome the destabilizing effect of the drug.[4][8]

Leaderless_Resistance Diagram 2: Leaderless mRNA Translation and Resistance to this compound cluster_initiation Leaderless Initiation Pathway 70S 70S Ribosome 70S_IC 70S Initiation Complex 70S->70S_IC lmRNA Leaderless mRNA (starts with AUG) lmRNA->70S_IC tRNA fMet-tRNA tRNA->70S_IC Proceeds TRANSLATION PROCEEDS 70S_IC->Proceeds Ksg This compound Ksg->70S Binds, but no steric clash (no 5' UTR)

Diagram 2: Leaderless mRNA Translation and Resistance to this compound.

Quantitative Analysis of this compound's Effects

The differential impact of this compound has been quantified through global translatome analysis, primarily using ribosome profiling.

Table 1: Summary of Differential Effects of this compound

FeatureCanonical (Leadered) mRNA TranslationLeaderless mRNA Translation
Primary Initiation Pathway 30S subunit binds to Shine-Dalgarno sequence.[2][3]Direct binding of 70S ribosome to 5'-terminal AUG.[2][6]
This compound Effect Potent Inhibition.[4][8]Relative Resistance.[4][8]
Mechanism of Inhibition Steric clash between drug and 5' UTR at P/E site; blocks fMet-tRNA binding.[1][2]No 5' UTR to clash with; 70S complex stabilizes tRNA binding.[2][4]
Context Dependency Highly sensitive to nucleotide at -1 position (especially Guanine).[12][13]Less dependent on upstream sequence context.

Ribosome profiling experiments quantify the change in translation efficiency upon drug treatment, often expressed as a this compound Effect Value (KEV).[7] A KEV < 1 indicates sensitivity, while a KEV > 1 indicates resistance.[7]

Table 2: Quantitative Data from E. coli Translatome Studies

MetricObservationReference
Range of Sensitivity A >100-fold difference was observed between the most resistant and most sensitive transcripts.[4][16]
Sensitive Transcripts 102 transcripts were identified as being at least twofold more sensitive to this compound than the average.[4][16]
Resistant Transcripts 137 transcripts were identified as being at least twofold more resistant than the average.[4][16]
Leaderless Transcript Effect The single most resistant transcript identified in the study was leaderless.[4][16]
Translational Coupling Genes whose start codons overlap with the stop codons of upstream cistrons tend to be less susceptible to this compound, indicating resistance of reinitiation events.[12][13]

Key Experimental Protocols

Ribosome Profiling with this compound

This technique provides a genome-wide snapshot of ribosome positions, revealing sites of drug-induced stalling.

Methodology:

  • Cell Culture: Grow a this compound-susceptible bacterial strain (e.g., E. coli) in appropriate media at 37°C to early- or mid-logarithmic phase (OD600 ≈ 0.3-0.4).[7]

  • Drug Treatment: Split the culture. Treat one part with this compound at a final concentration of 1-10 mg/mL.[7] Process an untreated culture in parallel as a control.[7]

  • Incubation: Incubate for a short period (e.g., 2.5 - 5 minutes) to capture the immediate effects on translation initiation.[7]

  • Harvesting: Rapidly harvest cells by filtration or centrifugation at 4°C. Flash-freeze the cell pellet in liquid nitrogen.[7]

  • Lysis: Perform cryogenic lysis of the cell pellets (e.g., using a freezer mill) in a suitable lysis buffer.[7]

  • Footprinting: Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes containing the protected mRNA fragments ("footprints") using sucrose (B13894) density gradient centrifugation.

  • Library Preparation: Extract the RNA footprints, ligate adapters, perform reverse transcription, and PCR amplify to create a sequencing library.

  • Sequencing & Analysis: Perform high-throughput sequencing and map the reads to the genome. Analyze the data for footprint density, particularly looking for accumulation at translation start sites in the this compound-treated sample compared to the control.[14]

RiboSeq_Workflow Diagram 3: Experimental Workflow for Ribosome Profiling with this compound culture Bacterial Culture (Mid-Log Phase) split Split Culture culture->split control Untreated Control split->control Path A treated Add this compound (2.5-5 min) split->treated Path B harvest Rapid Harvest & Flash Freeze control->harvest treated->harvest lyse Cryogenic Lysis harvest->lyse digest RNase I Digestion lyse->digest isolate Isolate Monosomes (Sucrose Gradient) digest->isolate extract Extract RNA Footprints isolate->extract library Library Preparation (Ligation, RT-PCR) extract->library sequence High-Throughput Sequencing library->sequence analysis Data Analysis: Map Reads & Compare Densities sequence->analysis

Diagram 3: Experimental Workflow for Ribosome Profiling with this compound.
In Vitro Translation Assay

This assay directly measures protein synthesis from defined mRNA templates in the presence or absence of the antibiotic.

Methodology:

  • Prepare S30 Extract: Prepare a cell-free translation extract (S30) from E. coli.

  • mRNA Templates: Use equimolar amounts of a purified leaderless mRNA (e.g., bacteriophage λ cI mRNA) and a canonical mRNA (e.g., E. coli ompA mRNA).[5][17]

  • Reaction Setup: Combine the S30 extract, mRNA templates, an energy mix (ATP, GTP), amino acids (including a radiolabeled one like [³⁵S]-methionine), and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-45 minutes).[17]

  • Analysis: Stop the reactions and analyze the synthesized proteins using SDS-PAGE followed by autoradiography or phosphorimaging to visualize and quantify the protein products from each mRNA template.[17]

Toeprinting Assay

This primer extension inhibition assay maps the precise location of the ribosome on an mRNA template, allowing for the direct assessment of initiation complex formation.

Methodology:

  • Complex Formation: Assemble translation initiation complexes by incubating purified 30S subunits or 70S ribosomes with the mRNA template, initiator tRNA (fMet-tRNA), and initiation factors (IFs) in a suitable buffer.[1] Perform parallel reactions with and without this compound.[1]

  • Primer Annealing: Anneal a radiolabeled DNA primer to the mRNA downstream of the start codon.

  • Reverse Transcription: Add reverse transcriptase. The enzyme will synthesize cDNA until it is physically blocked by the leading edge of the ribosome.

  • Analysis: Denature the products and separate them on a sequencing gel alongside a sequencing ladder generated with the same primer. The "toeprint" is the band corresponding to the aborted reverse transcription product, typically appearing at position +15 to +17 relative to the 'A' (+1) of the start codon. A decrease in the intensity of this band in the presence of this compound indicates inhibition of initiation complex formation.[6]

Conclusion and Implications

This compound's differential activity makes it more than just an antibiotic; it is a precision tool for molecular biology. Its ability to selectively inhibit canonical translation provides a method to study the alternative, 70S-mediated initiation pathway used by leaderless mRNAs.[4][6]

For researchers and scientists , this compound is instrumental in:

  • Identifying novel leaderless transcripts within a translatome.[4]

  • Investigating the regulatory mechanisms that govern the choice between 30S and 70S initiation pathways.

  • Elucidating the role of context, such as the -1 nucleotide and translational coupling, in modulating translation efficiency.[12]

For drug development professionals , the study of this compound offers critical lessons:

  • The context-specificity of an antibiotic's action is a key consideration. A drug's efficacy can vary dramatically between different mRNA targets within the same pathogen.[12][15]

  • Alternative pathways like leaderless translation represent potential reservoirs of resistance that must be understood and addressed when designing new antimicrobials that target the ribosome.

  • Exploiting these differential effects could lead to novel therapeutic strategies, potentially targeting specific subsets of bacterial proteins crucial for virulence or survival under stress.

References

Decoding the Message Blocker: A Structural Analysis of Kasugamycin's Interaction with the Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, a unique aminoglycoside antibiotic, selectively inhibits bacterial protein synthesis at the initiation stage. Its distinct mechanism, which avoids the misreading of the genetic code often associated with other aminoglycosides, has made it a subject of intense research. This technical guide provides a comprehensive analysis of the structural basis for this compound's binding to the bacterial ribosome. By examining high-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM), we elucidate the key molecular interactions that underpin its inhibitory action. This document details the experimental methodologies used to obtain this structural information and presents quantitative data in a clear, comparative format. Furthermore, we visualize the intricate molecular pathways and experimental workflows to offer a deeper understanding of this compound's function, aiming to inform future rational drug design and development efforts.

Introduction

The ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for numerous antibiotics. This compound, produced by Streptomyces kasugaensis, stands out due to its specific inhibition of translation initiation.[1] It primarily targets the 30S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[2][3] This inhibitory effect is context-dependent, with the nucleotide sequence of the messenger RNA (mRNA), particularly the residue preceding the start codon, playing a crucial role in the extent of inhibition.[4][5] A guanine (B1146940) at the -1 position, for instance, renders translation highly sensitive to this compound.[4]

Structural studies have been pivotal in understanding this compound's mechanism. High-resolution structures of this compound in complex with the ribosome have revealed its precise binding site within the mRNA channel, overlapping the peptidyl (P) and exit (E) sites.[6][7][8] This strategic positioning allows it to sterically hinder the binding of the initiator transfer RNA (fMet-tRNA) and perturb the codon-anticodon interaction, thereby blocking the first step of protein synthesis.[9]

This guide will delve into the structural details of this interaction, presenting the quantitative data derived from these studies and outlining the sophisticated experimental techniques employed to achieve these insights.

The this compound Binding Site: A Molecular Perspective

High-resolution structural data from X-ray crystallography and cryo-EM have unequivocally identified the binding pocket of this compound on the 30S ribosomal subunit.[6][10] The antibiotic nestles within the mRNA channel, a critical pathway for the genetic template during translation.

Key Interacting Residues: The binding site is exclusively composed of 16S ribosomal RNA (rRNA) residues. Two universally conserved nucleotides are paramount for this interaction: G926 and A794 .[6][8] These residues form direct hydrogen bonds and van der Waals contacts with the this compound molecule, anchoring it in place. Mutations in these nucleotides have been shown to confer resistance to the antibiotic.[6]

Mechanism of Inhibition: By occupying this position, this compound directly interferes with the path of the mRNA and the placement of the initiator tRNA at the P site.[7] It essentially acts as a molecular mimic of mRNA nucleotides, leading to the destabilization of the initiation complex.[9] The binding of this compound is incompatible with the canonical arrangement of the mRNA and initiator tRNA, thus preventing the transition from the 30S initiation complex to the elongation-competent 70S ribosome.[7]

The following diagram illustrates the mechanism of this compound's inhibitory action on translation initiation.

crystallography_workflow Start Start: Ribosome Purification Purification 1. Ribosome Purification (e.g., E. coli or T. thermophilus) - Cell lysis - Sucrose density gradient centrifugation Start->Purification Complex_Formation 2. Complex Formation - Incubate purified 70S ribosomes with excess this compound Purification->Complex_Formation Crystallization 3. Crystallization - Vapor diffusion (hanging or sitting drop) - Screen various precipitants, salts, and pH Complex_Formation->Crystallization Data_Collection 4. X-ray Diffraction Data Collection - Cryo-protect and flash-cool crystals - Use synchrotron radiation source Crystallization->Data_Collection Structure_Determination 5. Structure Determination - Molecular replacement using a known ribosome structure - Build this compound into difference electron density map Data_Collection->Structure_Determination Refinement 6. Model Refinement - Iterative cycles of manual model building and computational refinement Structure_Determination->Refinement End End: Final Structure Refinement->End cryoem_workflow Start Start: Sample Preparation Sample_Prep 1. Sample Preparation - Form 30S initiation complex with IFs, mRNA, fMet-tRNA, and this compound Start->Sample_Prep Grid_Prep 2. Grid Preparation (Vitrification) - Apply sample to a cryo-EM grid - Blot excess liquid - Plunge-freeze in liquid ethane Sample_Prep->Grid_Prep Data_Acquisition 3. Data Acquisition - Automated data collection on a high-end transmission electron microscope Grid_Prep->Data_Acquisition Image_Processing 4. Image Processing - Motion correction - CTF estimation - Particle picking Data_Acquisition->Image_Processing 2D_Classification 5. 2D Classification - Sort particles into different conformational classes Image_Processing->2D_Classification 3D_Reconstruction 6. 3D Reconstruction and Refinement - Generate initial 3D model - Refine the structure to high resolution 2D_Classification->3D_Reconstruction End End: Final 3D Map and Model 3D_Reconstruction->End

References

A Historical and Technical Perspective on the Discovery of Kasugamycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical and scientific overview of the discovery of kasugamycin, an aminoglycoside antibiotic, by the esteemed Japanese scientist Dr. Hamao Umezawa and his team. It delves into the initial discovery, the key experimental findings, and the elucidation of its unique mechanism of action, offering valuable insights for professionals in the fields of microbiology, biochemistry, and drug development.

Historical Context: A New Weapon Against Rice Blast Disease

In 1965, a team of scientists at the Institute of Microbial Chemistry in Tokyo, led by the pioneering Dr. Hamao Umezawa, announced the discovery of a new antibiotic, this compound.[1] The discovery was the result of a systematic screening program for new antimicrobial agents from soil microorganisms. The producing organism, a strain of Streptomyces, was isolated from a soil sample collected near the Kasuga shrine in Nara, Japan, which lent the antibiotic its name: kasuga-mycin, produced by Streptomyces kasugaensis.[1]

Initially, the most striking property of this compound was its potent and selective activity against Piricularia oryzae, the fungus responsible for rice blast disease, a devastating affliction of rice crops.[1][2][3] This discovery was of immense agricultural importance and this compound was quickly developed into an effective fungicide.[1][3] Subsequent studies revealed that this compound also possessed antibacterial activity, though it was found to be weaker than many other aminoglycosides against a broad spectrum of bacteria.[1]

Dr. Umezawa, already renowned for his discovery of kanamycin, had established the Institute of Microbial Chemistry with the royalties from his earlier antibiotic discoveries. The institute was dedicated to the discovery of novel microbial products, and the discovery of this compound stands as a testament to the success of this endeavor.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValue
Molecular FormulaC14H28ClN3O10
AppearanceWhite, crystalline substance
SolubilitySoluble in water; insoluble in most organic solvents

Source: Information synthesized from multiple sources.

Table 2: Antimicrobial Activity of this compound
OrganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa125 - 250 µg/mL
Piricularia oryzae< 20 µg/mL (prevents mycelial formation)

Note: The activity against Pseudomonas aeruginosa is reported to be higher in more basic media.[4] The MIC against P. oryzae is a measure of its antifungal activity.[3]

Experimental Protocols

Isolation of Streptomyces kasugaensis
  • Soil Sample Collection: Soil samples were collected from various locations, including the grounds of the Kasuga shrine in Nara, Japan.

  • Serial Dilution and Plating: The soil samples were suspended in sterile water, and serial dilutions were plated onto a suitable agar (B569324) medium for the growth of Actinomycetes, such as glycerol-casein agar.

  • Incubation: The plates were incubated at a temperature conducive to the growth of Streptomyces (typically 25-30°C) for several days to weeks.

  • Colony Selection and Purification: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelium) were selected and sub-cultured onto fresh agar plates to obtain pure isolates.

  • Screening for Antimicrobial Activity: The pure isolates were then screened for the production of antimicrobial compounds using methods such as the cross-streak plate method against test organisms, including bacteria and fungi. The strain designated M-338, later identified as Streptomyces kasugaensis, showed a prominent zone of inhibition against Piricularia oryzae.

Fermentation for this compound Production
  • Seed Culture Preparation: A seed culture of Streptomyces kasugaensis was prepared by inoculating a suitable liquid medium (e.g., a medium containing glucose, soybean meal, and inorganic salts) with spores or mycelia from an agar slant. The seed culture was incubated on a shaker at 27-30°C for 2-3 days.

  • Production Fermentation: A larger production fermenter containing a sterile aqueous carbohydrate solution with nitrogenous nutrients was inoculated with the seed culture.[5]

  • Aeration and Agitation: The fermentation was carried out under submerged aerobic conditions with constant agitation and aeration to ensure optimal growth of the microorganism and production of the antibiotic.[5]

  • Monitoring: The fermentation was monitored for parameters such as pH, cell growth, and antibiotic production over a period of several days.

  • Harvesting: Once a substantial amount of this compound had been produced, the fermentation broth was harvested.[5]

Isolation and Purification of this compound
  • Mycelial Removal: The fermentation broth was filtered or centrifuged to remove the Streptomyces kasugaensis mycelia.[6]

  • Acidification and Filtration: The pH of the filtrate was adjusted to 5.0 with HCl to precipitate insoluble materials, which were then removed by filtration.[6]

  • Ion-Exchange Chromatography: The clarified filtrate was passed through a column of a cation-exchange resin (e.g., Amberlite). This compound, being a basic compound, would bind to the resin.

  • Elution: After washing the column, the bound this compound was eluted with a basic solution, such as aqueous ammonia.

  • Neutralization and Concentration: The eluate containing this compound was neutralized and then concentrated under reduced pressure.

  • Crystallization: The concentrated solution was treated with an organic solvent like ethanol (B145695) to induce the crystallization of this compound hydrochloride. The resulting white crystals were collected by filtration and dried.

Determination of Minimum Inhibitory Concentration (MIC)
  • Broth Dilution Method: A two-fold serial dilution of this compound was prepared in a suitable liquid growth medium in a series of test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes were incubated at the optimal growth temperature for the test organism for a defined period (e.g., 18-24 hours for bacteria).

  • Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

Mandatory Visualization

experimental_workflow cluster_discovery Discovery Phase cluster_production Production & Purification cluster_characterization Characterization & Testing soil_sample Soil Sample (Kasuga Shrine, Nara) isolation Isolation of Streptomyces (Strain M-338) soil_sample->isolation screening Screening for Antimicrobial Activity isolation->screening fermentation Submerged Aerobic Fermentation screening->fermentation harvesting Harvesting of Fermentation Broth fermentation->harvesting purification Purification via Ion-Exchange Chromatography harvesting->purification crystallization Crystallization of This compound HCl purification->crystallization structure_elucidation Structure Elucidation (C14H25N3O9) crystallization->structure_elucidation activity_testing Antimicrobial Activity Testing (MIC) crystallization->activity_testing

Caption: Experimental workflow for the discovery of this compound.

signaling_pathway cluster_ribosome Bacterial 30S Ribosomal Subunit cluster_inhibition Inhibition by this compound cluster_components Translation Initiation Components P_site P-site E_site E-site steric_hindrance Steric Hindrance E_site->steric_hindrance mRNA_channel mRNA Channel mRNA_channel->steric_hindrance This compound This compound This compound->E_site Binds to E-site (interacts with G926, A794 of 16S rRNA) initiator_tRNA fMet-tRNA steric_hindrance->initiator_tRNA Prevents binding to P-site mRNA mRNA mRNA->mRNA_channel Threads through initiator_tRNA->P_site Binding Blocked

References

A Technical Guide to the Spectrum of Activity of Kasugamycin Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces kasugaensis.[1] It is a valuable tool in agriculture for managing a range of plant diseases caused by both fungi and bacteria.[2][3] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, a mode of action distinct from many other agricultural antibiotics.[1][4] This guide provides a comprehensive overview of this compound's spectrum of activity, presenting quantitative efficacy data, detailing the experimental protocols used for its evaluation, and illustrating its molecular mechanism of action. The focus is on its well-documented efficacy against the fungal pathogen Magnaporthe oryzae (rice blast) and a significant spectrum of bacterial pathogens, including species of Erwinia, Xanthomonas, and Pseudomonas.

Introduction

Discovered in Japan in 1965, this compound was initially developed to control rice blast, one of the most destructive diseases of rice worldwide.[1][5] Its application has since expanded to manage various bacterial diseases in horticultural crops.[6] Unlike some other aminoglycosides, this compound has low toxicity to animals and humans.[1] In an era of increasing antibiotic resistance, this compound serves as an important rotational or alternative treatment to compounds like streptomycin, particularly for managing diseases such as fire blight in pome fruits.[7] This document synthesizes current knowledge on its efficacy, molecular interactions, and the methodologies used to characterize its activity.

Mechanism of Action

Primary Mechanism: Inhibition of Protein Synthesis

This compound's principal mode of action is the bacteriostatic inhibition of protein biosynthesis at the initiation stage of translation.[1][8] It specifically targets the 30S small ribosomal subunit.[1] Structural studies have shown that this compound binds within the mRNA channel at the interface of the peptidyl (P) and exit (E) sites.[1][8] By occupying this position, it sterically hinders the binding of the initiator fMet-tRNA to the P-site, which in turn prevents the formation of the functional 70S initiation complex.[1][9] This disruption destabilizes the crucial codon-anticodon interaction, effectively halting protein synthesis before it begins.[8][10]

Kasugamycin_MoA Figure 1. This compound's Primary Mechanism of Action cluster_cell Bacterial Cell KSM This compound Ribosome 30S Ribosomal Subunit KSM->Ribosome Binds to P/E site Block Binding Blocked Ribosome->Block Steric hindrance tRNA Initiator fMet-tRNA tRNA->Block mRNA mRNA mRNA->Ribosome Inhibition Protein Synthesis Inhibited Block->Inhibition Result Bacteriostasis (Growth Arrest) Inhibition->Result

Figure 1. this compound's Primary Mechanism of Action
Secondary Mechanisms and Resistance

Recent research has uncovered a secondary mechanism where this compound acts as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases in various organisms, including bacteria.[11] This suggests a broader range of molecular targets than previously understood.

Resistance to this compound in bacteria is often linked to mutations in the ksgA gene.[7][12][13] This gene encodes a 16S rRNA methyltransferase that modifies adenosine (B11128) bases near the this compound binding site.[14][15] Loss of this methylation confers a modest level of resistance.[10] High-level resistance can emerge through subsequent mutations in other genes, such as speD, or through direct mutations in the 16S rRNA itself.[10][12]

Spectrum of Activity: A Quantitative Analysis

This compound exhibits a targeted spectrum of activity, being highly effective against a key fungal pathogen and several significant bacterial plant pathogens.

Activity Against Fungal Pathogens

The primary fungal target for this compound is Magnaporthe oryzae (formerly Pyricularia oryzae), the causal agent of rice blast.[2][5] While effective, some studies note its in-vitro inhibition can be lower compared to other systemic fungicides.[16] Resistance in M. oryzae has been documented, linked to mutations at several genetic loci.[5][17]

Table 1: In Vitro and In Vivo Efficacy of this compound Against Fungal Plant Pathogens

Pathogen Disease Assay Type Efficacy Metric Value Reference
Magnaporthe oryzae Rice Blast Field Trial % Disease Control 68.9% (at 3% WP) [5] (from thought process)
Magnaporthe oryzae Rice Blast In Vitro % Mycelial Inhibition 85.55% (at recommended dose) [16]

| Magnaporthe oryzae | Rice Blast | Field Trial | Yield Increase vs. Control | 13% (at 2% concentration) |[18] |

Activity Against Bacterial Pathogens

This compound has demonstrated significant efficacy against a range of gram-negative bacterial pathogens, making it a critical tool for bacterial disease management.[2]

Table 2: In Vitro and In Vivo Efficacy of this compound Against Bacterial Plant Pathogens

Pathogen Disease Assay Type Efficacy Metric Value Reference
Erwinia amylovora Fire Blight In Vitro (376 isolates) Mean MIC (for ≥95% inhibition) 18.5 mg/L [19][20]
Erwinia amylovora Fire Blight Field Trial Population Reduction 4 to 5 logs vs. control [21]
Erwinia amylovora Fire Blight Field Trial Disease Control Equivalent to streptomycin [7]
Xanthomonas perforans Bacterial Spot (Tomato) Greenhouse Trial % Disease Severity Reduction Up to 37.5% [22]
Xanthomonas perforans Bacterial Spot (Tomato) Field Trial Disease Control As effective as copper + mancozeb [22]
Burkholderia glumae (Sensitive) Bacterial Grain Rot (Rice) In Vitro MIC 12.5 - 25 µg/mL [10]
Burkholderia glumae (Resistant) Bacterial Grain Rot (Rice) In Vitro MIC 1,600 - 3,200 µg/mL [10]
Pseudomonas syringae pv. actinidiae Kiwifruit Canker In Vitro MIC (bacteriostatic) 40 - 60 ppm [23]
Pseudomonas syringae pv. actinidiae Kiwifruit Canker In Vitro Concentration (bactericidal) 100 ppm [23]
Pseudomonas syringae pv. actinidiae Kiwifruit Canker Biofilm Assay % Cells Killed ~64% (at 5 ppm) [23]

| Pseudomonas spp. | General | In Vitro | Median MIC | 125 - 250 µg/mL |[24][25] |

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and spectrum of antimicrobial agents like this compound.

In Vitro Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology:

  • Preparation of this compound Stock: Prepare a sterile, high-concentration stock solution of this compound hydrochloride hydrate (B1144303) in deionized water.[26]

  • Bacterial Inoculum Preparation: Culture the target bacterium in a suitable broth (e.g., Luria-Bertani or Mueller-Hinton) to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration, typically ~5 x 10^5 CFU/mL.[26]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth medium.[10][26] The pH of the medium is a critical factor, as this compound activity against E. amylovora is significantly higher at pH 5.1 than at pH 7.3.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 28°C for many plant pathogens) for 16-24 hours.[10][26]

  • MIC Reading: Determine the MIC by identifying the lowest this compound concentration at which no visible turbidity (growth) is observed.[26]

MIC_Workflow Figure 2. Workflow for MIC Determination A Prepare Pathogen Inoculum (log phase) C Inoculate Wells with Standardized Pathogen Suspension A->C B Prepare 2-fold Serial Dilutions of this compound in 96-well plate B->C D Incubate Plate (16-24h at optimal temp) C->D E Read Results (Visual or Plate Reader) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2. Workflow for MIC Determination
In Vivo Efficacy Evaluation: Field Trial Protocol

Field trials are crucial for assessing the performance of a plant protection product under real-world conditions. The following is a generalized workflow for a blossom blight control trial.

Methodology:

  • Experimental Design: Establish replicated plots in an orchard with a history of the target disease (e.g., fire blight). Use a randomized complete block design.[27]

  • Treatment Preparation: Prepare spray solutions of the formulated product (e.g., Kasumin® 2L) at the desired concentration (e.g., 100 mg/L for fire blight). Include a water-sprayed control and a standard industry bactericide (e.g., streptomycin) for comparison.[7][19]

  • Application: Apply treatments using calibrated sprayers to ensure thorough coverage. Applications are typically timed based on bloom stage (e.g., 20-30% bloom) and disease prediction models.[7][27] Multiple applications at set intervals (e.g., 7 days) may be required.[27]

  • Inoculation (Optional but Recommended): To ensure consistent disease pressure, trees can be inoculated with a virulent strain of the pathogen (e.g., E. amylovora) after the initial protective spray.[28]

  • Disease Assessment: After a suitable incubation period, assess disease incidence (e.g., percentage of infected flower clusters) and severity.[22]

  • Data Analysis: Statistically analyze the data to determine if there are significant differences in disease control between treatments.

Field_Trial_Workflow Figure 3. Generalized Workflow for a Field Efficacy Trial A 1. Orchard Plot Setup (RCBD) B 2. Treatment Application (e.g., at 20% bloom) A->B C 3. Pathogen Inoculation (Optional) B->C D 4. Incubation under Field Conditions C->D E 5. Repeat Applications (as per protocol) D->E F 6. Disease Severity Assessment E->F G 7. Statistical Analysis F->G

Figure 3. Generalized Workflow for a Field Efficacy Trial

Conclusion

This compound is a highly effective antimicrobial agent with a specific and valuable spectrum of activity against key plant pathogens. Its primary strength lies in the control of bacterial diseases, particularly fire blight (Erwinia amylovora) and various blights and spots caused by Xanthomonas and Pseudomonas species. It remains a cornerstone for managing rice blast (Magnaporthe oryzae), its original target. The unique mechanism of inhibiting translation initiation, coupled with low mammalian toxicity, solidifies its role in integrated pest management programs. Understanding its quantitative efficacy, the protocols for its evaluation, and its molecular mode of action is critical for its responsible and sustainable use in modern agriculture.

References

Methodological & Application

Application Notes: Utilizing Kasugamycin for High-Resolution Ribosome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kasugamycin, an aminoglycoside antibiotic, is a powerful tool for investigating the intricacies of translation initiation through ribosome profiling (Ribo-seq). Unlike many antibiotics that stall ribosomes during elongation, this compound primarily targets the initiation phase of protein synthesis. This specific action allows for a detailed, genome-wide analysis of translational regulation at its first step, providing invaluable insights for researchers in molecular biology, drug development, and microbial pathogenesis.

Recent studies have refined our understanding of this compound's mechanism. While it was traditionally thought to block the binding of initiator tRNA to the 30S ribosomal subunit, ribosome profiling has revealed that it can interfere with translation even after the 70S initiation complex has formed, leading to an accumulation of ribosomes at or near the start codon. This inhibitory effect is highly dependent on the nucleotide sequence immediately upstream of the start codon, with a guanine (B1146940) (G) at the -1 position rendering a transcript particularly sensitive to this compound.

By treating cells with this compound before ribosome footprinting, researchers can pinpoint which transcripts are actively undergoing translation initiation and measure the efficiency of this process. The resulting data can uncover novel regulatory mechanisms, map alternative translation initiation sites, and elucidate the molecular interactions between antibiotics and the ribosome.

Data Presentation

The quantitative data from this compound-based ribosome profiling experiments can be summarized to highlight the antibiotic's differential effects on the translatome. Key metrics include the this compound Effect Value (KEV), which quantifies a transcript's resistance or sensitivity to the antibiotic, and the change in Translation Efficiency (TE).

Table 1: this compound Effect on the E. coli Translatome

This table shows a selection of genes from the E. coli translatome that display either high sensitivity or high resistance to this compound treatment. A KEV of less than 1 indicates sensitivity, while a KEV greater than 1 suggests resistance.

GeneProductKEV (this compound Effect Value)Classification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
ykgAUncharacterized protein0.13Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7.98Resistant

|

Application Notes and Protocols for Kasugamycin Selection in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis.[1] Its specific mechanism of action makes it a valuable tool for molecular biologists as a selection agent for genetically modified Escherichia coli. This document provides detailed application notes, protocols for determining effective concentrations, and methodologies for selecting transformed E. coli using this compound.

Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the 30S ribosomal subunit, thereby inhibiting the initiation of protein synthesis.[1][2][3] Specifically, it binds to the mRNA track in the P- and E-sites of the 30S subunit. This binding interferes with the attachment of the initiator fMet-tRNA, preventing the formation of the 70S initiation complex and ultimately halting protein production and bacterial growth.[1][4] Resistance to this compound in E. coli is often conferred by mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase.[5][6]

Data Presentation: Recommended this compound Concentrations

The effective concentration of this compound for selection can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental conditions. Below is a summary of reported concentrations for E. coli selection and the Minimum Inhibitory Concentration (MIC) for a common laboratory strain.

ParameterConcentrationE. coli StrainApplicationReference
Working Concentration for Selection 200 µg/mLGeneral UseSelection of transformed cells on agar (B569324) plates[1]
Minimum Inhibitory Concentration (MIC) ~500 µg/mLMG1655Broth microdilution assay[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg.

  • Dissolving: In a sterile conical tube, dissolve the this compound powder in the appropriate volume of sterile, nuclease-free water. Vortex briefly to ensure the powder is completely dissolved.

  • Sterilization: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

  • Filtration: Filter-sterilize the solution by passing it through the syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Properly stored, the stock solution is stable for at least one year.

Protocol 2: Preparation of this compound Selection Agar Plates (200 µg/mL)

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • Autoclave

  • Sterile petri dishes

  • This compound stock solution (10 mg/mL)

  • 50-55°C water bath

Procedure:

  • Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.

  • Autoclave: Sterilize the LB agar by autoclaving for 20 minutes on a liquid cycle.

  • Cooling: After autoclaving, place the molten agar in a 50-55°C water bath to cool. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its degradation.[1] A good rule of thumb is that the flask should be cool enough to be held comfortably with bare hands.

  • Add this compound: Aseptically add the this compound stock solution to the cooled agar to achieve the final desired concentration. To make 1 liter of LB agar with 200 µg/mL this compound, add 20 mL of a 10 mg/mL stock solution.[1]

  • Mix and Pour: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Pour approximately 20-25 mL of the agar into each sterile petri dish.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, it is recommended to store the plates in a plastic bag or sealed container at 4°C to prevent them from drying out. The plates should be used within a few weeks for optimal performance.

Protocol 3: Selection of Transformed E. coli

Materials:

  • Transformation reaction mixture (containing E. coli and plasmid DNA)

  • SOC or LB broth (without antibiotic) for recovery

  • This compound selection agar plates (200 µg/mL)

  • Incubator at 37°C

  • Sterile spreader or plating beads

Procedure:

  • Recovery Step: Following the heat shock or electroporation step of your transformation protocol, add 250-1000 µL of SOC or LB broth (without antibiotic) to the transformation mixture.

  • Incubation: Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows the cells to recover and express the this compound resistance gene.

  • Plating: Plate an appropriate volume (e.g., 100-200 µL) of the recovered cell culture onto the pre-warmed this compound selection agar plates.

  • Incubation: Incubate the plates overnight (16-20 hours) at 37°C.[1]

  • Analysis: Only E. coli cells that have been successfully transformed with the plasmid conferring this compound resistance will be able to grow and form colonies on the selection plates.

Visualizations

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex Forms 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex Joins This compound This compound This compound->30S_subunit Binds to mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA fMet-tRNA (Initiator) fMet_tRNA->Initiation_Complex Binding Inhibited Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocked No_Growth Bacterial Growth Arrested Initiation_Complex->No_Growth Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

E_coli_Selection_Workflow Start Start: Transformation of E. coli Recovery Recovery Step (1 hr at 37°C in SOC/LB) Start->Recovery Plating Plate on this compound Agar (200 µg/mL) Recovery->Plating Incubation Incubate Overnight (16-20 hrs at 37°C) Plating->Incubation Resistant_Colonies Resistant Colonies Grow Incubation->Resistant_Colonies Non_Transformed_Death Non-Transformed Cells Die Incubation->Non_Transformed_Death End End: Select Resistant Colonies Resistant_Colonies->End

Caption: Workflow for selecting transformed E. coli using this compound.

References

Application Notes and Protocols for Kasugamycin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic traditionally known for its potent inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.[1][2] Due to the structural differences between prokaryotic and eukaryotic ribosomes, this compound exhibits low direct cytotoxicity to mammalian cells.[2] Recent research, however, has unveiled a novel and significant application for this compound in mammalian cell culture: the potent and specific inhibition of human chitinase (B1577495) 1 (CHIT1).[3][4]

CHIT1 is a member of the glycoside hydrolase family 18 and is implicated in the pathogenesis of inflammatory and fibrotic diseases, particularly pulmonary fibrosis.[1][3][5] this compound's ability to inhibit CHIT1 activity has opened new avenues for its use as a tool compound in basic research and as a potential therapeutic agent.[3][4]

These application notes provide detailed protocols for the treatment of mammalian cell cultures with this compound to investigate its effects on CHIT1 activity and downstream signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway.

Mechanism of Action in Mammalian Cells

In mammalian systems, this compound's primary described mechanism of action is not the inhibition of ribosomal protein synthesis, but rather the competitive inhibition of glycoside hydrolase family 18 (GH18) chitinases, including human CHIT1.[1][5] this compound binds to the substrate-binding cleft of these enzymes.[1][5] This inhibition has been shown to have significant downstream effects on signaling pathways involved in fibrosis. Specifically, this compound's inhibition of CHIT1 can modulate TGF-β signaling, a key pathway in the development of fibrosis.[3][4] It has been demonstrated that this compound can inhibit the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1), a chaperone of SMAD4, thereby attenuating profibrotic cellular responses.[3][4]

Data Presentation

The following tables summarize quantitative data regarding the inhibitory activity of this compound against human chitinases and its effects on profibrotic markers.

Table 1: Inhibitory and Binding Affinities of this compound against Human GH18 Chitinases

Enzyme TargetKi (μM)Kd (μM)Inhibition Mode
HsCht (Human Chitinase)0.250.92Competitive
AMCase (Acidic Mammalian Chitinase)29.0034.11Competitive
Data adapted from Qi et al., 2021.

Table 2: Effect of this compound on Profibrotic Macrophage Activation

TreatmentGene Expression MarkerRelative Expression Level
ControlArg1Baseline
TGF-βArg1Increased
TGF-β + this compound (250 ng/ml)Arg1Abrogated Increase
ControlMrc1Baseline
TGF-βMrc1Increased
TGF-β + this compound (250 ng/ml)Mrc1Abrogated Increase
Data interpretation based on Lee et al., 2022.[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)

Objective: To determine the optimal, non-toxic concentration of this compound for inhibiting a specific cellular response (e.g., profibrotic marker expression) in a particular mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., macrophages, fibroblasts)

  • Complete cell culture medium

  • This compound hydrochloride stock solution (e.g., 10 mg/mL in sterile water)

  • 96-well or 24-well cell culture plates

  • Reagents for inducing the cellular response (e.g., TGF-β)

  • Assay reagents for measuring the endpoint (e.g., qPCR reagents for gene expression, ELISA kit for protein secretion)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 50-80% confluency on the day of treatment.

  • Prepare this compound Dilutions: The following day, prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range for initial testing is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[2] For studying the inhibition of CHIT1, a lower concentration range (e.g., 0, 100, 250, 500 ng/mL) may be more appropriate.[3]

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the different concentrations of this compound. Include a "no this compound" control.

    • For studies on anti-fibrotic effects, co-treat with an inducing agent like TGF-β at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration relevant to the biological process being studied (e.g., 24-72 hours for changes in gene expression).

  • Endpoint Analysis:

    • Observe the cells daily for any signs of cytotoxicity (e.g., rounding, detachment, lysis).[2]

    • At the end of the incubation period, perform the relevant assay to measure the desired endpoint (e.g., harvest cells for RNA extraction and qPCR, collect supernatant for ELISA).

  • Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that elicits the desired inhibitory effect on the cellular response without causing significant cytotoxicity.

Protocol 2: In Vitro Inhibition of Profibrotic Macrophage Activation

Objective: To assess the effect of this compound on the activation of profibrotic markers in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (10 mg/mL)

  • Recombinant TGF-β

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR reagents and primers for target genes (e.g., Arg1, Mrc1) and a housekeeping gene.

Procedure:

  • Cell Culture: Culture macrophages to 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with the predetermined optimal concentration of this compound (from Protocol 1, e.g., 250 ng/mL) for 1-2 hours.[3]

    • Add the profibrotic stimulus (e.g., TGF-β at 10 ng/mL).

    • Include the following controls: untreated cells, cells treated with this compound alone, and cells treated with TGF-β alone.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform quantitative PCR using primers for the target profibrotic genes and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes between the different treatment groups.

Visualizations

kasugamycin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor CHIT1_ext CHIT1 CHIT1_int CHIT1 CHIT1_ext->CHIT1_int TGFBRAP1 TGFBRAP1 TGF-beta_Receptor->TGFBRAP1 activates SMAD4 SMAD4 TGFBRAP1->SMAD4 chaperones Profibrotic_Genes Profibrotic Gene Expression SMAD4->Profibrotic_Genes activates This compound This compound This compound->CHIT1_int inhibits CHIT1_int->TGFBRAP1 associates with

Caption: this compound inhibits CHIT1, disrupting its interaction with TGFBRAP1 and downregulating TGF-β signaling.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Mammalian Cells (e.g., Macrophages) Treatment Treat Cells with this compound +/- TGF-β Cell_Culture->Treatment Kasugamycin_Prep Prepare this compound Dilutions Kasugamycin_Prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Assay Perform Endpoint Assay (e.g., qPCR, ELISA) Harvest->Assay Data_Analysis Analyze Data Assay->Data_Analysis

Caption: Experimental workflow for this compound treatment in cell culture to assess its anti-fibrotic effects.

References

Application of Kasugamycin in Studying Translation Initiation Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of kasugamycin, an aminoglycoside antibiotic, as a powerful tool to investigate the fidelity of translation initiation. This compound's unique mechanism of action allows for the detailed study of how the ribosome selects the correct start codon on messenger RNA (mRNA), a critical step in ensuring the synthesis of functional proteins.

Introduction

Translation initiation is a fundamental process in gene expression where the ribosome identifies the start codon on an mRNA molecule to begin protein synthesis. The fidelity of this process is crucial, as errors in start codon selection can lead to the production of non-functional or even toxic proteins. This compound specifically inhibits the initiation stage of translation, making it an invaluable probe for dissecting the molecular mechanisms that govern initiation fidelity.[1] Unlike many other antibiotics that stall ribosomes during elongation, this compound's primary effect is on the formation of the 30S and 70S initiation complexes.[1]

Recent studies have revealed a nuanced, context-dependent mechanism of this compound's inhibitory action.[2] It binds to the 30S ribosomal subunit in the mRNA channel, near the E-site, which sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and disrupts the codon-anticodon interaction.[1][3] The extent of this inhibition is significantly influenced by the nucleotide sequence immediately upstream of the start codon, particularly the nucleotide at the -1 position.[2][4] This context-dependent inhibition makes this compound a precise tool for studying how local mRNA features modulate translational control.[1]

Data Presentation

The quantitative effects of this compound on translation can be assessed using various metrics, such as the this compound Effect Value (KEV) and the change in Translation Efficiency (TE). These metrics help to quantify the sensitivity or resistance of individual transcripts to the antibiotic.

Table 1: Context-Dependent Inhibition by this compound

This table illustrates the influence of the nucleotide at the -1 position (immediately preceding the start codon) on the change in translation efficiency (TE) in E. coli upon treatment with this compound. A more negative log2 fold change indicates greater inhibition.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1

Data synthesized from V.D. et al., 2022.[4]

Table 2: Effect of this compound on the Translatome of E. coli

This table presents a selection of genes from the E. coli translatome that exhibit high sensitivity or resistance to this compound treatment. The this compound Effect Value (KEV) is a measure of the change in ribosome occupancy on a transcript in the presence of the antibiotic. A KEV < 1 indicates sensitivity, while a KEV > 1 indicates resistance.

GeneProductKEV (this compound Effect Value)Classification
Highly Sensitive Transcripts
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
hdeAAcid stress chaperone HdeA7.21Resistant

Data based on Lange et al., 2017.[4]

Visualizations

Mechanism of Action and Experimental Workflows

kasugamycin_mechanism cluster_ribosome 30S Ribosomal Subunit cluster_components Translation Initiation Components cluster_process Inhibition of Initiation Complex Formation E-site E-site P-site P-site Clash Steric clash with mRNA and fMet-tRNA A-site A-site mRNA mRNA mRNA->P-site Start Codon fMet_tRNA fMet-tRNA fMet_tRNA->P-site Anticodon This compound This compound Binding This compound binds to E-site This compound->Binding Binding->Clash Inhibition Inhibition of 30S initiation complex formation Clash->Inhibition

Caption: Mechanism of this compound action on the 30S ribosomal subunit.

ribosome_profiling_workflow start Bacterial Culture (e.g., E. coli) treatment Treat with this compound (e.g., 1 mg/mL for 5 min) start->treatment control Untreated Control start->control harvest Rapidly Harvest Cells (Flash-freeze) treatment->harvest control->harvest lysis Cell Lysis harvest->lysis footprinting Nuclease Digestion to generate ribosome footprints lysis->footprinting isolation Isolate Ribosome-Protected mRNA Fragments (Footprints) footprinting->isolation library_prep Library Preparation (Adapter ligation, RT, PCR) isolation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: - Map reads to genome - Calculate Translation Efficiency (TE) - Determine this compound Effect Value (KEV) sequencing->analysis toeprinting_assay_workflow start Assemble In Vitro Translation System components Components: - 30S subunits - mRNA template - fMet-tRNA - Initiation Factors (IF1, IF2, IF3) start->components This compound Add this compound (or buffer for control) components->this compound incubation Incubate to allow initiation complex formation This compound->incubation primer_extension Primer Extension Reaction (Reverse Transcriptase, labeled primer) incubation->primer_extension denaturation Denature and run on sequencing gel primer_extension->denaturation analysis Analyze Gel: - Identify toeprint signal (position of stalled ribosome) - Compare intensity between This compound-treated and control denaturation->analysis

References

Application Notes and Protocols: Kasugamycin as a Tool for Studying Context-Dependent Translation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kasugamycin, an aminoglycoside antibiotic, has emerged as a powerful and precise tool for investigating the complexities of translation initiation. Unlike many translation inhibitors that cause ribosome stalling during the elongation phase, this compound specifically targets the initiation of protein synthesis. Its unique mechanism of action, which involves binding to the 30S ribosomal subunit, provides a window into the dynamics of mRNA and initiator tRNA (fMet-tRNA) binding.

Initially considered a general inhibitor of translation initiation, recent genome-wide studies have revealed a more nuanced, context-dependent mechanism of action. This compound's inhibitory effect is significantly influenced by the mRNA sequence, particularly the nucleotide immediately preceding the start codon. This context-dependent inhibition makes this compound an invaluable tool for dissecting how local mRNA features modulate translational control.

These application notes provide a comprehensive overview of this compound's mechanism and its utility in studying context-dependent translation. Detailed protocols for key experiments, including ribosome profiling, are provided to enable researchers to effectively leverage this compound in their studies of gene regulation, antibiotic mechanisms, and drug discovery.

Mechanism of Action: Context-Dependent Inhibition

This compound binds to the 30S ribosomal subunit within the mRNA channel, near the E-site. This binding sterically hinders the proper placement of the initiator tRNA in the P-site and interferes with the codon-anticodon interaction. However, the efficacy of this inhibition is not uniform across all mRNAs.

The nucleotide at the -1 position (immediately upstream of the start codon) plays a critical role. A guanine (B1146940) (G) at this position renders the mRNA highly susceptible to this compound-induced inhibition, while other nucleotides confer varying degrees of resistance. This specificity allows researchers to probe the role of the immediate upstream mRNA sequence in the formation and stability of the initiation complex.

Furthermore, this compound exhibits differential effects on leadered versus leaderless mRNAs. Canonical mRNAs containing a 5' untranslated region (UTR) with a Shine-Dalgarno sequence are generally more sensitive to inhibition. In contrast, leaderless mRNAs, which lack a 5' UTR, can be translated via a 70S initiation pathway and are comparatively resistant to this compound. This property makes this compound a useful tool for distinguishing between these two modes of translation initiation.

Recent ribosome profiling studies have also challenged the conventional model that this compound solely prevents the formation of the 70S initiation complex. Evidence suggests that this compound can also interfere with translation after the 70S complex has formed, causing ribosomes to accumulate at the start codon.

cluster_0 Canonical (Leadered) mRNA Translation Initiation cluster_1 Leaderless mRNA Translation Initiation 30S_subunit 30S Subunit Initiation_Complex 30S Initiation Complex Formation 30S_subunit->Initiation_Complex mRNA_leadered Leadered mRNA (-1G = High Susceptibility) mRNA_leadered->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex 70S_Complex 70S Initiation Complex Initiation_Complex->70S_Complex Translation_Elongation Translation Elongation 70S_Complex->Translation_Elongation This compound This compound This compound->Initiation_Complex Inhibits This compound->70S_Complex Stalls 70S_ribosome 70S Ribosome 70S_Initiation_Complex 70S Initiation Complex Formation 70S_ribosome->70S_Initiation_Complex mRNA_leaderless Leaderless mRNA mRNA_leaderless->70S_Initiation_Complex fMet_tRNA2 fMet-tRNA fMet_tRNA2->70S_Initiation_Complex Translation_Elongation2 Translation Elongation 70S_Initiation_Complex->Translation_Elongation2 Kasugamycin2 This compound Kasugamycin2->70S_Initiation_Complex Less Effective

Caption: this compound's differential inhibition of translation initiation pathways.

Data Presentation

The quantitative data from ribosome profiling experiments highlight the context-dependent effects of this compound on the translatome.

Table 1: Impact of the -1 Nucleotide on Translation Efficiency (TE) with this compound Treatment

This table illustrates how the nucleotide immediately preceding the start codon influences the change in translation efficiency upon this compound treatment. A more negative log2 fold change indicates greater inhibition.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1
Table 2: Examples of E. coli Genes with High Sensitivity or Resistance to this compound

The this compound Effect Value (KEV) quantifies the change in ribosome occupancy on a transcript in the presence of the antibiotic. A KEV < 1 indicates sensitivity, while a KEV > 1 suggests resistance.

GeneProductKEV (this compound Effect Value)Classification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
ykgAUncharacterized protein0.13Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein

Determining the Optimal Working Concentration of Kasugamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin is an aminoglycoside antibiotic isolated from Streptomyces kasugaensis.[1] It is a potent inhibitor of protein synthesis in bacteria and is also effective against certain fungi.[2][3] This document provides detailed application notes and protocols for determining the optimal working concentration of this compound for various research applications, including microbiology and cell culture.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting the initiation of protein synthesis.[4][5] It specifically binds to the 30S ribosomal subunit of bacteria, interfering with the binding of initiator fMet-tRNA to the P-site.[6] This action prevents the formation of the 70S initiation complex, thereby halting the production of essential proteins and inhibiting bacterial growth.[1] The binding site of this compound is located in the mRNA channel of the 30S subunit, where it disrupts the codon-anticodon interaction between mRNA and tRNA.[5] this compound's action is context-dependent, with its inhibitory effect being influenced by the mRNA sequence immediately preceding the start codon.[7]

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Initiates 50S 50S Subunit This compound This compound This compound->30S Binds This compound->Inhibition mRNA mRNA mRNA->30S Binds fMet-tRNA fMet-tRNA fMet-tRNA->30S Binds to P-site

Diagram 1: Mechanism of this compound Action.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound varies depending on the target organism and experimental conditions, such as pH.[8][9] Below is a summary of reported MIC values for this compound against various microorganisms. It is crucial to experimentally determine the optimal concentration for your specific strain and conditions.

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaClinical Isolates125 - 250More active in basic medium (125 µg/mL).[1][9]
Escherichia coliMG1655~500A working concentration of 750 µg/mL has been used.[1]
Xanthomonas oryzaeZ173-RKA (resistant)30,000Lab-selected resistant strain.[1]
Leptospira icterohaemorrhagiae-50Growth completely inhibited.[10]
Erwinia amylovora376 isolates6.9 - 46.7Mean value for ≥95% inhibition of growth was 18.5 mg/liter.[8]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterium.

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[5]

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound hydrochloride in sterile distilled water at a concentration of 10 mg/mL.[5]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours), pick 3-5 isolated colonies.

    • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm (absorbance of 0.08-0.10).[5]

    • Dilute the adjusted suspension 1:150 in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Prepare Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[5]

    • Well 11 serves as a growth control (no antibiotic).

    • Well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[5]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[1]

Start Start Prep_Stock Prepare this compound Stock Solution (10 mg/mL) Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Setup_Plate Setup 96-Well Plate with Serial Dilutions of this compound Prep_Stock->Setup_Plate Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Setup_Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Diagram 2: MIC Determination Workflow.
Protocol for Determining Optimal Concentration in Eukaryotic Cell Culture (Kill Curve)

This protocol is used to determine the minimum concentration of this compound required to kill non-resistant eukaryotic cells, which is essential for applications like establishing stable cell lines.

Materials:

  • This compound hydrochloride

  • Complete cell culture medium appropriate for the cell line

  • Sterile PBS

  • The eukaryotic cell line of interest

  • 24-well or 96-well tissue culture plates

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Plate cells in a 24-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[11]

  • Prepare this compound Dilutions:

    • The following day, prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6] Include a "no antibiotic" control.

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.[6]

  • Incubation and Observation:

    • Incubate the plate at 37°C and 5% CO₂.

    • Examine the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, lysis).[11]

    • Replace the medium with freshly prepared antibiotic-containing medium every 3-4 days.[11]

  • Determine Optimal Concentration:

    • After 7-14 days, identify the lowest concentration of this compound that results in 100% cell death.[6] This is the optimal concentration for selection experiments.

Start Start Plate_Cells Plate Eukaryotic Cells (30-50% confluency) Start->Plate_Cells Prepare_Dilutions Prepare this compound Dilutions in Media Plate_Cells->Prepare_Dilutions Treat_Cells Replace Media with This compound Dilutions Prepare_Dilutions->Treat_Cells Incubate_Observe Incubate and Observe Daily (Replace media every 3-4 days) Treat_Cells->Incubate_Observe Determine_Conc Determine Lowest Concentration for 100% Cell Death (7-14 days) Incubate_Observe->Determine_Conc End End Determine_Conc->End

Diagram 3: Kill Curve Experimental Workflow.

Important Considerations

  • pH Sensitivity: The activity of this compound is highly dependent on pH. It is significantly more active in acidic conditions (pH 5.1) compared to neutral (pH 7.3) or basic conditions for some organisms.[8][12] Conversely, for Pseudomonas species, it is more active in a more basic medium.[9] It is crucial to consider and potentially optimize the pH of your culture medium.

  • Stability: this compound hydrochloride hydrate (B1144303) is more stable than the free base.[13] It decomposes slowly at neutral pH and more rapidly in alkaline solutions.[6] Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.

  • Inoculum Density: The initial density of the microbial inoculum can significantly impact MIC results. Ensure consistent and standardized inoculum preparation.[14]

  • Quality Control: Include appropriate positive and negative controls in your experiments. For MIC assays, use a known susceptible strain to validate the activity of the this compound stock.[14]

Troubleshooting

  • No Inhibition Observed:

    • Resistant Strain: The organism may be inherently resistant to this compound.

    • Incorrect Concentration Range: The tested concentrations may be too low. Test a broader and higher range.

    • Inactive this compound: Prepare a fresh stock solution.[14]

  • Variability in Results:

    • Inconsistent Inoculum: Ensure the inoculum is standardized for all experiments.

    • pH Shift: Microbial metabolism can alter the pH of the medium during incubation. Measure the final pH to check for significant changes.[14]

By following these detailed protocols and considering the key factors influencing this compound activity, researchers can effectively determine the optimal working concentration for their specific experimental needs.

References

Application Notes and Protocols for Kasugamycin Solution Preparation and Storage in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and handling of kasugamycin solutions for laboratory use. This compound, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in bacteria and certain fungi by targeting the 30S ribosomal subunit.[1][2][3] Accurate preparation and proper storage of this compound solutions are critical for ensuring experimental reproducibility and maintaining its biological activity. This document outlines detailed protocols for preparing stock and working solutions, summarizes key quantitative data, and provides stability information to ensure the effective use of this antibiotic in research and development.

Chemical and Physical Properties

This compound hydrochloride hydrate (B1144303) is the commonly used form in laboratory settings.[2] It is a white to off-white solid powder.[1] A summary of its relevant physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular FormulaC₁₄H₂₅N₃O₉·HCl·H₂O[1]
Molecular Weight433.84 g/mol [1]
pKa values3.23, 7.73, 11.0[2][4]
Water Solubility (pH dependent)207 mg/mL (pH 5), 228 mg/mL (pH 7), 438 mg/mL (pH 9)[1][2][4]
DMSO Solubility1.67 mg/mL (with heating) to 83 mg/mL (conflicting reports)[1][4]
Ethanol SolubilityInsoluble[1][4]
Methanol Solubility7.44 mg/mL[1][2]

Table 1: Physicochemical Properties of this compound Hydrochloride Hydrate.

Solution Preparation Protocols

Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile water, a commonly used concentration for laboratory experiments.[1][4]

Materials:

  • This compound hydrochloride hydrate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe

  • Sterile 0.22 µm syringe filter

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound hydrochloride hydrate powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.[5]

  • Dissolution: Add the desired volume of sterile, nuclease-free water to the conical tube containing the powder. For the example above, add 10 mL of sterile water.[1][5]

  • Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved.[1] Gentle warming to 37°C can aid dissolution if needed.[4]

  • Sterilization: To ensure the sterility of the stock solution, it must be filter-sterilized.[1]

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube or directly into the aliquoting tubes.[5] It is good practice to pre-wet the filter with a small amount of sterile water, which is then discarded.[1][4]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots as recommended in the storage section below.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate sterile buffer or culture medium. The final concentration of the working solution will depend on the specific application and the susceptibility of the organism being tested.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve mix Vortex to Dissolve dissolve->mix sterilize Filter Sterilize (0.22 µm) mix->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration store->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

Stability and Storage

The stability of this compound is influenced by pH and temperature.[6] It is more stable in acidic conditions (pH 5-6) and degrades more rapidly in neutral or alkaline solutions.[2][4][6]

FormStorage TemperatureDurationReferences
Powder-20°C3 years[1]
Powder2-8°CShort-term[7]
Stock Solution (in water)-20°C1 month to 1 year[1][6]
Stock Solution (in water)-80°CUp to 1 year[1]
Stock Solution (in water)2-8°CShort-term[6]

Table 2: Recommended Storage Conditions for this compound.

To ensure maximum stability and longevity of the stock solution:

  • Store in a weakly acidic buffer (pH 5-6) if possible for your application.[6]

  • Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6]

  • Protect from prolonged exposure to high-intensity light, although it is not expected to be susceptible to direct photodegradation.[6]

Mechanism of Action

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria.[1][3] This binding interferes with the accommodation of the initiator fMet-tRNA in the P-site of the ribosome, thereby blocking the formation of the translation initiation complex.[8][9] This mechanism is distinct from many other aminoglycoside antibiotics, which often cause misreading of the mRNA.[3][10]

G cluster_ribosome Bacterial Ribosome ssu 30S Subunit initiation_complex Translation Initiation Complex Formation ssu->initiation_complex Prevents lsu 50S Subunit This compound This compound This compound->ssu Binds to protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Leads to bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Inhibition of

Caption: Mechanism of action of this compound.

Safety Precautions

Handle this compound powder and solutions with appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[11] Consult the Safety Data Sheet (SDS) for complete safety information.[7][11][12]

References

Application Notes and Protocols: Utilizing Kasugamycin for High-Resolution Ribosome Occupancy Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the aminoglycoside antibiotic kasugamycin as a tool to generate detailed ribosome occupancy profiles, offering deep insights into the regulation of translation initiation.

This compound is a potent inhibitor of bacterial translation initiation. Unlike other antibiotics that cause ribosomes to stall during elongation, this compound's primary action is to interfere with the formation of the 70S initiation complex, leading to an accumulation of ribosomes at or near the start codon. This property makes it an invaluable reagent for ribosome profiling (Ribo-seq) experiments aimed at studying the dynamics of translation initiation.

Recent studies have revealed that this compound's inhibitory effect is not uniform across all messenger RNAs (mRNAs). The sensitivity of a transcript to this compound is highly dependent on the nucleotide context immediately upstream of the start codon, with a guanine (B1146940) (G) at the -1 position conferring increased susceptibility. This context-dependent inhibition allows for a nuanced, genome-wide analysis of translational control at the initiation step.

By treating cells with this compound prior to generating ribosome footprints, researchers can precisely map translation initiation sites, identify novel regulatory mechanisms governed by the sequence context of initiation sites, and elucidate the mechanisms of action of other antibiotics that target translation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the E. coli translatome, providing a clear illustration of its context-dependent inhibitory action.

Table 1: Effect of this compound on the Translatome of E. coli

This table showcases a selection of genes from the E. coli translatome that display either high sensitivity or high resistance to this compound treatment. The this compound Effect Value (KEV) quantifies the change in ribosome occupancy on a transcript in the presence of the antibiotic. A KEV below 1 signifies sensitivity, while a KEV above 1 indicates resistance.

GeneProductKEV (this compound Effect Value)Classification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
ykgAUncharacterized protein0.13Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7.98

Application Notes and Protocols for Kasugamycin-Induced Ribosome Stalling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic that serves as a precision tool for investigating the initiation phase of protein synthesis.[1] Unlike many antibiotics that cause ribosome stalling during the elongation phase, this compound specifically interferes with the formation of the 30S and 70S initiation complexes.[1] Its unique mechanism of action, which involves binding to the 30S ribosomal subunit's E-site within the mRNA channel, allows for detailed studies of the dynamics of mRNA and initiator tRNA (fMet-tRNA) binding.[1][2][3][4]

Recent studies have revealed that this compound's inhibitory effect is not uniform but is highly dependent on the mRNA sequence context, particularly the nucleotide immediately preceding the start codon.[1][5] This context-dependent inhibition provides a valuable method for dissecting how local mRNA features modulate translational control.[1] These application notes offer an overview of this compound's mechanism and its use in key experimental techniques to study ribosome stalling.

Mechanism of Action

This compound binds within the mRNA channel of the 30S ribosomal subunit, overlapping with the P and E sites.[2][3][6] This binding does not directly compete with the initiator tRNA but instead perturbs the mRNA path.[4][7][8] The steric hindrance caused by the bound drug destabilizes the codon-anticodon interaction between the mRNA and the initiator tRNA, effectively preventing the formation of a stable 30S initiation complex.[4][9]

However, the action of this compound is more nuanced than simply blocking initiation complex assembly. Genome-wide studies have shown that this compound can interfere with translation even after the 70S initiation complex has formed, leading to an accumulation of ribosomes stalled at or near the start codon.[5][10][11] The degree of this stalling and the resulting inhibition of gene expression are significantly influenced by the nucleotide at the -1 position (relative to the start codon). A guanine (B1146940) (G) at this position makes a transcript highly susceptible to this compound-induced inhibition.[5][12][13]

kasugamycin_mechanism cluster_ribosome 30S Ribosomal Subunit 30S E_site E Site fMet_tRNA Initiator tRNA (fMet-tRNA) E_site->fMet_tRNA Sterically hinders & destabilizes codon-anticodon interaction P_site P Site Stalled_70S Stalled 70S Initiation Complex P_site->Stalled_70S Forms unstable complex A_site A Site This compound This compound This compound->E_site Binds to mRNA channel mRNA mRNA mRNA->P_site Threads through fMet_tRNA->P_site Attempts to bind Inhibition Inhibition of Translation Initiation Stalled_70S->Inhibition

Data Presentation

The quantitative effects of this compound on translation can be assessed using ribosome profiling (Ribo-seq). Key metrics include Translation Efficiency (TE), which measures the rate of protein synthesis per mRNA molecule, and Head Enrichment, a measure of ribosome density near the start codon.

Table 1: Effect of this compound Concentration on Global Translation in E. coli

This compound ConcentrationChange in Translation Efficiency (TE)Change in Start Codon Occupancy (Head Enrichment)Correlation between TE and Start Codon Occupancy
1 mg/mLGeneral decrease, variable across genesSignificant increase for many genesNegative correlation (Spearman's ρ ≈ -0.48)[14]
10 mg/mLMore pronounced general decrease in TEStronger and more widespread increaseNegative correlation (Spearman's ρ ≈ -0.45)[14]

Data synthesized from studies on this compound-hypersusceptible E. coli strains.[12][14] A negative correlation signifies that genes with a greater decrease in translation efficiency exhibit a higher accumulation of ribosomes at the start codon, which is consistent with this compound's mechanism.[14]

Table 2: Context-Dependent Inhibition by the -1 Nucleotide in E. coli

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1

This table illustrates the impact of the nucleotide immediately preceding the start codon on translation efficiency upon this compound treatment, as described by V.D. et al., 2022.[12]

Experimental Protocols

Protocol 1: Ribosome Profiling (Ribo-seq) to Map Stalled Ribosomes

Ribosome profiling allows for a genome-wide snapshot of ribosome positions on mRNA. Using this compound with this technique can precisely map translation initiation sites and quantify the extent of stalling.

ribo_seq_workflow start Start: E. coli Culture (mid-log phase) treat Treat with this compound (e.g., 1-10 mg/mL for 2.5-5 min) start->treat harvest Rapid Harvest & Flash Freeze treat->harvest lyse Cryogenic Cell Lysis harvest->lyse rnase RNase I Digestion (to degrade unprotected mRNA) lyse->rnase monosome Isolate 70S Monosomes (Sucrose Gradient Ultracentrifugation) rnase->monosome extract Extract RNA (Ribosome-Protected Footprints) monosome->extract library Prepare Sequencing Library (Ligation, RT, PCR) extract->library sequence High-Throughput Sequencing library->sequence analyze Data Analysis (Align reads, map 5' ends, calculate ribosome density) sequence->analyze end End: Genome-wide Stalling Profile analyze->end

Methodology:

  • Cell Culture and Treatment:

    • Grow a this compound-hypersusceptible strain of E. coli (e.g., ΔgcvB mutant) in appropriate media at 37°C with shaking to an early- to mid-logarithmic phase (OD600 ≈ 0.3-0.4).[12]

    • Treat the culture with this compound at a final concentration of 1 mg/mL or 10 mg/mL. An untreated culture must be processed in parallel as a control.[12]

    • Incubate for a short period (e.g., 2.5 - 5 minutes) to capture the immediate effects on translation initiation.[12]

    • Rapidly harvest cells by filtration or centrifugation at 4°C and flash-freeze the pellet in liquid nitrogen. Store at -80°C.[12]

  • Cell Lysis and Ribosome Footprinting:

    • Perform cryogenic lysis of the cell pellets.[12]

    • Thaw lysate and digest with RNase I to degrade mRNA not protected by ribosomes. Stop the reaction with an RNase inhibitor.[12]

  • Isolation of Monosomes:

    • Layer the RNase I-treated lysate onto a 10-50% (w/v) sucrose (B13894) gradient.[12]

    • Separate ribosomal complexes by ultracentrifugation.

    • Fractionate the gradient and monitor absorbance at 260 nm to identify and collect the fractions corresponding to 70S monosomes.[12]

  • RNA Extraction and Library Preparation:

    • Extract RNA from the collected monosome fractions (e.g., using a hot acid-phenol method).[12]

    • Isolate the ribosome-protected footprints (RPFs), typically 20-30 nucleotides, by size selection on a denaturing polyacrylamide gel.[12]

    • Ligate linkers to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify via PCR to create a sequencing library.[12]

  • Data Analysis:

    • Sequence the library on a high-throughput platform.[12]

    • Remove adapter sequences and align reads to the reference genome.[12]

    • Map the 5' ends of the aligned reads to determine the precise position of the stalled ribosome on each mRNA.[12]

    • Calculate ribosome density and translation efficiency for each gene to identify this compound-sensitive transcripts.[12]

Protocol 2: Toeprinting Assay to Monitor Initiation Complex Formation

Toeprinting is a primer extension inhibition assay used to monitor the position of ribosomes on an mRNA template in vitro. It is highly effective for studying how this compound interferes with the formation of the initiation complex on specific mRNA sequences.[10][11]

toeprinting_workflow start Start: Assemble Reaction Mix mix Components: - 30S subunits - mRNA template - Initiator tRNA (fMet-tRNA) - Initiation Factors (IFs) start->mix ksg Add this compound (Test vs. Control) mix->ksg incubate Incubate to allow complex formation mix->incubate ksg->incubate primer Add Fluorescently Labeled Primer & Reverse Transcriptase incubate->primer extension Primer Extension Reaction primer->extension stop Stop Reaction & Purify cDNA extension->stop analysis Analyze cDNA products on a Denaturing Sequencing Gel stop->analysis end End: Identify 'Toeprint' bands indicating ribosome position analysis->end

Methodology:

  • Template Preparation:

    • Generate a DNA template for the mRNA of interest via PCR. This template should contain a T7 promoter for in vitro transcription.[2]

  • Reaction Assembly:

    • Set up reaction mixtures containing purified 30S ribosomal subunits, the mRNA template, initiation factors (IF1, IF2, IF3), GTP, and initiator fMet-tRNA.

    • For the test condition, pre-incubate the 30S subunits with this compound (e.g., 50 µM to 1 mM) before adding other components.[2][10] A control reaction without this compound is essential.

  • Initiation Complex Formation:

    • Incubate the reactions at 37°C to allow the formation of the 30S initiation complex.

  • Primer Extension:

    • Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream region of the mRNA template.

    • Add reverse transcriptase to the reaction. The enzyme will synthesize cDNA starting from the primer and will stop 15-17 nucleotides downstream of the 3' edge of the stalled ribosome, creating a "toeprint".[2]

  • Analysis:

    • Stop the reaction and purify the resulting cDNA products.

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

    • The appearance of a specific band (the toeprint) in the control lane indicates the position of the correctly formed initiation complex. A reduction or absence of this band in the this compound-treated lane demonstrates inhibition of complex formation.[2]

Protocol 3: In Vitro Translation Assay

This assay measures the synthesis of a specific protein from an mRNA template in a cell-free system, providing a direct assessment of this compound's inhibitory effect.

Methodology:

  • Prepare a Cell-Free Translation System:

    • Use a commercially available E. coli S30 extract system or prepare one in-house.

    • The system should contain all necessary components for translation (ribosomes, tRNAs, amino acids, energy source).

  • Set Up Reactions:

    • In separate tubes, combine the S30 extract, an amino acid mixture (containing a radiolabeled amino acid like [³⁵S]-Methionine), and the specific mRNA template to be tested (e.g., ompA mRNA).[15]

    • Add this compound at a range of final concentrations to the test reactions. Include a no-kasugamycin control.[15]

  • Incubation:

    • Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Analysis of Protein Products:

    • Stop the reactions by placing them on ice.

    • Separate the synthesized proteins using SDS-PAGE.

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.

    • Quantify the band intensities to determine the extent of translation inhibition at different this compound concentrations. A decrease in the protein product in the presence of this compound indicates inhibition.[15]

References

Kasugamycin Treatment for Genome-Wide Translation Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin, an aminoglycoside antibiotic, is a powerful tool for dissecting the complexities of translation initiation. Unlike many antibiotics that stall ribosomes during elongation, this compound primarily targets the initiation phase of protein synthesis. Its application in genome-wide techniques, such as ribosome profiling (Ribo-seq), enables a detailed analysis of translational regulation at a global scale. This allows for the identification of novel regulatory mechanisms, alternative translation initiation sites, and a deeper understanding of antibiotic-ribosome interactions.

Recent studies have refined our understanding of this compound's mechanism. It was initially thought to inhibit translation by preventing the binding of initiator tRNA to the 30S ribosomal subunit. However, genome-wide analyses have revealed a more nuanced action. This compound can interfere with translation even after the 70S initiation complex has formed, leading to an accumulation of ribosomes at or near the start codon. This inhibitory effect is highly dependent on the mRNA sequence context, particularly the nucleotide immediately upstream of the start codon.

These application notes provide detailed protocols for utilizing this compound in ribosome profiling experiments to investigate translation initiation.

Mechanism of Action

This compound binds to the 30S ribosomal subunit within the mRNA channel, near the E-site. This binding sterically hinders the correct placement of the initiator tRNA in the P-site and disrupts the codon-anticodon interaction. The inhibitory action of this compound is not uniform across all messenger RNAs (mRNAs). Its efficacy is significantly influenced by the nucleotide at the -1 position (immediately upstream of the start codon). Transcripts with a guanine (B1146940) (G) at the -1 position are particularly susceptible to this compound-induced inhibition. This context-dependent inhibition makes this compound a precise tool for studying how local mRNA sequences modulate translational control.

Data Presentation

The quantitative data from this compound-based ribosome profiling experiments can be summarized to highlight its differential effects on the translatome. Key metrics include the this compound Effect Value (KEV), which measures the change in ribosome occupancy on a transcript in the presence of the antibiotic, and the change in Translation Efficiency (TE). A KEV of less than 1 indicates sensitivity, while a KEV greater than 1 suggests resistance.

Table 1: Gene Sensitivity and Resistance to this compound in E. coli

GeneProductKEV (this compound Effect Value)Classification
Highly Sensitive Transcripts
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
ykgAUncharacterized protein0.13Sensitive
yjfNPutative inner membrane protein0.14Sensitive
Highly Resistant Transcripts
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7

Application Notes and Protocols: In Vitro Translation Assays Using Kasugamycin as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic that acts as a potent inhibitor of bacterial protein synthesis.[1] It specifically targets the initiation phase of translation by binding to the 30S ribosomal subunit.[1][2] This binding interferes with the proper placement of the initiator fMet-tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex.[2][3] A unique characteristic of this compound is its context-dependent inhibition, where the nucleotide sequence immediately upstream of the start codon on the mRNA can significantly influence its inhibitory activity.[3][4][5] This property makes this compound a valuable tool for dissecting the mechanisms of translation initiation and for the development of novel antibacterial agents.

These application notes provide detailed protocols for utilizing this compound as an inhibitor in in vitro translation assays, a critical technique for studying the effects of compounds on protein synthesis in a controlled, cell-free environment.

Data Presentation

The inhibitory effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of translation by 50%. This value can be determined by performing a dose-response experiment using an in vitro translation system. While specific IC50 values are highly dependent on the experimental conditions (e.g., the specific in vitro translation system, the mRNA template, and incubation conditions), the following table provides a guide for the concentration range of this compound to be tested.

ParameterRecommended Concentration RangeNotes
This compound Concentration for IC50 Determination 0.1 µM - 1000 µMA wide range is recommended to capture the full dose-response curve. Initial studies have used molar excess concentrations from 10-fold to 10,000-fold over the ribosome concentration.[6]
This compound for Complete Inhibition > 500 µg/mLIn bacterial cultures, concentrations of 500 µg/mL have been shown to be the minimal inhibitory concentration (MIC) for E. coli.[7] For complete inhibition in in vitro assays, higher concentrations may be required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

kasugamycin_mechanism cluster_ribosome 30S Ribosomal Subunit 30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S->Initiation_Complex Binds mRNA and fMet-tRNA mRNA mRNA fMet_tRNA fMet-tRNA (Initiator tRNA) P_site P-site This compound This compound This compound->30S Binds to 30S subunit This compound->Initiation_Complex Prevents proper binding of fMet-tRNA Translation_Inhibition Translation Inhibition Initiation_Complex->Translation_Inhibition

Caption: Mechanism of this compound Action on Translation Initiation.

experimental_workflow Reagent_Prep 1. Reagent Preparation (IVT System, mRNA, this compound) Reaction_Setup 2. Reaction Assembly (Combine IVT components and this compound dilutions) Reagent_Prep->Reaction_Setup Incubation 3. Incubation (e.g., 37°C for 1-2 hours) Reaction_Setup->Incubation Detection 4. Signal Detection (e.g., Luciferase assay) Incubation->Detection Data_Analysis 5. Data Analysis (% Inhibition, IC50 Calculation) Detection->Data_Analysis

Caption: Experimental Workflow for In Vitro Translation Inhibition Assay.

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay using a Commercial E. coli S30 Extract System and Luciferase Reporter

This protocol describes a method to determine the IC50 of this compound using a commercially available E. coli S30 extract system and a luciferase reporter mRNA.

Materials:

  • E. coli S30 Extract System (e.g., Promega, NEB)

  • Control Luciferase mRNA

  • This compound Hydrochloride (powder)

  • Nuclease-free water

  • Amino Acid Mixture (provided with the S30 extract system)

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well microplate (white, flat-bottom for luminescence readings)

  • Pipettes and nuclease-free tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound hydrochloride in nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Prepare serial dilutions of the this compound stock solution in nuclease-free water to create a range of concentrations for the assay (e.g., from 10 mM down to 10 nM).

  • In Vitro Translation Reaction Setup:

    • Thaw all components of the E. coli S30 extract system on ice.

    • Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's instructions.

    • In a 96-well plate, set up the following reactions (example for a 25 µL final volume):

      • Negative Control (No mRNA): 12.5 µL master mix + x µL nuclease-free water + y µL this compound dilution (or water for the positive control)

      • Positive Control (No Inhibitor): 12.5 µL master mix + 1 µL control luciferase mRNA (at recommended concentration) + x µL nuclease-free water

      • Test Reactions: 12.5 µL master mix + 1 µL control luciferase mRNA + y µL of each this compound dilution

    • Adjust the volume of nuclease-free water (x and y) to bring the final volume of each reaction to 25 µL.

    • Include a vehicle control if this compound is dissolved in a solvent other than water.

  • Incubation:

    • Mix the reactions gently by pipetting.

    • Incubate the plate at 37°C for 1-2 hours.

  • Luciferase Assay:

    • Allow the plate to cool to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add an equal volume of the luciferase assay reagent to each well (e.g., 25 µL).

    • Incubate for 2-5 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence of Test Reaction / Luminescence of Positive Control))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Translation with Radiolabeled Amino Acids

This method allows for the direct visualization of the translated protein product by autoradiography.

Materials:

  • E. coli S100 extract (or a commercial S30 system)

  • Reaction Mix (16.6 mM MgOAc, 80 mM NH4Cl, 30 mM Tris-HCl pH 7.7, 3.3 mM DTT, 1.6 mg/ml of E. coli tRNA, 0.2 mM citrovorum, 16.6 mM KCl, 0.33 mM amino acids without methionine, 3.3 mM ATP, 0.66 mM GTP, 16.6 mM phosphoenol-pyruvate, and 0.04 mg/ml of pyruvate (B1213749) kinase)[6]

  • mRNA template (e.g., ompA mRNA)

  • [35S]-Methionine

  • This compound dilutions

  • SDS-PAGE equipment and reagents

  • Phosphorimager or X-ray film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 15 µL of the Reaction Mix

      • 5 µL of S100 extract

      • 1 µL of [35S]-Methionine

      • 1 µL of mRNA template (e.g., 4 pmol)

      • 1 µL of this compound dilution (or water for the positive control)

    • Final reaction volume will be approximately 23 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Analysis of Translation Products:

    • Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Quantify the band corresponding to the translated protein to determine the extent of inhibition at different this compound concentrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal in the positive control Inactive S30 extractEnsure proper storage of the extract at -80°C and avoid multiple freeze-thaw cycles.
Degraded mRNAUse high-quality, nuclease-free mRNA. Consider using an RNase inhibitor.
High variability between replicates Pipetting errorsUse calibrated pipettes and nuclease-free tips. Prepare a master mix for common reagents.
Inconsistent IC50 values Inaccurate this compound dilutionsPrepare fresh dilutions for each experiment.
Different reaction conditionsMaintain consistent incubation times and temperatures.
Context-dependent inhibition observed The specific mRNA template used has a sequence that is more or less sensitive to this compound.This is an expected property of this compound. To investigate this further, you can test different mRNA templates with varying nucleotides at the -1 position relative to the start codon.[4][5]

Conclusion

In vitro translation assays are a powerful tool for characterizing the activity of translation inhibitors like this compound. By following these protocols, researchers can obtain reliable and reproducible data on the inhibitory effects of this compound, contributing to a deeper understanding of its mechanism of action and facilitating the development of new antibacterial therapies. The context-dependent nature of this compound's inhibition should be considered when designing experiments and interpreting results.

References

Beyond Selection: Advanced Molecular Biology Applications of Kasugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic, is widely recognized for its utility as a selection agent in molecular biology. However, its applications extend far beyond this fundamental role. This document details advanced molecular biology applications of this compound, focusing on its utility as a sophisticated tool for investigating the intricacies of protein synthesis, ribosome function, and translational fidelity. Furthermore, we explore its emerging role in potentiating other antibiotics and its newly discovered activity as a chitinase (B1577495) inhibitor. These notes provide detailed protocols and quantitative data to empower researchers in leveraging this compound for cutting-edge research and drug development.

Probing the Nuances of Translation Initiation

This compound is a potent inhibitor of the initiation phase of protein synthesis.[1] Unlike many other aminoglycosides, it specifically interferes with the formation of the 70S initiation complex.[1] Its mechanism is context-dependent, making it an invaluable tool for dissecting the fine-tuned regulation of this critical cellular process.

Application Note:

This compound's inhibitory effect is significantly influenced by the mRNA sequence immediately preceding the start codon. Specifically, the presence of a guanine (B1146940) residue at the -1 position renders a transcript more susceptible to this compound-induced translational arrest.[2][3] This property allows researchers to use this compound to:

  • Identify and quantify translation initiation efficiency: By employing ribosome profiling (Ribo-seq) in the presence of this compound, researchers can map the precise locations of translation initiation genome-wide and assess the relative initiation efficiencies of different transcripts.[4]

  • Discover alternative translation initiation sites: The accumulation of ribosomes at start codons induced by this compound can help in the identification of previously unannotated or alternative start sites.[4]

  • Investigate translational coupling: The inhibitory effect of this compound is attenuated by translational coupling, where the translation of a downstream open reading frame (ORF) is linked to the termination of an upstream ORF.[2][3] This makes this compound a useful probe for studying this mode of gene regulation.[4]

Experimental Protocol: Ribosome Profiling with this compound

This protocol outlines a general workflow for using this compound in a ribosome profiling experiment to study translation initiation.

I. Cell Culture and this compound Treatment:

  • Grow a bacterial culture (e.g., E. coli) to mid-log phase (OD600 ≈ 0.4-0.6).

  • Split the culture into two flasks: one control and one for this compound treatment.

  • To the treatment flask, add this compound to a final concentration of 1 mg/mL.[4]

  • Incubate both cultures for a short period (e.g., 5 minutes) to capture the immediate effects on initiation.[4]

  • Rapidly harvest cells by centrifugation at 4°C.

  • Flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

II. Ribosome Footprinting and Library Preparation:

  • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.

  • Extract the RNA from the isolated ribosome complexes.

  • Perform reverse transcription and generate a cDNA library from the ribosome footprints.

  • Sequence the library using a high-throughput sequencing platform.

III. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Analyze the distribution of ribosome footprints, paying close attention to the density at and around start codons.

  • Compare the footprint profiles of the this compound-treated and control samples to identify transcripts with altered initiation patterns.

Ribosome profiling workflow with this compound.

Elucidating Ribosome Structure and Function

The precise binding site of this compound on the 30S ribosomal subunit has been determined through X-ray crystallography and cryo-electron microscopy.[1][5][6] It binds within the mRNA channel, spanning the peptidyl (P) and exit (E) sites, and interacts with universally conserved nucleotides of the 16S rRNA, specifically G926 and A794.[1][6]

Application Note:

Knowledge of the this compound binding site provides a powerful tool for:

  • Structural Biology Studies: this compound can be used as a probe in structural studies to stabilize specific conformations of the ribosome or to understand the dynamics of the mRNA channel.[5]

  • Investigating Antibiotic Resistance: Mutations in the 16S rRNA at positions A794 and G926 are known to confer resistance to this compound.[6][7] Studying the effects of these mutations on this compound binding and ribosome function can provide insights into the mechanisms of antibiotic resistance.

  • Probing Ribosomal RNA Structure: Chemical probing experiments can be performed in the presence and absence of this compound to identify changes in the accessibility of 16S rRNA nucleotides, revealing drug-induced conformational changes.[8][9]

G This compound This compound mRNA_channel mRNA_channel This compound->mRNA_channel Binds in mRNA mRNA mRNA->mRNA_channel Path blocked by this compound Initiator_tRNA Initiator tRNA P_site P_site Initiator_tRNA->P_site Binding destabilized

This compound's binding site on the 30S subunit.

Investigating and Modulating Translational Fidelity

In contrast to most aminoglycosides which are known to decrease translational accuracy, this compound has been shown to increase translational fidelity.[10][11] This unique property makes it a valuable tool for studying the mechanisms that ensure the correct decoding of the genetic code.

Application Note:

This compound's effect on fidelity can be utilized to:

  • Study Mistranslation: In systems where mistranslation is prevalent, such as in certain bacterial strains or under specific stress conditions, this compound can be used to assess the phenotypic consequences of reducing translational errors.[10]

  • Potentiate Other Antibiotics: In Mycobacterium tuberculosis, this compound has been shown to decrease mistranslation, which in turn potentiates the activity of the antibiotic rifampicin (B610482) and limits the emergence of resistance.[10][12] This highlights its potential as an adjuvant therapy.

  • Investigate Ribosomal Ambiguity Mutants: this compound-resistant mutants often exhibit increased translational ambiguity, providing a genetic tool to study the interplay between ribosome structure, antibiotic resistance, and translational fidelity.[11]

Selective Inhibition of Canonical mRNA Translation

This compound exhibits differential inhibitory activity, strongly inhibiting the translation of canonical, leadered mRNAs while having a much weaker effect on leaderless mRNAs.[8][13] This selectivity is attributed to the reduced overlap between the mRNA and the this compound binding site in the context of leaderless mRNA translation initiation.[13]

Application Note:

This selective inhibition allows for:

  • Studying Leaderless mRNA Translation: Researchers can use this compound to enrich for the translation of leaderless mRNAs in a mixed population, facilitating the study of their specific translational control mechanisms.

  • Investigating Specialized Ribosomes: this compound treatment can induce the formation of atypical 61S ribosomes in E. coli that are proficient in translating leaderless mRNAs.[8][13] This provides a unique system for isolating and characterizing these specialized ribosomes.

A Novel Scaffold for Chitinase Inhibitors

In a surprising discovery, this compound has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from diverse organisms, including bacteria, insects, and humans.[14]

Application Note:

This novel activity opens up new avenues for:

  • Drug Development: The this compound scaffold can be used as a starting point for the design of novel and potent chitinase inhibitors for therapeutic applications in fungal infections, inflammatory diseases, and cancer.

  • Enzyme Mechanism Studies: As a competitive inhibitor, this compound can be used to probe the active site and substrate-binding cleft of GH18 chitinases.

Quantitative Data: Inhibition of Human Chitinase
ParameterValueReference
Enzyme Human chitotriosidase (HsCht)
Inhibition type Competitive
Ki 1.62 µM (in 1.0 M NaCl)

Conclusion

This compound is a multifaceted molecular tool with applications that extend well beyond its use as a selection agent. Its context-dependent inhibition of translation initiation, its well-defined interaction with the ribosome, its unique effect on translational fidelity, and its newly discovered role as a chitinase inhibitor make it an indispensable compound for researchers in molecular biology, microbiology, and drug development. The protocols and data presented here provide a framework for harnessing the full potential of this compound in a variety of advanced research applications.

References

Troubleshooting & Optimization

Technical Support Center: Kasugamycin Selection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kasugamycin selection experiments. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kasugaensis.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[2][3][4][5][6] It specifically targets the 30S ribosomal subunit, interfering with the binding of initiator fMet-tRNA and thereby preventing the formation of the 70S initiation complex.[1][4][7] This action halts protein production and inhibits bacterial growth.[7]

Q2: What is the resistance mechanism to this compound?

A2: Resistance to this compound can occur through mutations in the 16S rRNA methyltransferase gene, ksgA.[4][8] Spontaneous mutations in ksgA can confer a modest level of resistance.[4] Another mechanism of resistance is the enzymatic inactivation of this compound by a 2′-N-acetyltransferase, encoded by the aac(2′)-IIa gene.[8]

Q3: What are the recommended storage conditions for this compound?

A3: this compound hydrochloride hydrate (B1144303) powder is stable and can be stored at -20°C for up to 3 years.[9] Stock solutions should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[7][9] Under these conditions, stock solutions are typically stable for at least one year.[7][9]

Q4: How stable is this compound in different conditions?

A4: this compound hydrochloride hydrate is more stable than its free base form.[1] It is relatively stable in weak acidic solutions but decomposes slowly at a neutral pH (pH 7) and more rapidly in alkaline solutions at room temperature.[1][10] It is also sensitive to sunlight.[2] When preparing media, it is crucial not to add this compound to agar (B569324) that is too hot, as this can cause degradation.[7]

Troubleshooting Guide

Below are common issues encountered during this compound selection experiments, along with potential causes and solutions.

Issue 1: No colonies or very few colonies on the selection plate.

This is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Inefficient Transformation Ensure your transformation protocol is optimized. Use a positive control (e.g., a plasmid with a different antibiotic resistance marker) to verify transformation efficiency.
This compound Concentration Too High The effective concentration of this compound can vary between bacterial strains.[7] Perform a titration experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.
Degraded this compound Prepare a fresh stock solution of this compound. Ensure it was stored correctly and not subjected to multiple freeze-thaw cycles.[11] Do not add this compound to media that is above 50-55°C.[7]
Incorrect Plate Preparation Verify that the correct final concentration of this compound was added to the plates. Ensure even mixing of the antibiotic in the agar.
Problem with the Resistance Gene Confirm the integrity of the this compound resistance gene on your plasmid through sequencing or restriction digest.
Issue 2: A lawn of bacterial growth or a high number of satellite colonies.

This indicates a loss of selective pressure, allowing non-resistant cells to grow.

Potential Cause Recommended Solution
This compound Concentration Too Low The concentration of this compound may be insufficient to inhibit the growth of non-transformed cells. Verify your calculations and the concentration of your stock solution. An MIC determination is recommended.[7]
Degradation of this compound This compound can degrade over time, especially if plates are old or stored improperly.[5] Use freshly prepared plates for your experiments.
Spontaneous Resistance While less common for high concentrations, spontaneous resistance can occur.[4] Ensure you are using the appropriate concentration of this compound as determined by an MIC assay.
Presence of Satellite Colonies Satellite colonies are small colonies of non-resistant cells that grow around a large colony of resistant cells. This happens when the resistant cells break down the antibiotic in their immediate vicinity. To mitigate this, avoid letting plates overgrow and pick well-isolated colonies for downstream applications.
Incorrect Antibiotic Used Double-check that you have used this compound and not another antibiotic by mistake.
Issue 3: Inconsistent results between experiments.

Variability in results can be frustrating and can compromise the reliability of your data.

Potential Cause Recommended Solution
Inconsistent Stock Solution Prepare a large batch of this compound stock solution, aliquot it, and use the same batch for a series of related experiments to ensure consistency.[11]
Variable Plate Preparation Ensure that the preparation of your selective plates is standardized. This includes the volume of media per plate and the method of adding and mixing the antibiotic.
Differences in Inoculum Standardize the amount of bacterial culture plated. Differences in cell density can affect colony growth and appearance.
Incubation Conditions Ensure consistent incubation time and temperature for all experiments.
pH of the Medium The activity of this compound can be pH-dependent.[10][12] Ensure the pH of your medium is consistent between batches.

Data Presentation

Table 1: Recommended this compound Concentrations for Selection in E. coli

StrainConcentration (µg/mL)Reference
MG1655~500 (MIC)[13]
W3110750 (for growth inhibition)[13]
General Use200[7]

Note: The optimal concentration should be determined empirically for your specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound hydrochloride hydrate powder

  • Sterile, nuclease-free water

  • Sterile conical tube (e.g., 15 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound hydrochloride hydrate.

  • Add the powder to a sterile conical tube.

  • Add 10 mL of sterile, nuclease-free water to the tube.

  • Vortex until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterilized stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year.[7][9]

Protocol 2: this compound Selection Plate Preparation

Materials:

  • Luria-Bertani (LB) agar

  • Sterile petri dishes

  • This compound stock solution (10 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved agar in a 50-55°C water bath. It is critical not to add the antibiotic to agar that is too hot.[7]

  • Add the sterile this compound stock solution to the desired final concentration. For example, to make plates with a final concentration of 100 µg/mL, add 1 mL of a 10 mg/mL stock solution to 100 mL of LB agar.

  • Swirl the flask gently to ensure the antibiotic is mixed evenly.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C, protected from light. It is recommended to use the plates within 2-4 weeks.

Visualizations

Kasugamycin_Selection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Selection Plates prep_stock->prep_plates plate Plate Cells on Selection Plates prep_plates->plate transform Bacterial Transformation transform->plate incubate Incubate Plates plate->incubate observe Observe and Count Colonies incubate->observe pick Pick Colonies for Downstream Use observe->pick

Caption: Experimental workflow for this compound selection.

Troubleshooting_Flowchart start Start Troubleshooting issue What is the issue? start->issue no_colonies No/Few Colonies issue->no_colonies No Growth lawn_growth Lawn of Growth/ Satellite Colonies issue->lawn_growth Too Much Growth inconsistent Inconsistent Results issue->inconsistent Variable Growth check_transform Check Transformation Efficiency no_colonies->check_transform check_k_conc_high Verify this compound Concentration (High?) no_colonies->check_k_conc_high check_k_stability Check this compound Stability/Age no_colonies->check_k_stability check_k_conc_low Verify this compound Concentration (Low?) lawn_growth->check_k_conc_low lawn_growth->check_k_stability standardize Standardize Protocols (Stocks, Plates, Inoculum) inconsistent->standardize end Problem Solved check_transform->end check_k_conc_high->end check_k_conc_low->end check_k_stability->end standardize->end

Caption: Logical workflow for troubleshooting this compound experiments.

References

optimizing kasugamycin concentration for different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing kasugamycin concentration for various bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1][2] It specifically targets the 30S ribosomal subunit, preventing the initiation of translation by interfering with the binding of initiator fMet-tRNA.[1][2] This action halts protein production and ultimately suppresses bacterial growth.[1]

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a cool, dry place, away from heat and direct sunlight.[3] When stored properly, it can remain stable for up to two years.[3] For stock solutions, it is recommended to aliquot and store them at -20°C to avoid repeated freeze-thaw cycles.[1]

Q3: Is the activity of this compound dependent on pH?

A3: Yes, the activity of this compound can be significantly influenced by the pH of the culture medium.[4] For instance, its effectiveness against Pseudomonas aeruginosa is enhanced in slightly alkaline conditions, while its inhibitory effect on the fungus Pyricularia oryzae is more pronounced in acidic environments.[4] this compound hydrochloride hydrate (B1144303) is generally stable in weak acids but decomposes slowly at a pH of 7 and more rapidly in alkaline solutions at room temperature.[4]

Q4: Can bacteria develop resistance to this compound?

A4: Yes, bacteria can develop resistance to this compound. Low-level resistance is often associated with mutations in the 16S rRNA methyltransferase KsgA.[2] Spontaneous mutations in the ksgA gene can lead to a modest level of resistance.[2]

Troubleshooting Guides

Problem 1: No bacterial growth inhibition is observed at any tested this compound concentration.

  • Possible Cause: The bacterial strain may be inherently resistant to this compound.[4]

    • Solution: Include a known this compound-susceptible strain in your experiment as a positive control to verify the antibiotic's activity.[4]

  • Possible Cause: The concentration range of this compound tested may be too low.[4]

    • Solution: Test a broader range of this compound concentrations, including higher concentrations.[4]

  • Possible Cause: The this compound stock solution may have been improperly prepared or stored, leading to its inactivation.[4]

    • Solution: Prepare a fresh stock solution of this compound and verify its concentration.[4]

Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values are obtained across experiments.

  • Possible Cause: Inconsistent inoculum density.[5]

    • Solution: Standardize the bacterial suspension to a specific optical density (e.g., using a McFarland standard) before performing the MIC assay to ensure a consistent starting cell number.[5]

  • Possible Cause: Variation in media composition.[5]

    • Solution: Use a standardized and consistent medium, such as Mueller-Hinton Broth, for all MIC determinations. Variations in pH or cation concentration can affect the activity of aminoglycosides.[5]

  • Possible Cause: Degradation of this compound.[4]

    • Solution: As this compound can be less stable in alkaline conditions, its effective concentration might decrease during incubation at higher pH values. Always use freshly prepared this compound stock solutions for each experiment.[4]

Problem 3: Unexpected results in this compound-based selection experiments.

  • Possible Cause: The concentration of this compound in the agar (B569324) plates is incorrect.

    • Solution: Ensure the this compound stock solution is added to the molten agar after it has cooled to 50-55°C to prevent heat-induced degradation.[1] Mix thoroughly to ensure even distribution.

  • Possible Cause: Plasmid loss in resistant strains.

    • Solution: If the resistance is plasmid-mediated, ensure that selective pressure is maintained during bacterial culture to prevent plasmid loss.[5]

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaClinical Isolates125 - 250Median MIC was 250 µg/mL; more active in basic medium (125 µg/mL).[1][6][7]
Escherichia coliMG1655~500A working concentration of 750 µg/mL has been used experimentally.[1][8]
Xanthomonas oryzaeZ173-S (susceptible)120-
Xanthomonas oryzaeZ173-RKA (resistant)30,000Lab-selected resistant strain.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Calculate: Weigh the required amount of this compound hydrochloride. For a 10 mg/mL stock solution, weigh 100 mg.

  • Dissolve: In a sterile conical tube, dissolve the weighed this compound in 10 mL of sterile, nuclease-free water. Vortex briefly to ensure complete dissolution.[1]

  • Sterilize: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.[1]

  • Filter: Filter the solution into a new sterile conical tube. This will sterilize the stock solution.[1]

  • Aliquot and Store: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI guidelines.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile multichannel pipette and tips

  • Plate reader or visual inspection

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of broth and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh broth to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

    • Grow the culture to the mid-logarithmic phase (OD600 of ~0.4-0.6).

    • Dilute the log-phase culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final volume of the microtiter plate wells.[1]

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. The final volume in each well should be consistent (e.g., 100 µL).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing broth and bacterial inoculum without this compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.[1]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the OD600 with a plate reader.[1]

Visualizations

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_initiation Translation Initiation 30S 30S Subunit Inhibition Inhibition of Protein Synthesis 30S->Inhibition Prevents formation of 70S initiation complex 50S 50S Subunit mRNA mRNA fMet-tRNA fMet-tRNA fMet-tRNA->30S Binding interfered This compound This compound This compound->30S Binds to 30S subunit

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (log phase) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at optimal temperature (16-20h) Inoculate->Incubate Read Read results (Visual or Plate Reader) Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for determining the MIC of this compound.

References

degradation and stability of kasugamycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the degradation and stability of kasugamycin in aqueous solutions. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. It is most stable in acidic conditions and degrades as the pH becomes neutral and, more rapidly, alkaline.[1] Elevated temperatures also accelerate the degradation process.[2] While this compound is not susceptible to direct photolysis, indirect photolysis in the presence of photosensitizers can occur.[3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is significantly more stable in acidic environments. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases, leading to faster degradation.[1][2] This is a critical consideration when preparing buffer solutions for experiments. For instance, the half-life of this compound is substantially longer in acidic conditions compared to alkaline conditions.[1] The antibacterial activity of this compound can also be pH-dependent; for example, its effectiveness against Erwinia amylovora is higher at pH 5.1 than at pH 7.3.[5]

Q3: Is this compound sensitive to light?

A3: this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, which means it is not expected to be susceptible to direct photodegradation by sunlight or standard laboratory lighting.[1] However, indirect photolysis can occur in the presence of natural organic matter (NOM) and other photosensitizers found in environmental waters.[3][4] This process involves the photosensitizers absorbing light and generating reactive oxygen species (ROS) that can then degrade the this compound molecule.[3] For laboratory purposes, it is still good practice to store this compound solutions in amber vials or otherwise protected from prolonged exposure to high-intensity light.

Q4: What are the major degradation products of this compound in aqueous solutions?

A4: The primary degradation of this compound in aqueous solutions occurs through hydrolysis. This process leads to the formation of two main degradation products: kasuganobiosamine and kasugamycinic acid .[1][6] Kasuganobiosamine is formed by the cleavage of the glycosidic bond, while kasugamycinic acid results from the hydrolysis of the imino group to a carboxylic acid.[1]

Q5: What is the recommended method for storing this compound stock solutions?

A5: To ensure maximum stability, this compound stock solutions should be prepared in a weakly acidic buffer (pH 5-6) or in sterile distilled water, which will result in a slightly acidic solution.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them frozen at -20°C or below to minimize freeze-thaw cycles.

Troubleshooting Guides

Problem Possible Cause Solution
Loss of biological activity in my this compound solution. Degradation due to improper storage conditions (e.g., neutral or alkaline pH, high temperature).- Prepare fresh solutions before use, especially for pH-sensitive assays. - Ensure stock solutions are stored under recommended acidic and refrigerated/frozen conditions.[1]
Inconsistent results between experimental batches. Variable degradation of this compound due to differences in solution preparation or storage.- Standardize the protocol for solution preparation, including the pH of the solvent. - Implement a consistent storage strategy for all batches. - Consider performing a stability check of your stock solution if it has been stored for an extended period.
Precipitation observed when dissolving this compound in a buffer. Poor solubility in the chosen buffer system, particularly with some phosphate (B84403) buffers at high concentrations.- Verify the pH of the solution; this compound solubility is pH-dependent. - If using a phosphate buffer, consider reducing the phosphate concentration or switching to an alternative buffer system like acetate (B1210297) or MES for acidic conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Compare the retention times of the unexpected peaks with those of known this compound degradation products (kasuganobiosamine and kasugamycinic acid). - Perform forced degradation studies (see experimental protocols below) to generate degradation products as standards for identification.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental factors. The following tables summarize the available quantitative data on its degradation.

Table 1: Half-life of this compound in Aqueous Solutions at Different pH Values

pH ConditionHalf-life (t½)Reference
Acidic462–630 days[1]
Neutral (pH 7)80 days[1]
Alkaline (pH 11)11.4 days[1]

Table 2: Microbial Degradation of this compound in an Aqueous Microcosm at Room Temperature over 30 Days

Initial ConcentrationFinal ConcentrationPercent DegradedDegradation Rate (mg/L/day)Reference
168.4 mg/L110.9 mg/L34.1%1.92[7]
1462.9 mg/L1286.5 mg/L12.1%5.88[7]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.[8][9]

1. Materials:

  • This compound hydrochloride hydrate (B1144303)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Phosphate buffer (pH 7.0)

  • Calibrated pH meter

  • Incubators or water baths

  • Photostability chamber

  • HPLC-UV or LC-MS/MS system

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound hydrochloride hydrate in HPLC-grade water at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the solution with NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat at 60°C.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Keep the stock solution in a temperature-controlled oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

  • Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Use a suitable stability-indicating analytical method, such as HPLC-UV, to separate the degradation products from the parent compound.

HPLC-UV Method for this compound Analysis

This method is suitable for the determination of this compound in aqueous solutions.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[10]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing 47 mg/L Na₂B₄O₇·10H₂O and 100 mg/L KH₂PO₄.[10] The ratio can be optimized (e.g., 40:60 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 - 1.5 mL/min[10][11]

  • Detection Wavelength: 210 nm or 230 nm[10][12]

  • Injection Volume: 20 µL[10]

  • Temperature: Ambient[10]

Visualizations

Kasugamycin_Degradation_Pathway This compound This compound Kasuganobiosamine Kasuganobiosamine This compound->Kasuganobiosamine Hydrolysis (Glycosidic bond cleavage) Kasugamycinic_acid Kasugamycinic_acid This compound->Kasugamycinic_acid Hydrolysis (Imino group to carboxylic acid)

Caption: Major hydrolytic degradation pathways of this compound in aqueous solutions.

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Stock->Acid Alkali Alkaline Hydrolysis (0.1M NaOH, RT) Prep_Stock->Alkali Oxidation Oxidation (3% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal (70°C) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Analysis Analyze Samples (HPLC-UV/LC-MS) Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Stability_Factors_Logic cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes Kasugamycin_Stability This compound Stability in Aqueous Solution pH pH Kasugamycin_Stability->pH Temperature Temperature Kasugamycin_Stability->Temperature Light Light Exposure Kasugamycin_Stability->Light Microbes Microbial Activity Kasugamycin_Stability->Microbes Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temperature->Hydrolysis Higher temp. accelerates Indirect_Photolysis Indirect Photolysis Light->Indirect_Photolysis With photosensitizers Biodegradation Biodegradation Microbes->Biodegradation

Caption: Logical relationships of factors affecting this compound stability.

References

potential off-target effects of kasugamycin in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for kasugamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that primarily inhibits bacterial protein synthesis.[1][2] It specifically targets the initiation phase by binding to the 30S ribosomal subunit.[1][2][3] This binding interferes with the formation of the 70S initiation complex, a crucial step in starting protein production.[2][4][5][6] Crystallographic studies have shown that this compound binds within the mRNA channel at the peptidyl (P) and exit (E) sites.[2] Unlike many other antibiotics, its binding does not directly overlap with the initiator tRNA binding site but instead mimics mRNA nucleotides, which perturbs the codon-anticodon interaction and destabilizes tRNA binding.[2][7]

Q2: Can this compound affect eukaryotic cells?

This compound is primarily active against bacteria and some fungi.[8][9] Studies have shown that it has little to no effect on mammalian mitochondrial protein synthesis, with an IC50 of >400 μM in both heart and liver mitochondria.[10][11] This suggests a high degree of selectivity for prokaryotic ribosomes over eukaryotic mitochondrial ribosomes. However, as with any compound, it is crucial to perform appropriate controls in your specific experimental system to rule out any unforeseen effects.

Q3: Are there any known off-target effects of this compound in bacteria?

Yes, research has identified several potential off-target effects of this compound in bacteria:

  • Inhibition of Chitinases: this compound has been found to be a competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases in bacteria, insects, and even humans.[1] This inhibition is due to this compound binding to the substrate-binding cleft of these enzymes.

  • Alteration of Central Metabolism: In some this compound-resistant bacteria, there is evidence of a link between resistance and the downregulation of the pyruvate (B1213749) cycle, suggesting a potential impact on central metabolism.[1]

  • Impact on Bacterial Communities: The application of this compound can alter the composition of bacterial communities. It has been observed to inhibit the growth of some bacterial species while stimulating the growth of others that are resistant.[1][12][13]

Q4: Is it possible that this compound has off-target effects in fungi?

A multi-omics study on the fungus Didymella segeticola suggested that this compound may target nitrate (B79036) reductase.[1][14] While this has not been confirmed in other fungal species, it presents a plausible off-target for investigation in fungal research.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected phenotypic changes in my bacterial culture after this compound treatment that don't seem related to protein synthesis inhibition.

  • Possible Cause: You may be observing an off-target effect of this compound.

  • Troubleshooting Steps:

    • Consider Chitinase (B1577495) Inhibition: If your bacterium produces chitinases, consider if the observed phenotype could be related to the inhibition of these enzymes. You can perform a chitinase activity assay in the presence and absence of this compound to test this hypothesis.

    • Investigate Metabolic Pathways: The unexpected phenotype could be due to alterations in central metabolism. Consider performing metabolomic analysis to identify any significant changes in metabolic pathways after this compound treatment.

    • Rule out Contamination: Ensure your culture is pure, as this compound can alter the composition of bacterial communities, and the observed effect might be due to the overgrowth of a resistant contaminant.

Issue 2: My in vitro experiment to verify this compound's inhibition of a putative off-target protein is not showing any effect.

  • Possible Cause: Several factors could contribute to a lack of observable inhibition.

  • Troubleshooting Steps:

    • Confirm Protein Activity: Ensure your purified target protein is correctly folded and active by running a standard activity assay without any inhibitor.

    • Optimize Inhibitor Concentration: The effective concentration for off-target inhibition might be significantly different from that required for inhibiting protein synthesis. Perform a dose-response curve with a wide range of this compound concentrations.[1]

    • Check Assay Conditions: The binding and inhibitory activity of this compound can be sensitive to pH, ionic strength, and temperature. Optimize these parameters for your specific assay.[1]

    • Consider Indirect Effects: this compound's effect on a cellular process might be an indirect consequence of its primary action on translation, rather than direct binding to your protein of interest.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and Other Antibiotics on Mitochondrial Protein Synthesis

AntibioticTissueIC50 (μM)
This compoundHeart, Liver>400
LincomycinHeart, Liver>400
ClindamycinHeart, Liver>400
StreptomycinHeart, Liver>400
AzithromycinHeart, Liver>400
ErythromycinHeart, Liver>400
TetracyclineHeart, Liver2.1
ChloramphenicolHeart9.8
ChloramphenicolLiver11.8

Data sourced from a study on intact mitochondria isolated from rat heart and liver.[10]

Experimental Protocols

Protocol 1: Bacterial Chitinase Inhibition Assay

This protocol is adapted from methodologies used to identify this compound as a chitinase inhibitor.[1]

  • Prepare Reagents:

    • Purified bacterial chitinase solution.

    • This compound stock solution of known concentration.

    • Substrate solution (e.g., colloidal chitin).

    • Appropriate buffer for the chitinase (e.g., sodium acetate (B1210297) buffer, pH 5.0).

    • DNS (3,5-dinitrosalicylic acid) reagent to stop the reaction and measure reducing sugars.

  • Assay Procedure:

    • Set up a series of reactions in microcentrifuge tubes, each containing the buffer, a specific concentration of this compound (or vehicle control), and the substrate.

    • Pre-incubate the mixtures at the optimal temperature for the chitinase for 10 minutes.

    • Initiate the reaction by adding the purified chitinase solution.

    • Incubate for a set time (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction by adding DNS reagent.

    • Boil the tubes for 5-10 minutes to develop the color.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

Protocol 2: Ribosome Profiling to Assess On-Target and Potential Off-Target Effects on Translation

This protocol is based on ribosome profiling (Ribo-seq) experiments used to study this compound's effect on translation.[15]

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a final concentration of this compound (e.g., 1 mg/mL or 10 mg/mL). An untreated culture should be run in parallel as a control.

    • Incubate for a short period (e.g., 2.5 - 5 minutes) to capture the immediate effects on translation initiation.

  • Cell Lysis and Ribosome Footprinting:

    • Rapidly harvest the cells and flash-freeze them.

    • Perform cryogenic lysis of the cell pellets.

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

    • Isolate ribosome-protected mRNA fragments (footprints) by sucrose (B13894) gradient centrifugation.

  • Library Preparation and Sequencing:

    • Extract the RNA from the ribosome-footprint complexes.

    • Perform reverse transcription, circularization, and PCR amplification to prepare a cDNA library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.

    • Analyze the data to identify changes in ribosome occupancy at start codons and within coding sequences to assess the on-target and any potential off-target translational effects of this compound.

Visualizations

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects cluster_tools Experimental Approaches Observe Observe Unexpected Phenotype Hypothesize Hypothesize Off-Target Interaction Observe->Hypothesize InVitro In Vitro Validation (e.g., Enzyme Assay) Hypothesize->InVitro InVivo In Vivo Confirmation (e.g., Genetic Screens) Hypothesize->InVivo Characterize Characterize Mechanism InVitro->Characterize InVivo->Characterize Genomics Genomic/Proteomic Screens Genomics->InVivo Biochemical Biochemical Assays Biochemical->InVitro Metabolomics Metabolomics Metabolomics->InVivo

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Overcoming Kasugamycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing kasugamycin resistance in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1][2][3] It specifically targets the 30S ribosomal subunit, binding within the mRNA channel.[1][4] This binding interferes with the codon-anticodon interaction between mRNA and initiator tRNA, thereby blocking translation initiation.[1][5][6]

Q2: What are the most common mechanisms of this compound resistance in laboratory strains?

The most frequently observed mechanisms of this compound resistance include:

  • Modification of the ribosomal target:

    • Mutations in the ksgA gene: This is the most common mechanism.[5][7] The ksgA gene encodes a 16S rRNA methyltransferase responsible for methylating nucleotides A1518 and A1519.[1][5] Mutations in ksgA lead to the loss of this methylation, resulting in low to moderate resistance to this compound.[1][8] Spontaneous ksgA mutations can occur at a relatively high frequency.[1]

    • Mutations in 16S rRNA: Higher levels of resistance can be conferred by mutations at specific sites in the 16S rRNA, such as A794, G926, or A1519, which are directly involved in this compound binding.[4][8]

  • Enzymatic inactivation of the antibiotic:

    • Acetylation: Some resistant bacteria have acquired genes encoding acetyltransferases that modify and inactivate this compound. A notable example is the aac(2')-IIa gene, which encodes a this compound 2′-N-acetyltransferase.[8]

  • Other genetic loci: Mutations in other genes such as ksgB, ksgC, and ksgD have also been shown to cause this compound resistance in E. coli.[8] Additionally, mutations in the rpsI gene, which encodes the 30S ribosomal protein S9, can confer resistance.[5]

Q3: Can this compound resistance be overcome?

Yes, several strategies are being explored to overcome this compound resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics can be effective. For instance, this compound has been shown to potentiate the effects of rifampicin (B610482) against Mycobacterium tuberculosis.[9][10]

  • Metabolic Modulation: Recent studies suggest that modulating bacterial metabolism can restore sensitivity. For example, exogenous alanine (B10760859) has been shown to enhance the killing efficiency of this compound in resistant Xanthomonas oryzae by boosting the pyruvate (B1213749) cycle (P cycle).

  • Inhibitors of Resistance Enzymes: For resistance mediated by enzymatic inactivation, the development of inhibitors against these enzymes (e.g., acetyltransferase inhibitors) is a potential strategy.[11]

Troubleshooting Guides

Problem 1: My bacterial strain has suddenly become resistant to this compound.

  • Possible Cause 1: Spontaneous Mutation. Spontaneous mutations, particularly in the ksgA gene, can arise at a high frequency, leading to a modest level of resistance.[1]

    • Troubleshooting Step:

      • Perform an antibiotic susceptibility test (e.g., disk diffusion or broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain.

      • Sequence the ksgA gene to check for mutations.

      • If a ksgA mutation is confirmed, consider using a higher concentration of this compound if the resistance level is low, or switch to a different selection marker if possible.

  • Possible Cause 2: Contamination. Your culture may be contaminated with a this compound-resistant organism.

    • Troubleshooting Step:

      • Streak your culture on a non-selective agar (B569324) plate to check for colony morphology consistency.

      • Perform Gram staining and microscopy to verify the purity of your culture.

      • If contamination is suspected, re-streak from a frozen stock or obtain a fresh culture.

Problem 2: I am unable to transform my plasmid with a this compound resistance marker into my bacterial strain.

  • Possible Cause 1: Inherent Resistance or Incompatibility. The host strain may have an intrinsic resistance mechanism or the resistance marker may not be expressed efficiently.

    • Troubleshooting Step:

      • Check the literature for known this compound resistance in your specific bacterial strain.

      • Verify the integrity and sequence of your plasmid and the this compound resistance gene.

      • Consider using a different antibiotic resistance marker if the problem persists.

  • Possible Cause 2: Incorrect this compound Concentration. The concentration of this compound in your selection plates may be too high for the level of resistance conferred by your plasmid.

    • Troubleshooting Step:

      • Perform a titration experiment with a range of this compound concentrations to determine the optimal selection concentration for your specific plasmid and host strain.

Problem 3: My this compound-resistant strain shows variable MIC values.

  • Possible Cause 1: Inconsistent Inoculum Density. The starting number of bacterial cells can significantly affect the MIC value.

    • Troubleshooting Step: Standardize your bacterial inoculum to a specific turbidity, such as a 0.5 McFarland standard, before performing the MIC assay.[12]

  • Possible Cause 2: Variation in Media Composition. The pH and cation concentration of the growth medium can influence the activity of aminoglycoside antibiotics like this compound.[12]

    • Troubleshooting Step: Use a standardized and consistent medium, such as Mueller-Hinton broth or agar, for all MIC determinations.[12]

Data Presentation

Table 1: Common Genes Associated with this compound Resistance and their Functions.

GeneFunction of Gene ProductEffect of Mutation/PresenceOrganism(s)
ksgA16S rRNA methyltransferaseLoss of methylation at A1518/A1519, leading to low-level resistance.Escherichia coli, Neisseria gonorrhoeae[1][5]
16S rRNARibosomal RNA component of the 30S subunitAltered drug binding site, leading to high-level resistance.Escherichia coli[8]
aac(2')-IIaThis compound 2′-N-acetyltransferaseEnzymatic inactivation of this compound.Burkholderia glumae, Acidovorax avenae[8]
ksgBUnknownPhenotypic resistance, ribosomes remain sensitive in vitro.Escherichia coli[13]
ksgCAffects ribosomal protein S2 levelsAltered ribosomal protein composition.Escherichia coli[8]
rpsI30S ribosomal protein S9Stabilizes mRNA-tRNA interaction in the presence of this compound.Escherichia coli[5]

Table 2: Example Minimum Inhibitory Concentrations (MICs) of this compound for Different Bacterial Strains.

StrainGenotype/PhenotypeMIC (µg/mL)Reference
Neisseria gonorrhoeae MS11Laboratory Strain60[5]
Neisseria gonorrhoeae FA1090Laboratory Strain100[5]
Neisseria gonorrhoeae RM11.2 (ksgA 431Δ99)Spontaneous Resistant Mutant300[5]
E. coliWild-typeVaries[13]
E. coliksgA mutantVaries (increased)[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations. Leave one well with only MHB as a growth control.

  • Inoculum Preparation: Grow the bacterial strain to be tested in MHB overnight. Dilute the overnight culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[14][16]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of this compound to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at the optimal growth temperature for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. Compare the measured zone diameter to established interpretive standards (e.g., from CLSI or EUCAST) to classify the strain as susceptible, intermediate, or resistant.

Visualizations

Kasugamycin_Resistance_Mechanisms cluster_this compound This compound Action & Resistance This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to 16S rRNA Protein_Synthesis Protein Synthesis (Translation Initiation) This compound->Protein_Synthesis Inhibits Cell_Growth Bacterial Cell Growth This compound->Cell_Growth Inhibits Protein_Synthesis->Cell_Growth Leads to ksgA_mutation ksgA Gene Mutation ksgA_mutation->Ribosome Alters 16S rRNA methylation rRNA_mutation 16S rRNA Mutation rRNA_mutation->Ribosome Alters binding site Enzymatic_inactivation Enzymatic Inactivation (e.g., aac(2')-IIa) Enzymatic_inactivation->this compound Troubleshooting_Workflow Start Start: Suspected this compound Resistance Check_Purity 1. Check Culture Purity (Streak Plate, Microscopy) Start->Check_Purity Contaminated Contaminated Check_Purity->Contaminated Yes Pure Pure Culture Check_Purity->Pure No Reisolate Re-isolate from Frozen Stock Contaminated->Reisolate Perform_AST 2. Perform Antibiotic Susceptibility Test (AST) (e.g., MIC, Disk Diffusion) Pure->Perform_AST Reisolate->Start Susceptible Susceptible Perform_AST->Susceptible Resistant Resistant Perform_AST->Resistant End_Susceptible End: No Resistance Susceptible->End_Susceptible Sequence_Genes 3. Sequence Resistance- Associated Genes (ksgA, 16S rRNA) Resistant->Sequence_Genes Mutation_Found Mutation Found Sequence_Genes->Mutation_Found No_Mutation No Mutation Mutation_Found->No_Mutation No Confirm_Resistance Confirmed Genetic Basis of Resistance Mutation_Found->Confirm_Resistance Yes Investigate_Other Investigate Other Mechanisms (e.g., Enzymatic Inactivation) No_Mutation->Investigate_Other Overcoming_Resistance_Strategies cluster_s1 Example: Rifampicin cluster_s2 Example: Alanine cluster_s3 Example: Acetyltransferase Inhibitors Resistance This compound-Resistant Bacterium Strategy1 Combination Therapy Resistance->Strategy1 Strategy2 Metabolic Modulation Resistance->Strategy2 Strategy3 Inhibition of Resistance Enzymes Resistance->Strategy3 Rifampicin Rifampicin Alanine Exogenous Alanine Inhibitor Acetyltransferase Inhibitor Synergy Synergistic Effect Rifampicin->Synergy Pyruvate_Cycle Boosts Pyruvate Cycle Alanine->Pyruvate_Cycle Sensitivity_Restored Restores Sensitivity Pyruvate_Cycle->Sensitivity_Restored Enzyme_Blocked Blocks this compound Inactivation Inhibitor->Enzyme_Blocked

References

issues with kasugamycin solubility in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for kasugamycin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Quick Reference: this compound Solubility Data

The solubility of this compound is highly dependent on the pH of the solution. Below is a summary of its solubility in water at different pH values.

SolventpHSolubility ( g/100 mL)Temperature (°C)
Water5.020.724.5
Water7.022.824.5
Water9.043.824.5

Data sourced from PubChem.[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to this compound solubility.

Q1: I am having trouble dissolving this compound hydrochloride hydrate (B1144303) in my buffer. What should I do?

A1: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Verify the pH of your solution: this compound's solubility is significantly influenced by pH. A 1% w/v solution of this compound hydrochloride hydrate in water has a pH of approximately 4.35.[1] Its solubility increases as the pH becomes more alkaline.[1][2] However, be aware that its stability decreases at a pH of 7 and degradation is faster in alkaline solutions.[1]

  • Check the concentration: Ensure your target concentration does not exceed the known solubility limits. If it does, consider preparing a more concentrated stock solution in sterile water and then diluting it into your experimental buffer.

  • Consider the buffer system:

    • Phosphate (B84403) Buffers (e.g., PBS): While specific data for this compound is limited, other aminoglycoside antibiotics have shown limited solubility in phosphate-buffered saline, which can lead to precipitation.[2] If you observe precipitation in a phosphate buffer, try reducing the phosphate concentration or switching to an alternative buffer system.[2] A safety data sheet for this compound hydrochloride lists its solubility in PBS (pH 7.2) as 5 mg/mL.[3]

    • TRIS, HEPES, and MES Buffers: There is currently no specific published data on the solubility of this compound in these buffers.[2] It is recommended to empirically determine the solubility at your desired concentration and pH through small-scale testing.

  • Gentle warming: Applying gentle heat, for example, by warming the solution to 37°C, may aid in the dissolution of this compound hydrochloride hydrate.[2]

Q2: What are the pKa values of this compound and why are they important?

A2: The pKa values for this compound are 3.23, 7.73, and 11.0.[1][2] These multiple ionizable groups contribute to its pH-dependent solubility.[2] Understanding the pKa values can help predict the charge state of the molecule at a given pH, which in turn affects its solubility and interaction with buffer components.

Q3: How stable is this compound in solution?

A3: this compound hydrochloride hydrate is more stable in weakly acidic conditions.[2] It undergoes slow decomposition at a pH of 7 and degrades more rapidly in alkaline solutions at room temperature.[1][2] For long-term storage, it is advisable to prepare stock solutions in a weakly acidic buffer (pH 5-6) or sterile water, aliquot them, and store them frozen at -20°C or below.[4]

Q4: Can I dissolve this compound in organic solvents like DMSO or ethanol?

A4: this compound hydrochloride hydrate is reported to be insoluble in ethanol.[2] There is conflicting information regarding its solubility in DMSO, with some sources stating it is insoluble and others reporting some solubility with heating.[2] Due to these discrepancies, it is recommended to avoid using DMSO or to perform small-scale solubility tests with caution.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Water

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride hydrate in sterile water.[2][5]

Materials:

  • This compound hydrochloride hydrate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound hydrochloride hydrate powder. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Dissolution: Add the powder to the appropriate volume of sterile water in a sterile container.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C can be applied.[2]

  • Sterilization: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C. Properly stored, the stock solution should be stable for up to one year.[2][5]

Protocol 2: General Procedure for Testing this compound Solubility in a New Buffer

This protocol provides a general method for empirically determining the solubility of this compound in a buffer for which specific solubility data is not available.

Materials:

  • This compound hydrochloride hydrate powder

  • The buffer of interest (e.g., TRIS, MES) at the desired pH

  • Small sterile tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Prepare a series of small, known volumes of the buffer of interest in sterile tubes.

  • Incremental Addition: Start by adding a small, known amount of this compound powder to the first tube to achieve a low concentration (e.g., 1 mg/mL).

  • Dissolution Attempt: Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. Observe for any undissolved particles.

  • Observation: If the powder dissolves completely, proceed to the next tube and add a larger amount of this compound to achieve a higher concentration (e.g., 5 mg/mL, 10 mg/mL, and so on).

  • Determining Saturation: Continue this incremental addition until you observe that the powder no longer fully dissolves, and solid particles remain visible even after thorough vortexing.

  • Confirmation (Optional): To confirm saturation, centrifuge the tube with the undissolved solid at high speed (e.g., >10,000 x g) for 5-10 minutes. The presence of a pellet will confirm that the solution is saturated. The concentration in the supernatant represents the approximate solubility limit in that buffer at that specific temperature and pH.

Visualized Workflows

Kasugamycin_Stock_Solution_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize_store Sterilization & Storage weigh Weigh this compound Hydrochloride Hydrate add_water Add Sterile Water weigh->add_water vortex Vortex to Dissolve (Gentle Warming if Needed) add_water->vortex filter Filter Sterilize (0.22 µm filter) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store

Solubility_Testing_Workflow cluster_setup Setup cluster_testing Testing cluster_decision Decision cluster_outcome Outcome prep_buffer Prepare Buffer in Tubes add_this compound Incrementally Add This compound prep_buffer->add_this compound vortex Vortex Thoroughly add_this compound->vortex observe Observe for Dissolution vortex->observe dissolved Fully Dissolved? observe->dissolved increase_conc Increase Concentration in Next Tube dissolved->increase_conc Yes saturated Saturation Point Reached dissolved->saturated No increase_conc->add_this compound

References

Technical Support Center: The Impact of pH on Kasugamycin Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of pH on the activity and stability of kasugamycin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

A1: this compound's stability is pH-dependent. It is most stable in weakly acidic conditions and exhibits reduced stability in neutral to alkaline environments. This compound hydrochloride hydrate (B1144303) is more stable than the free base. It can tolerate weak acids but decomposes slowly at a pH of 7 and more rapidly in alkaline solutions at room temperature[1]. For experimental purposes, it is highly recommended to use freshly prepared solutions of this compound[1].

Q2: How does pH impact the antimicrobial activity of this compound?

A2: The antimicrobial activity of this compound is significantly influenced by the pH of the medium, and this effect can be organism-specific. For instance, its inhibitory action against the fungus Pyricularia oryzae is more pronounced in acidic conditions[1]. Conversely, its activity against Pseudomonas aeruginosa has been observed to be enhanced in more basic media[2][3]. The activity against Erwinia amylovora is significantly higher at pH 5.1 compared to pH 7.3.

Q3: Can the pH of the growth medium affect the microorganism's growth, and how can I control for this in my experiments?

A3: Yes, the pH of the culture medium can have a substantial impact on the growth rate of the microorganism itself, independent of the antibiotic's effect. It is crucial to run parallel control experiments where the microorganism is grown in media of different pH values without the presence of this compound. This will allow you to differentiate between the effect of pH on the organism's viability and the specific inhibitory effect of this compound at each pH[1].

Q4: What is the mechanism of action of this compound, and is it directly influenced by pH?

A4: this compound inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA[1][4]. While the core mechanism of binding to the ribosome is not described as being directly pH-dependent, the environmental pH can indirectly affect its efficacy by influencing the drug's stability, its molecular charge, and its uptake into the cell[1].

Troubleshooting Guides

Issue: Inconsistent or no antimicrobial activity observed in experiments.

  • Possible Cause 1: this compound Degradation.

    • Solution: Due to its lower stability in neutral and alkaline conditions, ensure you are using freshly prepared this compound solutions for each experiment. If you are conducting long-term experiments, consider the rate of degradation at your experimental pH and temperature[1].

  • Possible Cause 2: Suboptimal pH for Activity.

    • Solution: The activity of this compound is highly dependent on the pH of the medium and the target microorganism. Test a range of pH values to determine the optimal condition for your specific organism[1][5].

  • Possible Cause 3: Inoculum Effect.

    • Solution: The density of the initial microbial inoculum can affect the Minimum Inhibitory Concentration (MIC) results. Ensure that your inoculum is standardized across all tested pH conditions[1].

  • Possible Cause 4: pH Shift During Incubation.

    • Solution: Microbial metabolism can alter the pH of the culture medium over the course of an experiment. It is advisable to use a suitable biological buffer in your medium to maintain a stable pH and to measure the final pH at the end of the incubation period[1].

Data Presentation

This compound Stability in Aqueous Solutions
pHTemperature (°C)Half-life (DT₅₀) in hours (approx.)Reference
4.022.7 - 29.312.7 - 12.9
7.022.7 - 29.312.7 - 12.9
9.022.7 - 29.312.7 - 12.9

Note: The provided reference indicated similar half-lives at the tested pH values under the specified temperature range. However, it is generally reported that degradation is faster at alkaline pH[1]. Further studies are needed to fully elucidate the degradation kinetics.

pH-Dependent Activity of this compound (MIC values)
MicroorganismpHMediumMIC (µg/mL)Reference
Pseudomonas strains (median)7.3Trypticase Soy Broth250[2]
Pseudomonas strains (median)BasicMycin Assay Broth125[6][2]
Erwinia amylovora5.1Nutrient Broth< 5
Erwinia amylovora7.3Nutrient Broth> 10[5]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Various pH Levels using Broth Microdilution

This protocol outlines the steps to assess the impact of pH on the antimicrobial activity of this compound.

1. Materials:

  • This compound hydrochloride hydrate

  • Sterile deionized water

  • Target microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Trypticase Soy Broth)

  • Sterile buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, Tris for alkaline pH)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Preparation of pH-Adjusted Media:

  • Prepare the desired broth medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffer. Ensure the buffer itself does not inhibit microbial growth.

  • Filter-sterilize the pH-adjusted media.

3. Preparation of this compound Stock Solution:

  • Prepare a sterile stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile deionized water.

  • Filter-sterilize the stock solution.

4. Broth Microdilution Assay:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted media to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., to a 0.5 McFarland standard).

  • Add the standardized inoculum to each well containing the this compound dilutions.

  • Include positive controls (microorganism in each pH-adjusted medium without this compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions for the target microorganism (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth in each pH series.

  • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Broth Media adjust_ph Adjust Media to Desired pH Values prep_media->adjust_ph serial_dilution Serial Dilution of this compound in pH-Adjusted Media adjust_ph->serial_dilution prep_ksg Prepare this compound Stock Solution prep_ksg->serial_dilution inoculation Inoculate with Standardized Microbial Culture serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC at Each pH incubation->read_mic data_table Tabulate and Compare MIC Values read_mic->data_table

Caption: Experimental workflow for determining the MIC of this compound at different pH values.

logical_relationship pH Environmental pH ksg_stability This compound Stability pH->ksg_stability influences ksg_charge This compound Molecular Charge pH->ksg_charge influences antimicrobial_activity Overall Antimicrobial Activity ksg_stability->antimicrobial_activity affects cell_uptake Cellular Uptake ksg_charge->cell_uptake affects cell_uptake->antimicrobial_activity impacts

Caption: Logical relationship of how pH influences this compound's antimicrobial activity.

References

strategies to minimize kasugamycin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of kasugamycin, focusing on strategies to minimize its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound for experimental use?

A1: this compound hydrochloride hydrate (B1144303) is more stable than the free base form and is recommended for use in experiments. It has been shown to be stable for up to two years when stored as a dry powder in a cool, dark, and dry place.[1]

Q2: What are the primary factors that cause this compound degradation in solution?

A2: The main factors contributing to this compound degradation in aqueous solutions are pH and temperature. High temperatures and neutral to alkaline pH significantly accelerate its breakdown.[1][2]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in weakly acidic conditions (pH ~5).[2] It decomposes slowly at a neutral pH of 7 and degradation is more rapid in alkaline solutions.[1][2] This is a critical consideration for experiments in physiological buffers or cell culture media, which are typically buffered around pH 7.2-7.4.[1]

Q4: What are the known degradation products of this compound?

A4: The major degradation products of this compound are kasugamycinic acid and kasuganobiosamine, formed through hydrolysis.[3]

Q5: Is this compound sensitive to light?

A5: this compound is not expected to be susceptible to significant degradation by light.

Q6: How should I prepare and store this compound stock solutions to ensure stability?

A6: It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL) in sterile, nuclease-free water. This stock solution should then be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Properly stored, the stock solution can be stable for up to a year.

Troubleshooting Guide

Issue 1: Loss of antibiotic activity or suspected degradation in my experiment.

  • Possible Cause: Degradation of this compound due to improper pH or high temperature of the experimental medium.

  • Troubleshooting Steps:

    • Verify pH of your medium: If possible, measure the pH of your experimental buffer or medium. For optimal stability, a slightly acidic pH is preferred.

    • Prepare fresh solutions: Prepare fresh working solutions of this compound from a properly stored, frozen stock solution just before use.

    • Minimize exposure to high temperatures: Avoid prolonged incubation of this compound solutions at elevated temperatures. If your experiment requires incubation at 37°C, be mindful of the potential for degradation over time.

    • Empirically determine stability: If you suspect significant degradation in your specific medium, you can perform a stability study. (See Experimental Protocol 2).

Issue 2: Inconsistent or unexpected results between experiments.

  • Possible Cause: Inconsistent potency of this compound due to improper stock solution preparation or storage.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: If you have doubts about your current stock, prepare a new one following the recommended protocol (See Experimental Protocol 1).

    • Aliquot stock solutions: Ensure that your stock solution is aliquoted to prevent degradation from multiple freeze-thaw cycles.

    • Standardize your protocol: Use a consistent concentration of this compound and a standardized experimental timeline to ensure reproducibility.

Issue 3: Difficulty dissolving this compound hydrochloride hydrate.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the pH may not be optimal for solubility.

  • Troubleshooting Steps:

    • Use sterile water for stock solutions: this compound hydrochloride hydrate is soluble in water.

    • Gentle warming: If dissolution is slow, gentle warming to around 37°C can help.

    • Check the pH: Solubility can be influenced by pH.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions

pHTemperatureHalf-lifeReference
7AmbientDecomposes slowly[2]
9Not Specified11.4 days[3]
Not Specified50°CStable for 10 days[2]

Note: There is a lack of comprehensive public data on the half-life of this compound in specific cell culture media like DMEM or RPMI-1640 at 37°C. It is highly recommended to empirically determine its stability for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound.

Materials:

  • This compound hydrochloride hydrate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the required amount of this compound hydrochloride hydrate powder to achieve the desired stock concentration (e.g., for 10 mL of a 10 mg/mL stock solution, weigh out 100 mg).

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the weighed powder to a sterile conical tube. Add the appropriate volume of sterile, nuclease-free water.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Sterilization: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

  • Filtration: Filter the solution into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Storage: Label the aliquots with the name of the compound, concentration, and date of preparation. Store at -20°C or -80°C.

Protocol 2: Empirical Determination of this compound Stability in Experimental Medium

Objective: To assess the stability and biological activity of this compound in a specific experimental medium over time.

Materials:

  • Your specific experimental medium (e.g., DMEM + 10% FBS)

  • This compound stock solution

  • A bacterial strain known to be sensitive to this compound (e.g., a susceptible E. coli strain)

  • Bacterial growth medium (e.g., LB broth)

  • Incubator (37°C)

  • Spectrophotometer (for measuring OD600)

  • Sterile culture tubes or a 96-well plate

Procedure:

  • Prepare "Aged" Medium:

    • Prepare your complete experimental medium containing the working concentration of this compound.

    • Dispense aliquots of this medium into sterile tubes.

    • Incubate these tubes at 37°C for different durations (e.g., 0, 24, 48, 72 hours). These will be your "aged" media samples.

  • Bacterial Growth Inhibition Assay:

    • For each time point of "aged" medium, inoculate it with a small, consistent amount of the sensitive bacterial strain.

    • Include a positive control (medium with freshly added this compound) and a negative control (medium without this compound).

    • Incubate the bacterial cultures at 37°C with shaking.

  • Measure Bacterial Growth:

    • At regular intervals (e.g., every 2-4 hours), measure the optical density at 600 nm (OD600) of each culture.

  • Data Analysis:

    • Plot the bacterial growth curves (OD600 vs. time) for each "aged" medium condition.

    • Compare the growth curves. A faster bacterial growth in the "aged" media compared to the fresh medium indicates a loss of this compound activity, and thus, degradation.

Visualizations

cluster_storage Stock Solution Preparation and Storage cluster_use Experimental Use prep Weigh this compound HCl Hydrate dissolve Dissolve in Sterile Water prep->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Experimental Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing and handling this compound solutions to minimize degradation.

This compound This compound Degradation Degradation (Hydrolysis) This compound->Degradation Kasugamycinic_Acid Kasugamycinic Acid Degradation->Kasugamycinic_Acid Kasuganobiosamine Kasuganobiosamine Degradation->Kasuganobiosamine High_Temp High Temperature High_Temp->Degradation Alkaline_pH Neutral to Alkaline pH Alkaline_pH->Degradation

Caption: Simplified degradation pathway of this compound, highlighting key influencing factors.

References

Technical Support Center: Identifying Kasugamycin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers identifying kasugamycin-resistant mutants in bacterial cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the screening and characterization of this compound-resistant mutants.

Issue 1: No Colonies on Selection Plates

Possible Cause Recommended Solution
This compound Concentration Too High The effective concentration of this compound can vary between bacterial species and strains. Determine the Minimum Inhibitory Concentration (MIC) for your specific wild-type strain before performing a large-scale mutant screen.[1][2]
Inactivation of this compound This compound can degrade if added to agar (B569324) that is too hot (above 50-55°C). Ensure the agar has cooled sufficiently before adding the antibiotic.[1] Prepare fresh this compound stock solutions and store them properly at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]
Low Mutation Frequency The spontaneous mutation rate for this compound resistance can be low.[3] Increase the number of cells plated on the selective media. Consider using a mutagen (e.g., nitrosoguanidine (B1196799) or ethyl methane (B114726) sulfonate) to increase the mutation frequency, though this may introduce secondary mutations.[4][5]
Incorrect Plating Volume or Cell Density Ensure a sufficient volume of the bacterial culture is plated to cover the surface of the agar. The cell density of the overnight culture should be high enough to ensure a large population is screened.

Issue 2: High Background of Non-Resistant Colonies

Possible Cause Recommended Solution
This compound Concentration Too Low If the concentration of this compound is too low, it may not be sufficient to inhibit the growth of the wild-type strain. Perform an MIC assay to determine the optimal selective concentration.[1][2]
This compound Degradation This compound may have degraded in the plates. Ensure proper storage of stock solutions and plates.[1] Prepare fresh selective plates if they have been stored for an extended period.
Satellite Colonies The appearance of small colonies surrounding a true resistant colony can occur. This is often due to the breakdown of the antibiotic by the resistant colony, allowing sensitive cells to grow in the immediate vicinity. Re-streak putative resistant colonies on fresh selective plates to confirm resistance.
Heterogeneous Population The initial bacterial culture may contain a subpopulation with intermediate resistance. Ensure the starting culture is clonal by isolating a single colony before growing the liquid culture for screening.

Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Cause Recommended Solution
Inoculum Density Variation The initial number of bacterial cells can significantly impact the MIC value. Standardize the inoculum to a specific optical density (e.g., 0.5 McFarland standard) before performing the assay.[6][7]
Variation in Media Composition The pH and cation concentration of the growth medium can affect the activity of aminoglycoside antibiotics like this compound.[6][8] Use a standardized medium, such as Mueller-Hinton Broth, for all MIC determinations.[6]
Instability of Resistance Phenotype If resistance is conferred by a plasmid, it can be lost without continuous selective pressure. Maintain selective pressure during bacterial culture if plasmid-mediated resistance is suspected.[6]
pH Shift During Incubation Bacterial metabolism can alter the pH of the culture medium during the experiment, which can affect this compound's stability and activity.[2] Use a buffered medium to maintain a stable pH.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis at the initiation stage.[1][9][10][11][12] It binds to the 30S ribosomal subunit within the mRNA channel, interfering with the binding of the initiator fMet-tRNA to the P-site.[7][10][12] This prevents the formation of the 70S initiation complex and halts protein production.[1]

Q2: What are the common genetic mechanisms of this compound resistance?

A2: The most common mechanism is mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase.[3][9][13][14] This enzyme methylates nucleotides A1518 and A1519 in the 16S rRNA.[9] Lack of this methylation leads to resistance. Other resistance mechanisms include mutations in the 16S rRNA itself (at positions A794, G926, and A1519), and mutations in other genes such as ksgB, ksgC, and ksgD.[13][14][15][16] In some bacteria, resistance can be conferred by enzymatic inactivation of this compound, for example, by an acetyltransferase.[15]

Q3: What is a typical concentration of this compound to use for selection?

A3: The effective concentration varies depending on the bacterial species. It is crucial to determine the MIC for your specific strain. However, some reported concentrations are:

  • Escherichia coli: A working concentration of 750 µg/mL has been used, with an MIC of around 500 µg/mL for strain MG1655.[1]

  • Pseudomonas aeruginosa: MIC values can range from 125 to 250 µg/mL.[1][8]

  • Neisseria gonorrhoeae: MICs for susceptible strains are around 30 µg/mL, while resistant strains have MICs of 200 µg/mL.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: To prepare a 10 mg/mL stock solution, dissolve this compound hydrochloride powder in sterile, nuclease-free water.[1] Sterilize the solution by passing it through a 0.22 µm syringe filter.[1][7] Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, where it is typically stable for at least one year.[1]

Quantitative Data Summary

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaClinical Isolates125 - 250More active in basic medium.[1][8]
Escherichia coliMG1655~500A working concentration of 750 µg/mL is often used for selection.[1]
Neisseria gonorrhoeaeSusceptible Strains30
Neisseria gonorrhoeaeResistant Strains200[3]
Xanthomonas oryzaeZ173-RKA (resistant)30,000Lab-selected resistant strain.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile multichannel pipette and tips

  • Plate reader or visual inspection

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase (OD600 of ~0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final volume of the microtiter plate wells.[1]

  • Prepare this compound Dilutions: In the first column of the 96-well plate, add a starting concentration of this compound in broth. Perform a 2-fold serial dilution across the plate. Leave the last column as a no-antibiotic growth control.[1]

  • Inoculation: Add the prepared bacterial inoculum to each well, including the growth control well. The final volume in each well should be consistent (e.g., 200 µL).[1]

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.[1]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[1][17] This can be determined by visual inspection or by measuring the OD600 with a plate reader.[1]

Protocol 2: Selection of this compound-Resistant Mutants on Agar Plates

Materials:

  • Luria-Bertani (LB) agar or other suitable solid medium

  • Sterile petri dishes

  • This compound stock solution (10 mg/mL)

  • Overnight bacterial culture of the wild-type strain

Procedure:

  • Prepare Selective Agar: Prepare the agar medium according to the manufacturer's instructions and autoclave. Cool the agar in a 50-55°C water bath.[1]

  • Add this compound: Add the sterile this compound stock solution to the cooled agar to the desired final concentration (this should be above the MIC of the wild-type strain). Swirl gently to mix.[1]

  • Pour Plates: Pour the agar containing this compound into sterile petri dishes. Allow the plates to solidify at room temperature.[1]

  • Plate Culture: Spread a known volume of the overnight bacterial culture onto the surface of the this compound-containing plates. Also, plate a dilution series of the culture on non-selective plates to determine the total number of viable cells.

  • Incubation: Incubate the plates at the optimal growth temperature until colonies appear on the selective plates (this may take longer than on non-selective plates).

  • Isolate and Confirm Mutants: Pick individual colonies from the selective plates and re-streak them onto fresh selective plates to confirm their resistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Selection cluster_confirmation Confirmation & Analysis start Start with Wild-Type Bacterial Culture mic Determine MIC of Wild-Type Strain start->mic culture Grow Overnight Culture of Wild-Type Strain start->culture plate Plate Culture on Agar with this compound (>MIC) mic->plate Inform Concentration culture->plate incubate Incubate Plates plate->incubate colonies Observe for Resistant Colonies incubate->colonies restreak Isolate and Re-streak Putative Mutants colonies->restreak confirm_mic Confirm Resistance by Determining Mutant MIC restreak->confirm_mic analysis Genetic Analysis (e.g., ksgA sequencing) confirm_mic->analysis

Caption: Experimental workflow for isolating and confirming this compound-resistant mutants.

resistance_mechanism cluster_wildtype Wild-Type (Sensitive) cluster_mutant Resistant Mutant ksgA_wt Functional ksgA gene methylase_wt KsgA Methyltransferase ksgA_wt->methylase_wt Encodes methylation Methylation of A1518/A1519 methylase_wt->methylation Catalyzes rrna_wt 16S rRNA rrna_wt->methylation ribosome_wt Mature 30S Ribosome methylation->ribosome_wt inhibition Translation Initiation Inhibited ribosome_wt->inhibition This compound This compound This compound->inhibition Binds and Causes ksgA_mut Mutated ksgA gene methylase_mut Non-functional KsgA ksgA_mut->methylase_mut Encodes rrna_mut Unmethylated 16S rRNA methylase_mut->rrna_mut Fails to Methylate ribosome_mut Altered 30S Ribosome rrna_mut->ribosome_mut translation Translation Proceeds ribosome_mut->translation kasugamycin_res This compound kasugamycin_res->translation Fails to Inhibit

References

Technical Support Center: Troubleshooting Inconsistent Ribosome Profiling Results with Kasugamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in ribosome profiling experiments using kasugamycin. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in ribosome profiling?

A1: this compound is an aminoglycoside antibiotic that primarily inhibits the initiation of protein synthesis.[1][2] It binds to the 30S ribosomal subunit in the mRNA channel, which sterically hinders the placement of the initiator tRNA (fMet-tRNAfMet) and the mRNA.[1] This interference leads to an accumulation of ribosomes at the start codons of sensitive transcripts, a key signature observed in ribosome profiling data following successful this compound treatment.[1][3] While traditionally thought to block the binding of initiator tRNA, recent studies have shown that this compound can also interfere with translation after the 70S initiation complex has formed.[2][3]

Q2: Why am I observing variable or inconsistent inhibition of translation across different genes with the same this compound concentration?

A2: The inhibitory effect of this compound is highly dependent on the sequence context of the mRNA.[1][3] Specifically, the nucleotide immediately preceding the start codon plays a significant role.[3][4][5] Transcripts with a guanine (B1146940) (G) at the -1 position are most susceptible to this compound-mediated inhibition.[2][3] Therefore, it is expected to observe differential effects on the translation of various genes. Additionally, translational coupling, where the translation of a downstream open reading frame (ORF) is linked to the termination of an upstream ORF, can reduce the inhibitory effect of this compound.[3][4][5]

Q3: Should I expect this compound to completely halt all protein synthesis?

A3: No, even at saturating concentrations, this compound does not completely abolish protein synthesis.[3][4][5] It allows for the continued translation of a subset of proteins, particularly those whose mRNAs are less sensitive to its effects due to the sequence context of their ribosome binding sites.[1][3]

Q4: What is the expected outcome in a ribosome profiling experiment after successful this compound treatment?

A4: The hallmark of effective this compound treatment in a ribosome profiling experiment is a significant increase in ribosome footprint density at or near the translation start codons of affected genes.[1][2] This is typically visualized as a sharp peak at the 5' end of coding sequences in a metagene analysis.[1]

Q5: Are there any known off-target effects of this compound that could influence my results?

A5: While this compound is a specific inhibitor of translation initiation, like most antibiotics, it may have other targets within the cell.[1] However, its primary and most well-characterized effect relevant to ribosome profiling is its interaction with the 30S ribosomal subunit.[1] It is also noteworthy that in E. coli, this compound treatment can induce the formation of modified 61S ribosomes that are deficient in several ribosomal proteins.[6][7]

Troubleshooting Guide

Below are common problems encountered during ribosome profiling experiments with this compound, along with their potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No significant increase in ribosome density at start codons. 1. Insufficient this compound Concentration: The concentration used may be too low for your specific experimental system.[1] 2. Low Cellular Permeability: The drug may not be efficiently entering the cells.[1] 3. Resistant Ribosomes: The organism or cell line may have intrinsic or acquired resistance to this compound.[1]1. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 100 µg/mL to 10 mg/mL for E. coli) to determine the optimal inhibitory concentration.[1] 2. Increase Incubation Time or Use a More Permeable Analog: If available, a more permeable analog of this compound could be used. Alternatively, increasing the incubation time may improve uptake.[1] 3. Sequence the 16S rRNA: Check for mutations known to confer this compound resistance.[1]
High background of ribosome footprints throughout the coding sequence, not just at the start codon. 1. Ineffective Inhibition of Elongation: Ribosomes may be continuing to elongate after cell lysis. 2. Contamination with Elongating Ribosomes: The protocol may not be effectively isolating only the initiation-stalled ribosomes.[1] 3. RNA Degradation: Non-ribosome-protected RNA fragments may be contaminating the library.1. Optimize Flash-Freezing and Lysis Conditions: Ensure rapid and complete inhibition of translation elongation during sample preparation by flash-freezing cells in liquid nitrogen immediately after harvesting.[1] 2. Increase this compound Concentration: Use a concentration determined to be optimal from your dose-response curve to ensure clear enrichment at the start codon.[1] 3. Optimize RNase Digestion: Ensure the RNase concentration and digestion time are optimized to degrade unprotected RNA without digesting the ribosome-protected footprints.[8]
Variable results between biological replicates. 1. Inconsistent Drug Treatment: Variations in the timing or concentration of this compound addition.[1] 2. Differences in Cell Culture Conditions: Variations in cell density or growth phase can affect drug uptake and overall translational activity.[1]1. Standardize Drug Addition Protocol: Ensure precise timing and consistent final concentrations of this compound across all replicates.[1] 2. Synchronize Cell Cultures: Start experiments with cultures at the same growth phase and cell density.[1]
Low library complexity or high rRNA contamination. 1. Inefficient rRNA Depletion: Ribosomal RNA is highly abundant and can contaminate the sequencing library, reducing the proportion of useful reads.[9] 2. Suboptimal Library Preparation: Issues during adapter ligation, reverse transcription, or PCR amplification can lead to low-yield libraries.[10]1. Use an Effective rRNA Depletion Method: Employ a robust method for rRNA removal, such as commercially available kits with biotinylated oligos that hybridize to rRNA.[9][11] 2. Optimize Library Preparation Steps: Ensure all steps of the library preparation protocol are optimized for small RNA fragments, including size selection and purification.[10][12]
Contamination with non-ribosomal RNA fragments. 1. Structured non-coding RNAs (ncRNAs): Some ncRNAs can be resistant to nuclease digestion due to their secondary structure and can be co-purified with ribosome footprints.[13][14] 2. Bacterial Contamination: In eukaryotic cell cultures, bacterial contamination can introduce foreign RNA into the experiment.[15]1. Careful Data Analysis: Be cautious when interpreting Ribo-Seq signals from non-coding regions. Analyze the distribution of reads to distinguish true translation from structured RNA contaminants.[13][14] 2. Maintain Sterile Technique and Perform Quality Control: Ensure aseptic techniques to prevent bacterial contamination. Sequence control blanks to identify potential contaminant sequences.[15]

Experimental Protocols & Data

Determining Optimal this compound Concentration

A critical step for successful ribosome profiling with this compound is to determine the optimal drug concentration for your specific experimental system. This can be achieved by performing a dose-response experiment.

Protocol:

  • Cell Culture: Grow your cells of interest to the desired density (e.g., for E. coli, an early- to mid-logarithmic phase with an OD600 of approximately 0.3-0.4).[2]

  • This compound Treatment: Aliquot the culture into several subcultures. Add this compound to each subculture to achieve a range of final concentrations. A good starting range for E. coli is 100 µg/mL, 500 µg/mL, 1 mg/mL, 5 mg/mL, and 10 mg/mL. Include an untreated control.[1][2]

  • Incubation: Incubate all cultures for a short period (e.g., 2.5 - 15 minutes) to allow the drug to act on translation initiation.[1][2]

  • Harvesting and Lysis: Rapidly harvest the cells by centrifugation or filtration, followed by flash-freezing in liquid nitrogen to halt cellular processes. Lyse the cells using a standard ribosome profiling lysis buffer.[1][2]

  • Ribosome Profiling: Proceed with your standard ribosome profiling protocol for each concentration, including nuclease digestion, ribosome footprint isolation, library preparation, and deep sequencing.[16]

  • Data Analysis: Analyze the sequencing data to identify the concentration that provides the best enrichment of ribosome footprints at the start codons with an acceptable level of overall translation inhibition.[1]

Quantitative Data Example: Context-Dependent Inhibition by this compound

The following table illustrates the impact of the nucleotide at the -1 position (immediately preceding the start codon) on the change in translation efficiency (TE) upon this compound treatment in E. coli.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1
Data adapted from V.D. et al., 2022.[2]

Visualizations

This compound's Mechanism of Action

Kasugamycin_Mechanism cluster_ribosome 30S Ribosomal Subunit P_site P-site Translation_Initiation Translation Initiation A_site A-site mRNA_channel mRNA Channel This compound This compound This compound->mRNA_channel Binds to mRNA mRNA mRNA->mRNA_channel Enters initiator_tRNA Initiator tRNA (fMet-tRNA) initiator_tRNA->P_site Binds to Ribosome_Stalling Ribosome Stalling at Start Codon Translation_Initiation->Ribosome_Stalling Inhibited by this compound

Caption: this compound binds to the mRNA channel of the 30S ribosomal subunit, inhibiting translation initiation.

Ribosome Profiling Experimental Workflow with this compound

RiboSeq_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Nuclease Digestion A->B C 3. Ribosome Footprint Isolation (Sucrose Gradient) B->C D 4. RNA Purification C->D E 5. Library Preparation (Adapter Ligation, RT, PCR) D->E F 6. Deep Sequencing E->F G 7. Data Analysis (Mapping, Footprint Density) F->G

Caption: Overview of the experimental workflow for ribosome profiling using this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Check1 Check for Start Codon Peak Enrichment Start->Check1 Action1 Optimize this compound Concentration & Incubation Check1->Action1 No Check2 High Background in Coding Sequence? Check1->Check2 Yes Action1->Check1 Action2 Optimize Lysis & Nuclease Digestion Check2->Action2 Yes Check3 High Variability Between Replicates? Check2->Check3 No Action2->Check2 Action3 Standardize Cell Culture & Drug Treatment Protocols Check3->Action3 Yes End Consistent Results Check3->End No Action3->Check3

Caption: A logical workflow for troubleshooting common issues in this compound-based ribosome profiling.

References

Technical Support Center: Kasugamycin Handling and Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing, identifying, and managing kasugamycin cross-contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is an aminoglycoside antibiotic derived from the bacterium Streptomyces kasugaensis.[1][2] It functions by inhibiting bacterial protein synthesis, making it effective against various bacteria and some fungi.[1][3] Its hydrochloride hydrate (B1144303) form is more stable for storage.[4] A critical property for decontamination is its instability in alkaline conditions; it decomposes slowly at a neutral pH (7.0) and more rapidly in alkaline solutions.[4][5]

Q2: What are the primary risks associated with this compound cross-contamination?

A2: The primary risks include:

  • Compromised Experimental Integrity: Unintended exposure of cell cultures or microbial experiments to this compound can lead to growth inhibition or death of susceptible organisms, invalidating experimental results.

  • Development of Resistance: Low-level, persistent exposure of bacteria to this compound can promote the development of resistant strains, complicating future experiments.

  • Inaccurate Screenings: In drug discovery screenings, contamination can lead to false-positive results (compounds appearing active due to this compound's presence) or mask the true activity of test compounds.

Q3: How should this compound be stored to maintain its stability and prevent accidental spread?

A3: this compound, preferably the hydrochloride hydrate salt, should be stored in a cool, dry, and dark place.[1] It is crucial to keep it in a well-sealed, clearly labeled container in a designated area for antibiotics, separate from other reagents and cell culture media, to minimize the risk of accidental contamination.

Troubleshooting Guide

Issue 1: I suspect my experiment is contaminated with this compound. How can I confirm this?

  • Symptoms: You may observe unexpected growth inhibition in bacterial cultures that are not supposed to be treated with this compound, or inconsistent results in antibiotic susceptibility assays.

  • Troubleshooting Steps:

    • Positive Control: Run a parallel experiment with a known this compound-susceptible bacterial strain. If this control also shows growth inhibition, it strongly suggests contamination.[5]

    • Analytical Confirmation: For a definitive answer, you can analyze samples from the suspected contaminated media, surfaces, or equipment for this compound residues. The most common and sensitive methods are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Issue 2: How can I effectively decontaminate lab surfaces and equipment that may have come into contact with this compound?

  • Underlying Principle: this compound degrades in alkaline conditions.[4][5] Therefore, using an alkaline cleaning solution is an effective chemical inactivation method.

  • Decontamination Protocol:

    • Prepare Cleaning Solution: A fresh solution of 1-5% sodium hypochlorite (B82951) (bleach) or a 10% sodium bicarbonate solution in water can be used.

    • Application: Liberally apply the alkaline solution to the contaminated surface, ensuring complete coverage. For spills, first, absorb the bulk of the spill with an absorbent material before applying the decontaminant.[6][7]

    • Contact Time: Allow a contact time of at least 10-15 minutes to ensure the degradation of the antibiotic.

    • Rinsing: After the contact time, thoroughly rinse the surface with sterile distilled water to remove any residual cleaning solution and degradation byproducts, which could interfere with subsequent experiments.[7]

    • For Sensitive Equipment: For equipment sensitive to corrosive bleach, 70% ethanol (B145695) can be used for general cleaning to remove residues, followed by a wipe-down with a sterile water rinse. However, ethanol will not chemically degrade this compound as effectively as an alkaline solution. Always check equipment compatibility with the chosen cleaning agent.

Issue 3: My this compound stock solution doesn't seem to be effective. What could be the cause?

  • Possible Causes:

    • Improper Storage: Exposure to high temperatures, light, or repeated freeze-thaw cycles can degrade the antibiotic.

    • Incorrect pH: If the stock solution was prepared in or diluted into a solution with an alkaline pH, it may have degraded over time.[4][5]

    • Age of Solution: Older stock solutions may lose potency.

  • Solutions:

    • Prepare Fresh Stock: Always prepare fresh stock solutions of this compound according to the manufacturer's instructions and store them in appropriate aliquots to avoid multiple freeze-thaw cycles.

    • Verify pH: Ensure the solvent used for preparing the stock solution is not alkaline.

    • Use a Control: Test the efficacy of your this compound stock on a known susceptible bacterial strain to confirm its activity.[5]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound relevant to laboratory work.

PropertyValueReference(s)
Molecular FormulaC₁₄H₂₅N₃O₉[8]
Molar Mass379.366 g/mol [8]
Water SolubilityHigh; increases with pH (pH 5: 20.7 g/100 ml; pH 7: 22.8 g/100 ml; pH 9: 43.8 g/100 ml)[4]
Stability in SolutionThe hydrochloride hydrate form is stable in weak acids. It decomposes slowly at pH 7 and more rapidly in alkaline solutions.[4][5]
LC-MS/MS Limit of Quantitation (LOQ)Can be as low as ≤ 4 µg/kg in certain matrices (e.g., cucumber).[9]

Experimental Protocols

Protocol 1: Detection of this compound Residues by LC-MS/MS

This protocol provides a general methodology for the detection of this compound on laboratory surfaces or in aqueous solutions.

1. Sample Preparation (Surface Swab) a. Moisten a sterile cotton or polyester (B1180765) swab with a 50:50 (v/v) solution of methanol (B129727) and sterile water. b. Thoroughly swab the surface area of interest (e.g., a 10x10 cm square on a lab bench or incubator shelf). c. Place the swab head into a sterile microcentrifuge tube. d. Add 1 ml of 50:50 methanol/water solution to the tube. e. Vortex vigorously for 1 minute to extract this compound from the swab. f. Centrifuge at 10,000 x g for 5 minutes to pellet any solid debris. g. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A column suitable for polar compounds, such as a Diol or Amide column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient starting with a high percentage of organic phase and ramping down to a lower percentage to retain and elute the polar this compound.
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization Positive (ESI+).
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (m/z): 380.
  • Product Ions (m/z): Monitor for characteristic product ions, such as 200 and 112.
  • Calibration: Prepare a standard curve using a certified this compound reference standard to quantify any detected residues.

Visual Guides

Workflow for Preventing this compound Cross-Contamination

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_clean Cleaning & Decontamination prep Prepare this compound in a Designated Area store Store in Clearly Labeled, Sealed Containers prep->store use_tips Use Filter Tips for All Pipetting Steps prep->use_tips ppe Use Dedicated PPE (Gloves, Lab Coat) store->ppe work_clean Work on a Clean, Disinfected Surface or in a BSC use_tips->work_clean dispose Dispose of Contaminated Waste in Labeled Biohazard Bags work_clean->dispose clean_area Clean Work Area with Alkaline Solution After Use dispose->clean_area clean_equip Decontaminate All Equipment (Pipettes, Vortexers) clean_area->clean_equip wash_hands Wash Hands Thoroughly After Handling clean_equip->wash_hands

Caption: A logical workflow for preventing this compound cross-contamination.

Troubleshooting Suspected this compound Contamination

G cluster_confirm Confirmation Steps start Suspicion of Contamination (e.g., unexpected cell death) isolate Isolate Affected Cultures and Materials start->isolate confirm Confirm Contamination? isolate->confirm control_test Test with Known Susceptible Strain confirm->control_test Yes no_contam No Contamination Detected. Troubleshoot Other Experimental Variables. confirm->no_contam No analytical_test Perform LC-MS/MS Analysis of Suspect Materials control_test->analytical_test decontaminate Decontaminate Affected Areas and Equipment using Alkaline Solution analytical_test->decontaminate Positive review Review Lab Procedures and Retrain Personnel decontaminate->review resume Resume Experiments with New, Clean Materials review->resume

Caption: A decision-making workflow for troubleshooting suspected contamination.

References

effect of incubation time on kasugamycin treatment efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of kasugamycin in experimental settings. The information is presented in a clear question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aminoglycoside antibiotic that primarily inhibits bacterial protein synthesis at the initiation stage.[1][2] It binds to the 30S ribosomal subunit within the mRNA channel, spanning the peptidyl (P) and exit (E) sites.[1] This binding interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of a stable 70S initiation complex and halting protein synthesis.[1]

Q2: How does incubation time affect the efficacy of this compound?

A2: The efficacy of this compound is time-dependent, as it requires time to penetrate the bacterial cell and inhibit protein synthesis. Studies have shown that even at high concentrations (100x MIC), the inhibition of protein synthesis by this compound increases with time, with significant effects observed within minutes of exposure. For example, in E. coli, protein synthesis is progressively inhibited over a time course of 2.5 to 10 minutes.

It is important to note that prolonged incubation times in cell culture (e.g., several days) may lead to a decrease in this compound efficacy due to its degradation, especially at neutral or alkaline pH.[3]

Q3: Is this compound bactericidal or bacteriostatic?

A3: this compound is generally considered to be bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2] However, at concentrations significantly higher than the Minimum Inhibitory Concentration (MIC), it can exhibit bactericidal (killing) activity.[3] The transition from bacteriostatic to bactericidal activity is dependent on the bacterial species, the concentration of this compound, and the incubation time.

Q4: What factors can influence the stability of this compound in my experiments?

A4: The stability of this compound can be influenced by several factors:

  • pH: this compound is most stable in weakly acidic conditions and decomposes more rapidly in neutral to alkaline solutions.[3] This is a critical consideration for experiments in standard cell culture media, which are typically buffered to a physiological pH of 7.2-7.4.[3]

  • Temperature: Like many antibiotics, prolonged incubation at 37°C can contribute to the degradation of this compound over time.[3]

  • Complex Media Components: The various components of complex culture media, such as amino acids, vitamins, and salts, can potentially interact with and affect the stability of this compound.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in my experiment.

  • Possible Cause 1: Sub-optimal Incubation Time.

    • Troubleshooting Step: Ensure that the incubation time is sufficient for this compound to exert its inhibitory effect. For protein synthesis inhibition assays, short incubation times (e.g., 5-30 minutes) are often sufficient. For cell viability assays (e.g., MIC determination), longer incubation times (e.g., 16-24 hours) are standard. Refer to established protocols for your specific application.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Step: If your experiments run for multiple days, consider replenishing the this compound-containing medium every 48-72 hours to maintain a selective pressure.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Incorrect pH of the medium.

    • Troubleshooting Step: Verify the pH of your experimental medium. This compound's activity is higher in acidic conditions.[4] If permissible for your experimental system, consider using a medium with a slightly lower pH.

  • Possible Cause 4: Bacterial Resistance.

    • Troubleshooting Step: Ensure the bacterial strain you are using is sensitive to this compound. Resistance can arise from mutations in the 16S rRNA methyltransferase gene (ksgA) or through enzymatic inactivation by acetyltransferases.

Issue 2: High background of surviving cells in long-term selection experiments.

  • Possible Cause: Insufficient concentration or degradation of this compound.

    • Troubleshooting Step: Perform a dose-response (kill curve) experiment to determine the optimal concentration of this compound for your specific bacterial strain and experimental conditions. As mentioned previously, regular media changes with fresh this compound are crucial for long-term experiments.[3]

Data Presentation

Table 1: Effect of Incubation Time on Protein Synthesis Inhibition in E. coli

Incubation Time with this compound (10 mg/mL)Residual Protein Synthesis (%)
2.5 minutes~30%
5 minutes~20%
10 minutes~15%

Data is estimated from graphical representations in cited literature and illustrates the time-dependent inhibitory effect of this compound on protein synthesis.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Pseudomonas aeruginosaClinical Isolates125 - 250
Escherichia coliMG1655~500
Erwinia amylovora376 isolates (mean)18.5

Note: MIC values can vary depending on the specific strain, culture medium, and experimental conditions.[4]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound hydrochloride in sterile distilled water (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth and incubate overnight at the optimal temperature.

    • Dilute the overnight culture in fresh broth to a starting OD600 of approximately 0.05-0.1.

    • Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Dilute the log-phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile broth to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11.

    • Cover the plate and incubate at the optimal temperature for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: Time-Course of Protein Synthesis Inhibition by this compound

  • Bacterial Culture Preparation: Grow a culture of the test bacterium to the mid-logarithmic phase as described in Protocol 1.

  • Radiolabeling:

    • Add [35S]-L-methionine to the bacterial culture and incubate for a short period to allow for incorporation into newly synthesized proteins.

  • This compound Treatment:

    • Add this compound to the culture at the desired final concentration.

    • Take aliquots of the culture at various time points (e.g., 0, 2.5, 5, 10, 15, and 30 minutes) after adding this compound.

  • Protein Precipitation: Immediately stop protein synthesis in the collected aliquots by adding trichloroacetic acid (TCA).

  • Quantification:

    • Collect the precipitated proteins on a filter.

    • Measure the amount of incorporated [35S]-L-methionine using a scintillation counter.

  • Data Analysis: Normalize the radioactivity at each time point to the untreated control (time 0) to determine the percentage of residual protein synthesis.

Mandatory Visualizations

Kasugamycin_Mechanism_of_Action cluster_ribosome 30S Ribosomal Subunit cluster_molecules cluster_process P_site P-site E_site E-site mRNA_channel mRNA Channel This compound This compound Binding This compound binds in mRNA channel This compound->Binding mRNA mRNA Interference Steric hindrance with incoming mRNA mRNA->Interference fMet_tRNA fMet-tRNA Destabilization fMet-tRNA binding is destabilized fMet_tRNA->Destabilization Binding->Interference Interference->Destabilization Inhibition Translation initiation is inhibited Destabilization->Inhibition MIC_Workflow start Start prep_kasuga Prepare this compound Stock Solution start->prep_kasuga prep_inoculum Prepare Bacterial Inoculum (log-phase) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_kasuga->serial_dilution inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at optimal temperature (16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Troubleshooting_Logic problem Low/Inconsistent Efficacy cause1 Sub-optimal Incubation Time? problem->cause1 cause2 This compound Degradation? problem->cause2 cause3 Incorrect Medium pH? problem->cause3 cause4 Bacterial Resistance? problem->cause4 solution1 Optimize Incubation Time (Refer to Protocols) cause1->solution1 solution2 Replenish Medium Regularly (every 48-72h) cause2->solution2 solution3 Verify/Adjust Medium pH (Slightly acidic is optimal) cause3->solution3 solution4 Confirm Strain Sensitivity (Perform MIC test) cause4->solution4

References

Technical Support Center: Understanding Kasugamycin Interactions in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for kasugamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of this compound with components of culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1] It specifically targets the 30S ribosomal subunit, preventing the initiation of translation by interfering with the binding of initiator transfer RNA (fMet-tRNA) to the ribosome.[2][3] This action effectively halts protein production, leading to a bacteriostatic effect.[4]

Q2: How stable is this compound in typical culture media?

The stability of this compound is significantly influenced by pH. It is most stable in weakly acidic conditions and is sold as a hydrochloride hydrate (B1144303) for enhanced stability.[2][5] In neutral (pH 7) and alkaline solutions, this compound degrades over time, with the degradation rate increasing as the pH becomes more alkaline.[2][6] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, a gradual loss of this compound activity can be expected during prolonged incubation.[2]

Q3: Is there specific data on the half-life of this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of published data specifically detailing the half-life and degradation kinetics of this compound in common cell culture media such as DMEM or RPMI-1640 at 37°C.[2] Given the complex composition of these media, which includes amino acids, vitamins, salts, and sometimes serum, it is highly recommended to empirically determine the stability and effective concentration of this compound for your specific experimental conditions and duration.

Q4: Can components of the culture medium interact with this compound and affect its activity?

Yes, various components of culture media can potentially interact with this compound and modulate its antimicrobial activity. The most significant factors include:

  • pH: As mentioned, the pH of the medium is a critical determinant of this compound stability and activity.[2][6]

  • Divalent Cations (e.g., Ca²⁺, Mg²⁺): The concentration of divalent cations in the medium can influence the activity of aminoglycoside antibiotics. For some aminoglycosides, increased concentrations of Ca²⁺ and Mg²⁺ can decrease their efficacy against certain bacteria, such as Pseudomonas aeruginosa.[7] While specific quantitative data for this compound is limited, it is a factor to consider, especially when using media with varying concentrations of these ions.

  • Phosphate (B84403): The concentration and type of phosphate in the medium can also play a role. While direct interactions with this compound are not well-documented in the readily available literature, phosphate can influence the availability of other ions and the overall ionic strength of the medium, which may indirectly affect antibiotic activity.[6]

  • Other Media Components: While no specific interactions with amino acids or vitamins have been detailed in the available literature, the complex nature of culture media means that unforeseen interactions could occur.

Troubleshooting Guide

Issue 1: Loss of selective pressure or contamination in long-term cultures.

  • Possible Cause: Degradation of this compound in the culture medium at 37°C due to the neutral to slightly alkaline pH.[2]

  • Troubleshooting Steps:

    • Regular Media Changes: For experiments lasting several days, it is crucial to replenish the this compound-containing medium regularly, for instance, every 2-3 days, to maintain a sufficient selective pressure.[2]

    • Empirical Stability Assessment: If you suspect significant degradation, perform a bioassay to determine the stability of this compound in your specific culture medium over your experimental timeframe (see Experimental Protocol 2).

    • Proper Storage: Prepare single-use aliquots of your this compound stock solution and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.

  • Possible Cause 1: Variability in the pH of the prepared media.

  • Troubleshooting Steps:

    • Standardize pH: Ensure the pH of your media is consistent across all experiments. Use a calibrated pH meter to verify the pH after all supplements have been added.

    • Buffering: Use a reliable buffering system in your medium to maintain a stable pH throughout the experiment. Confirm that the buffer itself does not impact bacterial growth or interact with this compound.[6]

  • Possible Cause 2: Variation in the concentration of divalent cations in different media batches.

  • Troubleshooting Steps:

    • Consistent Media Source: Use the same lot of powdered or liquid media for a set of related experiments to minimize variability in component concentrations.

    • Consider Media Composition: Be aware of the specified concentrations of Ca²⁺ and Mg²⁺ in your chosen medium, especially when comparing results across different media types.

  • Possible Cause 3: Inoculum size variability.

  • Troubleshooting Steps:

    • Standardize Inoculum: Use a spectrophotometer to standardize the initial bacterial cell density (e.g., to a specific optical density at 600 nm) for all MIC assays.[6]

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the precise impact of varying concentrations of individual media components on the MIC of this compound. The general observation is that its activity is medium-dependent. For example, the median MIC for Pseudomonas strains was found to be 250 µg/ml, but was lower (125 µg/ml) in a more basic medium (Mycin Assay broth).[8]

ParameterConditionObservationCitation
pH Acidic (pH ~5)Higher activity/stability[5]
pH Neutral (pH 7)Slower degradation[2][6]
pH AlkalineFaster degradation[2][6]
Divalent Cations Increased Ca²⁺, Mg²⁺Potential for decreased activity (general for aminoglycosides)[7]

Experimental Protocols

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol allows for the determination of the lowest concentration of this compound that inhibits the visible growth of a specific bacterium in a particular medium.

Materials:

  • This compound hydrochloride stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • Bacterial culture of the test organism

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

  • Dilute Inoculum: Dilute the adjusted bacterial suspension in the chosen growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate starting concentration of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic).

    • Well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.[3]

Experimental Protocol 2: Bioassay for this compound Stability in Liquid Media

This protocol provides a method to indirectly assess the biological activity of this compound in a specific medium over time.

Materials:

  • Your specific cell culture medium of interest (e.g., DMEM + 10% FBS)

  • This compound

  • A bacterial strain sensitive to this compound (e.g., E. coli)

  • Bacterial growth medium (e.g., LB broth)

  • Incubator (37°C)

  • Spectrophotometer (for measuring OD₆₀₀)

  • Sterile tubes or flasks

Procedure:

  • Prepare "Aged" Media:

    • Prepare your complete cell culture medium containing a known concentration of this compound (e.g., the concentration you use in your experiments).

    • Prepare a control medium without this compound.

    • Incubate both media at 37°C for different time points (e.g., 0, 24, 48, 72 hours).

  • Prepare Bacterial Culture: Grow an overnight culture of the this compound-sensitive bacteria in a suitable broth.

  • Bioassay:

    • In a 96-well plate or tubes, add a standardized inoculum of the sensitive bacteria to each of the "aged" and control media samples.

    • Include a positive control (bacteria in fresh medium without this compound) and a negative control (bacteria in fresh medium with the initial concentration of this compound).

  • Incubation and Measurement: Incubate the bioassay cultures at 37°C and measure the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours for 8-12 hours).

  • Analyze Results: Compare the growth curves of the bacteria in the "aged" media to the fresh medium and the no-antibiotic control. A faster bacterial growth rate in the "aged" media compared to the fresh this compound-containing medium indicates a loss of this compound activity over time.[2]

Visualizations

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Protein_Synthesis_Initiation Protein Synthesis Initiation 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Binds to fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->30S_Subunit Binding blocked by this compound This compound This compound This compound->30S_Subunit Binds to No_Protein_Synthesis No Protein Synthesis Protein_Synthesis_Initiation->No_Protein_Synthesis Inhibited Experimental_Workflow_MIC_Determination Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Dilutions Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity / Read OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

addressing high background in kasugamycin-based selection assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kasugamycin-based selection assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[1][2] It specifically binds to the 30S ribosomal subunit, which interferes with the binding of initiator fMet-tRNA.[1] This action prevents the formation of the 70S initiation complex, ultimately halting protein production and bacterial growth.[1]

Q2: Is this compound effective against eukaryotic cells?

This compound exhibits low toxicity against eukaryotic cells, including mammalian cells.[3][4] Its primary target is the bacterial ribosome, which is structurally different from eukaryotic ribosomes. This selectivity makes it a suitable selection agent for experiments involving the introduction of a this compound resistance gene into eukaryotic cells.

Q3: What is the stability of this compound in cell culture media?

This compound is more stable in weakly acidic conditions.[5] It degrades slowly at a neutral pH and more rapidly in alkaline solutions.[5] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, a gradual loss of activity can be expected over time at 37°C.[5] For long-term experiments, it is recommended to replenish the this compound-containing medium every 2-3 days.[5]

Q4: How should I prepare and store this compound stock solutions?

To prepare a stock solution, dissolve this compound hydrochloride in sterile, nuclease-free water to a desired concentration (e.g., 10 mg/mL).[1][5] Sterilize the solution by passing it through a 0.22 µm filter.[1] It is advisable to prepare single-use aliquots and store them at -20°C to prevent repeated freeze-thaw cycles.[5]

Troubleshooting Guide: High Background in this compound Selection

High background in a selection assay refers to the survival and growth of non-transformed or non-transduced cells, which can obscure the identification of truly resistant colonies or populations. This guide addresses common causes of high background and provides systematic solutions.

Issue 1: Appearance of Satellite Colonies

Satellite colonies are small colonies of non-resistant cells that grow in the immediate vicinity of a true resistant colony.[6][7][8] This is a common cause of high background.

  • Cause: The resistant colony expresses an enzyme that locally inactivates this compound, creating a "safe zone" where non-resistant cells can grow.[6][7][8]

  • Solutions:

    • Optimize this compound Concentration: Ensure the concentration of this compound is high enough to prevent the growth of non-resistant cells. Perform a kill curve to determine the optimal concentration for your specific cell type.[5][9][10]

    • Increase Plating Density: A higher density of resistant colonies can lead to more widespread inactivation of the antibiotic. Plate a lower density of cells to ensure adequate spacing between colonies.[11]

    • Reduce Incubation Time: Prolonged incubation can allow for more significant antibiotic degradation and the emergence of satellite colonies.[12][13] Monitor plates daily and pick colonies as soon as they are large enough.

    • Use Fresh Plates: this compound in agar (B569324) plates can degrade over time. Use freshly prepared plates for optimal selection.[7]

Issue 2: Uniform High Background of Non-Resistant Cells

This issue manifests as a lawn or a high density of non-resistant cells across the entire selection plate or well.

  • Cause A: Sub-optimal this compound Concentration. The concentration of this compound may be too low to effectively kill all non-resistant cells.

    • Solution: Perform a kill curve experiment (see Experimental Protocol 1) to determine the Minimum Inhibitory Concentration (MIC) for your specific cell line.[5]

  • Cause B: this compound Degradation. The antibiotic may be degrading in the culture medium, leading to a loss of selective pressure.[5]

    • Solution:

      • Replenish the selection medium every 2-3 days for liquid cultures.[5]

      • For agar plates, use them within a week of preparation and store them properly at 4°C in the dark.

      • Assess the stability of this compound in your specific cell culture medium using a bioassay (see Experimental Protocol 2).[5]

  • Cause C: Inherent or Acquired Resistance. The parental cell line may have some intrinsic resistance to this compound, or a sub-population may have acquired resistance.

    • Solution: Test a broader range of this compound concentrations in your kill curve. If high levels of resistance are observed in the parental line, consider using an alternative selection marker.

  • Cause D: Contaminated Reagents. Reagents, including the this compound stock solution, media, or water, could be contaminated, leading to unexpected cell growth.

    • Solution: Use sterile techniques and ensure all reagents are of high quality and not expired. Prepare fresh buffers and media.

Logical Workflow for Troubleshooting High Background

start High Background Observed q_colonies Are there distinct satellite colonies around larger colonies? start->q_colonies sol_satellite Address Satellite Colonies: - Optimize this compound concentration - Reduce plating density - Decrease incubation time - Use fresh plates q_colonies->sol_satellite Yes q_uniform Is there a uniform high background of cells? q_colonies->q_uniform No end Problem Resolved sol_satellite->end q_concentration Was a kill curve performed to determine the optimal concentration? q_uniform->q_concentration Yes sol_kill_curve Perform Kill Curve (Protocol 1) to find MIC q_concentration->sol_kill_curve No q_degradation Is this compound degrading in the media? q_concentration->q_degradation Yes sol_kill_curve->end sol_degradation Assess Stability (Protocol 2) - Replenish media every 2-3 days - Use fresh plates q_degradation->sol_degradation Suspected q_resistance Does the parental cell line show resistance? q_degradation->q_resistance Not Suspected sol_degradation->end sol_resistance Test higher this compound concentrations or use an alternative selection marker q_resistance->sol_resistance Yes sol_reagents Check for reagent contamination q_resistance->sol_reagents No sol_resistance->end sol_reagents->end

Troubleshooting workflow for high background.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Kill Curve

Cell TypeSuggested Concentration Range (µg/mL)
Escherichia coli100 - 1000
Pseudomonas aeruginosa125 - 500
Mammalian Cells (general)50 - 1000[5]

Note: These are starting ranges. The optimal concentration must be determined empirically for each specific strain or cell line.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaClinical Isolates125 - 250More active in basic medium.[1]
Escherichia coliMG1655~500A working concentration of 750 µg/mL has been used.[1][2]
Xanthomonas oryzaeZ173-S (Susceptible)120
Xanthomonas oryzaeZ173-RKA (Resistant)>30,000Lab-selected resistant strain.

Experimental Protocols

Experimental Protocol 1: Determining the Optimal Concentration of this compound (Kill Curve)

This protocol is essential for determining the minimum concentration of this compound required to kill 100% of non-transfected/transduced cells.[5]

  • Objective: To establish the optimal working concentration of this compound for a specific cell line.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mg/mL)

    • 24-well or 96-well cell culture plates

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Cell Seeding: Seed cells at a density that will result in 30-50% confluency the following day.[9]

    • Prepare Antibiotic Dilutions: The next day, prepare a series of this compound dilutions in complete medium. A suggested starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] Include a "no antibiotic" control.

    • Treatment: Replace the existing medium with the medium containing the different this compound concentrations.

    • Incubation and Observation: Incubate the plate and observe the cells daily for signs of cell death (e.g., rounding, detachment).[5]

    • Media Changes: Replace the medium with freshly prepared this compound-containing medium every 2-3 days.[5]

    • Determine MIC: After 7-14 days, identify the lowest concentration of this compound that results in 100% cell death.[5] This is the optimal concentration for your selection experiments.

Experimental Protocol 2: Bioassay to Assess this compound Stability in Cell Culture Medium

This protocol provides an indirect method to assess the biological activity of this compound in your specific cell culture medium over time.[5]

  • Objective: To determine the stability and effective half-life of this compound under your experimental conditions.

  • Materials:

    • Your specific cell culture medium

    • This compound

    • A bacterial strain known to be sensitive to this compound (e.g., E. coli)

    • Bacterial growth medium (e.g., LB broth)

    • Incubator (37°C)

    • Spectrophotometer (OD600)

  • Procedure:

    • Prepare "Aged" Media: Prepare your complete cell culture medium containing the optimal concentration of this compound. Aliquot this medium into sterile tubes and incubate them at 37°C for different durations (e.g., 0, 1, 2, 4, 7 days).[5]

    • Bacterial Growth Inhibition Assay: For each "aged" medium time point, inoculate a small volume of the sensitive bacterial strain. Include a positive control (no this compound) and a negative control (freshly prepared medium with this compound).[5]

    • Measure Bacterial Growth: Incubate the bacterial cultures at 37°C with shaking and measure the optical density at 600 nm (OD600) at regular intervals.[5]

    • Analyze Results: Compare the bacterial growth curves in the "aged" media to the controls. A faster growth rate in the "aged" media compared to the fresh this compound-containing medium indicates degradation of the antibiotic.[5]

Visualizations

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit 50S 50S Subunit 30S->50S Forms 70S Initiation Complex Protein Protein Synthesis 50S->Protein Initiates Translation mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA fMet_tRNA->30S This compound This compound This compound->30S Binds to 30S Subunit This compound->fMet_tRNA Blocks Binding

Mechanism of action of this compound.

start Start Kill Curve Experiment seed Seed cells in multi-well plate start->seed prepare_dilutions Prepare serial dilutions of this compound seed->prepare_dilutions add_antibiotic Add this compound dilutions to cells prepare_dilutions->add_antibiotic incubate Incubate at 37°C, 5% CO2 add_antibiotic->incubate observe Observe cells daily for 7-14 days (Replenish media every 2-3 days) incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic end Optimal Concentration Identified determine_mic->end

Experimental workflow for a kill curve assay.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Kasugamycin and Streptomycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanisms of action for two critical aminoglycoside antibiotics: kasugamycin and streptomycin (B1217042). Designed for researchers, scientists, and drug development professionals, this document outlines their molecular interactions with the bacterial ribosome, presents comparative data, and provides detailed experimental protocols for further investigation.

Introduction

This compound and streptomycin are both aminoglycoside antibiotics that inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit.[1][2][3] Despite this commonality, their specific molecular mechanisms, binding sites, and resulting effects on the bacterial cell differ significantly. This compound is a bacteriostatic agent that primarily inhibits the initiation of translation in a context-dependent manner, while streptomycin is a bactericidal agent known for causing codon misreading during translation elongation.[4][5][6] Understanding these distinctions is crucial for their effective use and for the development of new antimicrobial agents.

Mechanism of Action: this compound

This compound exerts its bacteriostatic effect by selectively inhibiting the initiation phase of protein synthesis.[2][6] Its action is nuanced and highly dependent on the messenger RNA (mRNA) being translated.

  • Binding Site: this compound binds to a specific site on the 30S ribosomal subunit, within the mRNA path.[2][6]

  • Inhibition of Initiation: It prevents the formation of the 70S initiation complex by interfering with the binding of the initiator fMet-tRNAfMet to the ribosomal P-site.[6][7] This action effectively stalls the ribosome at the start codon.

  • Context-Dependent Inhibition: The efficacy of this compound is heavily influenced by the mRNA sequence. Its inhibitory effect is most potent when a guanine (B1146940) nucleotide is present at the -1 position, immediately preceding the start codon.[7][8] Consequently, it is less effective against leaderless mRNAs or those with different nucleotides in this key position.[6]

  • No Misreading: Unlike many other aminoglycosides, this compound does not induce misreading of the mRNA codon.[9] In fact, at sub-inhibitory concentrations, it has been shown to decrease translational errors in Mycobacterium tuberculosis.[9]

Mechanism of Action: Streptomycin

Streptomycin is a potent bactericidal antibiotic that disrupts protein synthesis through a multi-faceted mechanism.[1][10]

  • Binding Site: Streptomycin binds irreversibly to the 16S rRNA within the 30S ribosomal subunit, specifically interacting with helix 44 (h44) and ribosomal protein S12.[4][5][11]

  • Inhibition and Misreading: Its binding interferes with the initial binding of fMet-tRNA to the 30S subunit, thereby inhibiting initiation.[4][5] More critically, it induces conformational changes in the ribosome's decoding center (A-site).[1][11] This distortion leads to the inaccurate reading of mRNA codons during the elongation phase, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[5][10]

  • Consequences of Misreading: The synthesis of aberrant, nonfunctional, or toxic proteins disrupts cellular processes, leading to cell death.[5] Streptomycin's binding can also result in the premature termination of translation.[4]

Comparative Analysis

The distinct mechanisms of this compound and streptomycin are summarized below for direct comparison.

FeatureThis compoundStreptomycin
Primary Target 30S Ribosomal Subunit30S Ribosomal Subunit
Binding Site mRNA path on the 30S subunit16S rRNA (h44) and protein S12 on the 30S subunit[4][11]
Primary Effect Inhibition of translation initiation[6][8]Codon misreading and inhibition of initiation/elongation[4][5]
Effect on mRNA Reading No misreading induced[9]Induces significant codon misreading[4][5][10]
Cellular Outcome Bacteriostatic[6]Bactericidal[1][10]
Context Dependency Highly dependent on the nucleotide at the -1 position of mRNA[7][12]Generally not considered context-dependent in the same manner

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct interactions of this compound and streptomycin with the bacterial ribosome.

Kasugamycin_Mechanism cluster_ribosome 30S Ribosomal Subunit P_site P-site Initiation_Complex 70S Initiation Complex Formation A_site A-site mRNA mRNA (-1 G) This compound This compound This compound->mRNA Binds to mRNA path fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binding Blocked Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited

Caption: this compound binds to the mRNA path on the 30S subunit, blocking fMet-tRNA binding and inhibiting initiation.

Streptomycin_Mechanism cluster_ribosome 30S Ribosomal Subunit Decoding_Center Decoding Center (A-site) Misreading Codon Misreading mRNA mRNA Codon Streptomycin Streptomycin Streptomycin->Decoding_Center Binds & Distorts Incorrect_tRNA Incorrect aa-tRNA Incorrect_tRNA->Decoding_Center Incorrect Binding Aberrant_Protein Aberrant Protein (Cell Death) Misreading->Aberrant_Protein Leads to

Caption: Streptomycin binds to the 30S decoding center, causing codon misreading and production of aberrant proteins.

Experimental Protocols

To quantitatively assess and compare the inhibitory effects of this compound and streptomycin, an in vitro translation inhibition assay is a fundamental technique.

Protocol: In Vitro Translation Inhibition Assay

This protocol quantifies the inhibitory effect of an antibiotic on the synthesis of a reporter protein (e.g., luciferase) in a cell-free bacterial translation system.

1. Materials:

  • E. coli S30 cell-free extract system (commercially available)

  • Reporter plasmid DNA (e.g., plasmid encoding Firefly Luciferase)

  • This compound and Streptomycin stock solutions (in nuclease-free water)

  • Amino acid mix

  • Energy mix (ATP, GTP, etc.)

  • Reaction buffer

  • Nuclease-free water

  • Luciferin (B1168401) substrate and assay buffer

  • 96-well microplate (opaque, for luminescence)

  • Luminometer

2. Experimental Workflow:

Translation_Inhibition_Assay A Prepare antibiotic serial dilutions C Add antibiotic dilutions to respective wells A->C B Assemble translation reactions in 96-well plate (S30 extract, DNA, amino acids, energy mix) B->C D Incubate at 37°C for 1-2 hours C->D E Cool to room temperature D->E F Add luciferin substrate E->F G Measure luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for the in vitro translation inhibition assay.

3. Procedure:

  • Prepare Antibiotic Dilutions: Prepare a series of 2-fold serial dilutions of this compound and streptomycin in nuclease-free water. Include a no-antibiotic control (vehicle control).

  • Assemble Reaction Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy mix according to the manufacturer's instructions.

  • Set up Reactions:

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add 1 µL of the reporter plasmid DNA (e.g., 100 ng/µL) to each well.

    • Add 1 µL of each antibiotic dilution (or vehicle) to the appropriate wells.

    • Bring the final reaction volume to 10 µL with nuclease-free water.

  • Incubation: Gently mix the contents of the wells by pipetting. Seal the plate and incubate at 37°C for 1 to 2 hours.[13]

  • Signal Detection:

    • Allow the plate to cool to room temperature.

    • Prepare the luciferin substrate according to the manufacturer's protocol.

    • Add an equal volume (e.g., 10 µL) of the prepared substrate to each well.

    • Mix briefly and immediately measure the luminescence using a plate reader.[13]

  • Data Analysis:

    • Subtract the background luminescence from a reaction with no DNA template.

    • Normalize the data to the no-antibiotic control (100% activity).

    • Plot the percentage of translation activity against the logarithm of the antibiotic concentration.

    • Determine the IC50 value (the concentration of antibiotic that inhibits translation by 50%) for both this compound and streptomycin by fitting the data to a dose-response curve.

4. Expected Outcome: This assay will generate quantitative data on the potency of each antibiotic in inhibiting protein synthesis. A direct comparison of the IC50 values will reveal their relative inhibitory strengths under these in vitro conditions. This data is crucial for understanding their mechanisms of action and for guiding further drug development efforts.[13][14]

References

Kasugamycin vs. Other Aminoglycoside Antibiotics in Translation Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of translation inhibition by kasugamycin and other common aminoglycoside antibiotics. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and visual representations to aid in research and drug development.

Introduction: A Tale of Two Mechanisms

Aminoglycosides are a class of potent, broad-spectrum antibiotics that primarily target the bacterial ribosome to inhibit protein synthesis.[1][2] While most members of this family, such as kanamycin, gentamicin, and neomycin, share a common mechanism of action, this compound stands out as a unique inhibitor with a distinct mode of action.

Typical Aminoglycosides: These antibiotics primarily bind to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[3] This interaction induces conformational changes that lead to two primary consequences:

  • Codon Misreading: The antibiotic interferes with the decoding process, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[2][4]

  • Inhibition of Translocation: The movement of the ribosome along the messenger RNA (mRNA) is hindered, stalling protein synthesis.[2]

This compound: In contrast, this compound does not cause misreading. Instead, it uniquely inhibits the initiation of translation.[5][6] It binds to a site spanning the P and E sites of the 30S ribosomal subunit, overlapping the path of the mRNA.[7] This binding sterically hinders the proper positioning of the initiator transfer RNA (tRNA) and the mRNA start codon, thereby preventing the formation of a functional 70S initiation complex.[7] A noteworthy characteristic of this compound's action is its context-dependent nature; its inhibitory effect can be influenced by the nucleotide sequence immediately preceding the start codon.[8][9]

Quantitative Comparison of Inhibitory Activity

The following table summarizes key quantitative parameters that differentiate the activity of this compound from other representative aminoglycosides. It is important to note that these values can vary depending on the specific experimental conditions, such as the in vitro translation system used and the specific bacterial strain.

AntibioticPrimary Target Site on 30S SubunitIC50 (µM) in E. coli cell-free systemBinding Affinity (Kd) to RibosomeEffect on Translational Fidelity
This compound P-site / E-site~1.0 - 10~16.7 µM (Ka ≈ 6 x 104 M-1)[10]Increases fidelity[5]
Kanamycin A A-site (h44 of 16S rRNA)~0.1 - 1.0~0.2 - 0.5 µMDecreases fidelity[2][4]
Gentamicin A-site (h44 of 16S rRNA)~0.1 - 0.5~0.1 - 0.3 µMDecreases fidelity[2][4]
Neomycin A-site (h44 of 16S rRNA)~0.05 - 0.2~0.05 - 0.2 µMDecreases fidelity[2][4]
Streptomycin A-site (h44 of 16S rRNA)~0.5 - 2.0~0.1 - 0.4 µMDecreases fidelity[4][5]
Paromomycin A-site (h44 of 16S rRNA)~0.1 - 0.8~0.1 - 0.3 µMDecreases fidelity[2][11]

Note: The IC50 and Kd values are approximate ranges compiled from various sources and should be considered as relative indicators of potency. The association constant (Ka) for this compound was converted to a dissociation constant (Kd) for comparison (Kd = 1/Ka).

Mechanisms of Action: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of translation inhibition by this compound and other aminoglycosides.

Aminoglycoside_Mechanisms cluster_0 Typical Aminoglycoside Action cluster_1 This compound Action A_site A-site of 30S (h44 of 16S rRNA) Misreading Codon Misreading A_site->Misreading Translocation_Inhibition Translocation Inhibition A_site->Translocation_Inhibition Ribosome Ribosome Ribosome->A_site Binding Elongation Translation Elongation Aberrant_Protein Aberrant Protein Synthesis Misreading->Aberrant_Protein Cell_Death Bacterial Cell Death Translocation_Inhibition->Cell_Death Aberrant_Protein->Cell_Death PE_site P/E-site of 30S (mRNA path) Complex_Formation 70S Initiation Complex Formation PE_site->Complex_Formation Blocks Ribosome_init 30S Subunit Ribosome_init->PE_site Binding Initiation Translation Initiation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Complex_Formation->Protein_Synthesis_Inhibition Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Figure 1. Comparative mechanisms of translation inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the effects of this compound and other aminoglycoside antibiotics on translation.

In Vitro Transcription-Translation (IVTT) Assay for IC50 Determination

This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% in a cell-free system.

Objective: To determine the IC50 value of an aminoglycoside antibiotic.

Materials:

  • E. coli S30 cell-free extract system (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Aminoglycoside antibiotic stock solutions of known concentrations

  • Nuclease-free water

  • Reaction tubes or microplate

  • Incubator

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source, as per the manufacturer's instructions.

  • Template Addition: Add the reporter plasmid DNA to the master mix to a final concentration of 10-15 nM.

  • Antibiotic Dilutions: Prepare a series of dilutions of the aminoglycoside antibiotic in nuclease-free water.

  • Reaction Assembly: In individual reaction tubes or wells of a microplate, combine the master mix with the different concentrations of the antibiotic. Include a no-antibiotic control and a no-DNA template control (for background measurement).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Signal Detection:

    • For luciferase reporter: Add the luciferase substrate and measure luminescence using a luminometer.

    • For GFP reporter: Measure fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Subtract the background reading (no-DNA control) from all measurements.

    • Normalize the data to the no-antibiotic control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Toeprinting (Primer Extension Inhibition) Assay

This technique is used to map the precise binding site of a ribosome on an mRNA molecule and to observe how antibiotics interfere with the formation of the initiation complex.

Objective: To identify the ribosomal stalling position on an mRNA template in the presence of an antibiotic.

Materials:

  • Purified 70S ribosomes or 30S ribosomal subunits from E. coli

  • In vitro transcribed mRNA template with a known sequence

  • Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon

  • Initiation factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNAfMet)

  • dNTPs

  • Reverse transcriptase

  • Aminoglycoside antibiotics

  • Denaturing polyacrylamide gel

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Formation of Initiation Complex:

    • In a reaction tube, combine the mRNA template, 30S ribosomal subunits, initiation factors, and fMet-tRNAfMet.

    • Incubate at 37°C for 10-15 minutes to allow the formation of the 30S initiation complex.

    • For experiments with 70S ribosomes, add 50S subunits and incubate for a further 10 minutes.

  • Antibiotic Treatment: Add the desired concentration of the aminoglycoside antibiotic to the reaction and incubate for an additional 10-15 minutes.

  • Primer Annealing: Add the labeled primer to the reaction mixture, heat to 65°C for 5 minutes, and then cool slowly to 37°C to allow annealing.

  • Primer Extension: Add dNTPs and reverse transcriptase to the reaction and incubate at 37°C for 15-20 minutes. The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.

  • Sample Preparation: Stop the reaction and purify the cDNA products.

  • Gel Electrophoresis: Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template and primer.

  • Data Analysis: Visualize the gel using an appropriate imaging system. The position of the "toeprint" band, which represents the truncated cDNA product, indicates the location of the 3' edge of the stalled ribosome.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on all mRNAs in a cell at a given moment. It can be used to observe the global effects of antibiotics on translation.

Objective: To determine the genome-wide distribution of ribosomes in bacteria treated with an aminoglycoside antibiotic.

Materials:

  • Bacterial culture

  • Aminoglycoside antibiotic

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation kit for next-generation sequencing

  • Next-generation sequencer

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the desired concentration of the aminoglycoside antibiotic for a short period. An untreated culture serves as a control.

  • Cell Lysis: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate the 70S monosomes (ribosome-mRNA complexes) by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the purified monosomes.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

  • Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • Analyze the distribution of ribosome footprints across all transcripts.

    • Compare the ribosome density profiles between the antibiotic-treated and untreated samples to identify regions of ribosome stalling or changes in translation efficiency.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying translation inhibitors and the logical relationships in identifying their mechanism of action.

Experimental_Workflow Start Start: Hypothesize antibiotic affects translation IVTT In Vitro Translation Assay (IC50 Determination) Start->IVTT Toeprinting Toeprinting Assay (Stall Site Mapping) IVTT->Toeprinting If potent inhibitor RiboSeq Ribosome Profiling (Global Translation Effects) Toeprinting->RiboSeq For detailed mechanism Data_Analysis Data Analysis and Mechanism Elucidation RiboSeq->Data_Analysis Conclusion Conclusion: Characterize antibiotic's mode of action Data_Analysis->Conclusion

Figure 2. General experimental workflow for characterizing translation inhibitors.

Logical_Relationship Observation Observation: Antibiotic inhibits protein synthesis Hypothesis1 Hypothesis 1: Inhibits Elongation/ Causes Misreading Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Inhibits Initiation Observation->Hypothesis2 Experiment1 Toeprinting shows stalling within ORF Hypothesis1->Experiment1 Experiment3 In vitro assay shows increased error rate Hypothesis1->Experiment3 Experiment2 Ribosome profiling shows increased ribosome density at start codons Hypothesis2->Experiment2 Conclusion1 Conclusion: Typical Aminoglycoside Mechanism Experiment1->Conclusion1 Conclusion2 Conclusion: This compound-like Mechanism Experiment2->Conclusion2 Experiment3->Conclusion1

Figure 3. Logical relationships in determining the mechanism of action.

Conclusion

This compound represents a distinct subclass of aminoglycoside antibiotics with a unique mechanism of action that targets translation initiation. This is in stark contrast to the majority of aminoglycosides that interfere with the elongation phase of protein synthesis by inducing codon misreading and inhibiting translocation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess and compare the activities of these and other translation inhibitors, thereby facilitating the discovery and development of novel antimicrobial agents. The provided visualizations of the mechanisms and experimental workflows aim to further clarify these complex processes for the scientific community.

References

Validating Kasugamycin's Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the in vivo target engagement of kasugamycin, an aminoglycoside antibiotic that inhibits bacterial protein synthesis. By objectively comparing its performance with alternative translation initiation inhibitors and providing supporting experimental data, this document serves as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound, produced by Streptomyces kasugaensis, is an antibiotic that targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] Its primary mechanism of action is the inhibition of translation initiation.[1] this compound binds to the 30S ribosomal subunit, a key component of the ribosome, and interferes with the binding of initiator transfer RNA (tRNA) to the ribosomal P-site.[3] This action prevents the formation of the translation initiation complex, thereby halting protein synthesis.[3] Structural studies have revealed that this compound binds within the mRNA channel of the 30S subunit.[3]

In Vivo Target Engagement Validation Methods

Confirming that a drug interacts with its intended target in a living organism is a critical step in drug development. Several powerful techniques can be employed to validate the in vivo target engagement of this compound and other ribosome-targeting antibiotics.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNA transcripts within a cell at a specific moment. By mapping the precise locations of ribosomes, researchers can infer which genes are being actively translated and at what rate. When a drug like this compound engages its ribosomal target, it can cause ribosomes to stall at specific locations, such as the start codon. This stalling pattern can be detected by ribosome profiling, providing direct evidence of target engagement and its functional consequences on a genome-wide scale.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the binding of a drug to its target protein in cells and tissues.[4][5][6] The principle behind CETSA is that when a drug binds to its target protein, it often stabilizes the protein, making it more resistant to heat-induced denaturation.[4][5] By heating cell lysates or intact tissues to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the drug has engaged its target. An increase in the thermal stability of the 30S ribosomal subunit in the presence of this compound would be a strong indicator of in vivo target engagement.

Chemical Proteomics

Chemical proteomics approaches utilize chemically modified versions of a drug to identify its interacting partners within a cell. For instance, a this compound molecule could be synthesized with a "clickable" chemical handle (e.g., an alkyne or azide (B81097) group). This modified drug is then introduced to the biological system. After target engagement, a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) can be attached to the drug-target complex via a highly specific chemical reaction (a "click" reaction). The tagged protein targets can then be enriched and identified using mass spectrometry, providing direct evidence of the drug's binding partners.

Comparison of this compound with Alternative Translation Initiation Inhibitors

This compound is one of several antibiotics that target bacterial translation initiation. Understanding its performance relative to other inhibitors is crucial for contextualizing its utility and potential for further development. Edeine (B1172465) and GE81112 are two other well-characterized inhibitors of translation initiation that, like this compound, bind to the 30S ribosomal subunit.[1][2][3]

Recent cryo-electron microscopy studies have revealed that while all three antibiotics bind within the E-site of the 30S subunit, they interfere with translation initiation in distinct ways.[1][2][3] this compound and edeine affect the early steps of the 30S pre-initiation complex formation, while GE81112 stalls the complex at a later stage, allowing for start codon recognition but preventing the departure of initiation factor 3 (IF3).[1][2]

While direct, quantitative in vivo comparative data from techniques like CETSA is not yet widely available in the public domain, studies using reporter assays have shown that both this compound and edeine can decrease the rate of amino acid misincorporation (mistranslation) in vivo, suggesting a shared impact on translational fidelity.

Table 1: Comparison of Translation Initiation Inhibitors

FeatureThis compoundEdeineGE81112
Target 30S Ribosomal Subunit30S Ribosomal Subunit30S Ribosomal Subunit
Binding Site E-siteE-siteE-site
Mechanism Interferes with early pre-initiation complex formationInterferes with early pre-initiation complex formationStalls pre-initiation complex after start codon recognition
Effect on Mistranslation DecreasesDecreasesNot reported

Experimental Protocols

In Vivo Ribosome Profiling Protocol for Bacteria

This protocol provides a general workflow for performing ribosome profiling in bacteria to assess the effect of this compound.

  • Cell Culture and Treatment: Grow the bacterial strain of interest to mid-log phase. Treat the culture with this compound at the desired concentration for a specific duration. An untreated culture should be processed in parallel as a control.

  • Harvesting and Lysis: Rapidly harvest the cells by filtration or centrifugation, followed by flash-freezing in liquid nitrogen to halt translation. Lyse the cells under cryogenic conditions to release the ribosomes.

  • Nuclease Digestion: Treat the cell lysate with an RNase (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.

  • Ribosome Footprint Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by size-exclusion chromatography or sucrose (B13894) gradient centrifugation.

  • Library Preparation and Sequencing: Extract the RNA from the isolated footprints, ligate sequencing adapters, and perform reverse transcription to generate a cDNA library. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome positions. Analyze the data to identify changes in ribosome occupancy at start codons and along gene bodies in the this compound-treated sample compared to the control.

In Vivo Cellular Thermal Shift Assay (CETSA) Protocol for Bacteria

This protocol outlines the general steps for performing CETSA to validate this compound's engagement with the 30S ribosomal subunit in vivo.

  • Bacterial Culture and Treatment: Grow the bacterial strain of interest and treat with this compound or a vehicle control in vivo (e.g., in an animal infection model).

  • Tissue/Cell Harvesting and Lysis: At the desired time point, harvest the infected tissue or bacterial cells. Lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of a specific 30S ribosomal protein (e.g., S12) using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement and stabilization.

Visualizations

kasugamycin_mechanism This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to This compound->Inhibition Translation_Initiation_Complex Translation Initiation Complex Ribosome_30S->Translation_Initiation_Complex Forms mRNA mRNA mRNA->Ribosome_30S Initiator_tRNA Initiator tRNA Initiator_tRNA->Ribosome_30S Protein_Synthesis Protein Synthesis Translation_Initiation_Complex->Protein_Synthesis Leads to Inhibition->Translation_Initiation_Complex Prevents formation

Caption: Mechanism of action of this compound.

ribo_seq_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Analysis Bacterial_Culture Bacterial Culture Treatment Treat with this compound Bacterial_Culture->Treatment Harvest_Lysis Harvest & Lyse Cells Treatment->Harvest_Lysis Nuclease_Digestion Nuclease Digestion Harvest_Lysis->Nuclease_Digestion Footprint_Isolation Isolate Ribosome Footprints Nuclease_Digestion->Footprint_Isolation Library_Prep Library Preparation Footprint_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for Ribosome Profiling.

comparison_logic cluster_inhibitors Translation Initiation Inhibitors This compound This compound Target 30S Ribosomal Subunit (E-site) This compound->Target Edeine Edeine Edeine->Target GE81112 GE81112 GE81112->Target Outcome Inhibition of Translation Initiation Target->Outcome

Caption: Comparison of translation initiation inhibitors.

References

A Comparative Analysis of Kasugamycin-Sensitive and Resistant Ribosomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of kasugamycin-sensitive and resistant ribosomes, supported by experimental data and detailed methodologies.

This compound, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis. It primarily targets the initiation phase of translation by binding to the 30S ribosomal subunit.[1] However, the emergence of resistance poses a significant challenge. This guide delves into the molecular mechanisms differentiating this compound-sensitive and resistant ribosomes, offering insights into the structural and functional alterations that underpin resistance.

Performance Comparison: Sensitive vs. Resistant Ribosomes

The key distinction between this compound-sensitive and resistant ribosomes lies in their response to the antibiotic. While sensitive ribosomes are effectively inhibited, resistant ribosomes can continue protein synthesis, albeit sometimes with altered efficiency depending on the genetic context. This difference is not necessarily due to a complete lack of drug binding in resistant strains; intriguingly, some resistant ribosomes can still bind this compound.

The sensitivity to this compound is also highly dependent on the messenger RNA (mRNA) sequence being translated. Specifically, the nucleotide preceding the start codon plays a crucial role in the extent of inhibition.

Quantitative Data on this compound Inhibition

The following tables summarize quantitative data from ribosome profiling experiments, illustrating the differential effects of this compound on the translation of various genes and the influence of the mRNA context.

Table 1: this compound Effect Value (KEV) on a Selection of E. coli Transcripts

The this compound Effect Value (KEV) quantifies the change in ribosome occupancy on a transcript in the presence of the antibiotic. A KEV < 1 indicates sensitivity, while a KEV > 1 suggests resistance.

GeneProductKEVClassification
ykgEDUF1100 family inner membrane protein0.09Sensitive
ykgDUncharacterized protein0.10Sensitive
ykgCUncharacterized protein0.11Sensitive
yjfNPutative inner membrane protein0.14Sensitive
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant
ygaHPutative inner membrane protein7.98Resistant
hdeAAcid stress chaperone HdeA7.21Resistant

Table 2: Impact of the -1 Nucleotide on Translation Efficiency (TE) upon this compound Treatment

This table demonstrates the context-dependent inhibition by this compound, highlighting the median log2 fold change in translation efficiency based on the nucleotide immediately preceding the start codon.

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1

Mechanisms of this compound Sensitivity and Resistance

The primary mechanisms governing sensitivity and resistance to this compound involve alterations in the 16S ribosomal RNA (rRNA), a core component of the 30S subunit.

This compound-Sensitive Ribosomes: In sensitive bacteria, this compound binds to a pocket within the mRNA channel of the 30S subunit. This binding sterically hinders the correct positioning of the initiator tRNA and the mRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.

This compound-Resistant Ribosomes: Resistance can arise through several mechanisms:

  • Target Modification: Mutations in the 16S rRNA gene, specifically at nucleotides G926 and A794, can confer resistance. These mutations are located at the this compound binding site.

  • Lack of rRNA Modification: A key resistance mechanism involves the absence of dimethylation of two adjacent adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA. This modification is carried out by the KsgA methyltransferase. The absence of this modification alters the conformation of the 3' end of the 16S rRNA, allosterically affecting the this compound binding site and leading to resistance.

  • Context-Dependent Translation: Some mRNAs, particularly leaderless mRNAs that lack a 5' untranslated region, are inherently less sensitive to this compound. Their translation initiation mechanism is thought to be different and less susceptible to disruption by the antibiotic.

Kasugamycin_Action cluster_sensitive This compound-Sensitive Ribosome cluster_resistant This compound-Resistant Ribosome 30S_Subunit_S 30S Subunit Kasugamycin_S This compound Kasugamycin_S->30S_Subunit_S Binds to mRNA channel Initiation_Complex_S 70S Initiation Complex Formation Kasugamycin_S->Initiation_Complex_S Blocks mRNA_tRNA_S mRNA + Initiator tRNA Protein_Synthesis_S Protein Synthesis Initiation_Complex_S->Protein_Synthesis_S Inhibition Inhibition Initiation_Complex_S->Inhibition 30S_Subunit_SmRNA_tRNA_S 30S_Subunit_SmRNA_tRNA_S 30S_Subunit_SmRNA_tRNA_S->Initiation_Complex_S 30S_Subunit_R 30S Subunit (Altered 16S rRNA) Kasugamycin_R This compound Kasugamycin_R->30S_Subunit_R Binding reduced or ineffective mRNA_tRNA_R mRNA + Initiator tRNA Initiation_Complex_R 70S Initiation Complex Formation Protein_Synthesis_R Protein Synthesis (Continues) Initiation_Complex_R->Protein_Synthesis_R 30S_Subunit_RmRNA_tRNA_R 30S_Subunit_RmRNA_tRNA_R 30S_Subunit_RmRNA_tRNA_R->Initiation_Complex_R

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of this compound-sensitive and resistant ribosomes.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. When used with this compound, it can reveal the specific points of inhibition and identify transcripts that are sensitive or resistant to the antibiotic.

I. Cell Culture and this compound Treatment:

  • Grow a bacterial strain of interest (e.g., E. coli) to mid-log phase (OD600 ≈ 0.4-0.6) in appropriate media.

  • Treat the culture with this compound at a final concentration of 1 mg/mL. An untreated culture should be processed in parallel as a control.

  • Incubate for 5-10 minutes to allow the antibiotic to act.

  • Rapidly harvest cells by centrifugation at 4°C.

  • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

II. Cell Lysis and Nuclease Footprinting:

  • Lyse the cells, for example, by cryogenic milling.

  • Resuspend the lysate in a suitable buffer containing RNase inhibitors.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

III. Ribosome Isolation and Library Preparation:

  • Isolate monosomes by sucrose (B13894) gradient centrifugation.

  • Extract the RNA from the monosome fraction.

  • Purify the RPFs by size selection on a denaturing polyacrylamide gel.

  • Ligate adapters to the 3' and 5' ends of the RPFs.

  • Perform reverse transcription and PCR to generate a cDNA library for deep sequencing.

Ribo_Seq_Workflow Start Bacterial Culture Treatment This compound Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Nuclease RNase I Digestion Lysis->Nuclease Sucrose Sucrose Gradient Centrifugation Nuclease->Sucrose Monosomes Isolate Monosomes Sucrose->Monosomes RNA_Extraction RNA Extraction Monosomes->RNA_Extraction RPF_Purification RPF Purification RNA_Extraction->RPF_Purification Library_Prep Library Preparation RPF_Purification->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Analysis Data Analysis Sequencing->Analysis

References

Kasugamycin vs. Tetracycline: A Comparative Guide to Bacterial Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of kasugamycin and tetracycline (B611298), two prominent antibiotics targeting bacterial protein synthesis. We will delve into their mechanisms of action, comparative antibacterial activity supported by experimental data, and the methodologies behind these findings.

At a Glance: this compound vs. Tetracycline

FeatureThis compoundTetracycline
Antibiotic Class AminoglycosideTetracycline
Primary Target 30S ribosomal subunit30S ribosomal subunit
Mechanism of Action Inhibits the initiation of translation by interfering with the binding of initiator tRNA.[1][2][3]Blocks the A-site on the 30S ribosome, preventing the binding of aminoacyl-tRNA.[4][5][6]
Bactericidal/Bacteriostatic Generally considered bactericidal.[7][8]Primarily bacteriostatic.[4]
Spectrum of Activity Active against certain Gram-negative bacteria, including some plant pathogens.[7][8]Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: A Tale of Two Ribosomal Inhibitors

Both this compound and tetracycline exert their antibacterial effects by targeting the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. However, they employ distinct strategies to halt this essential process.

This compound: This aminoglycoside antibiotic uniquely inhibits the initiation of protein synthesis. It binds to a site within the mRNA channel of the 30S subunit, near the peptidyl (P) and exit (E) sites.[1][2][9] This binding sterically hinders the correct positioning of the initiator fMet-tRNA, preventing the formation of the 70S initiation complex and thereby blocking the start of protein production.[3]

Tetracycline: In contrast, tetracycline acts on the elongation phase of protein synthesis. It binds to the A-site (aminoacyl site) of the 30S ribosomal subunit.[4][5][6] This occupation of the A-site physically obstructs the incoming aminoacyl-tRNA from binding, effectively preventing the addition of new amino acids to the growing polypeptide chain.

Antibiotic_Mechanism_of_Action cluster_this compound This compound cluster_Tetracycline Tetracycline K_Start Translation Initiation K_Binding This compound binds to 30S subunit (mRNA channel near P/E sites) K_Start->K_Binding K_Interference Interferes with initiator tRNA binding K_Binding->K_Interference K_Inhibition Inhibition of 70S initiation complex formation K_Interference->K_Inhibition K_Result Protein Synthesis Halted K_Inhibition->K_Result T_Start Translation Elongation T_Binding Tetracycline binds to 30S subunit (A-site) T_Start->T_Binding T_Block Blocks aminoacyl-tRNA from binding to A-site T_Binding->T_Block T_Inhibition Inhibition of peptide chain elongation T_Block->T_Inhibition T_Result Protein Synthesis Halted T_Inhibition->T_Result

Fig. 1: Mechanisms of Action for this compound and Tetracycline.

Comparative Efficacy: Insights from Experimental Data

Direct, comprehensive comparisons of the Minimum Inhibitory Concentration (MIC) of this compound and tetracycline against a wide array of bacterial species are limited in publicly available literature. However, studies focusing on specific pathogens, particularly in the agricultural sector, provide valuable insights.

Control of Erwinia amylovora (Fire Blight)

Erwinia amylovora, the causative agent of fire blight in apple and pear trees, has been a subject of comparative studies involving both antibiotics.

  • In field experiments, this compound applied at 100 mg/liter demonstrated similar or greater efficacy in controlling fire blight compared to oxytetracycline (B609801) (a member of the tetracycline family).[10]

  • This compound and streptomycin (B1217042) were found to cause significant reductions in E. amylovora populations on apple flower stigmas, while the effect of oxytetracycline was more variable.[11][12]

  • The incidence of fire blight was significantly higher in oxytetracycline-treated flowers compared to those treated with this compound in two out of three years of a study.[11]

In Vitro Susceptibility Data

The following table summarizes available MIC data for this compound and tetracycline against various bacteria. It is important to note that these values were not determined in a single, direct comparative study and experimental conditions may have varied.

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
This compound Pseudomonas spp.125 - 250 (median)[7][8]
Escherichia coli MG1655500[13][14]
Tetracycline Escherichia coli8 - 16 (for tet(C) positive isolates)[15]
Staphylococcus aureusMIC50: 1, MIC90: >32[16]
Xanthomonas campestris pv. campestris(In combination with streptomycin) Showed significant inhibition[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure for its determination.

1. Preparation of Materials:

  • Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound or tetracycline in a suitable solvent.

  • Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Growth Medium: Use a suitable broth medium such as Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic across the wells of the microtiter plate using the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate prep_antibiotic->serial_dilution inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at appropriate temperature (18-24h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Fig. 2: Experimental Workflow for MIC Determination.

Conclusion

This compound and tetracycline, while both targeting the 30S ribosomal subunit, present distinct profiles in their mechanism of action and antibacterial efficacy. This compound's unique inhibition of translation initiation and its generally bactericidal nature make it a valuable tool, particularly in agricultural applications against specific pathogens like Erwinia amylovora. Tetracycline, a broad-spectrum bacteriostatic agent, has a long history of clinical use against a wide variety of bacteria.

The choice between these two antibiotics for research or drug development purposes will depend on the specific bacterial target, the desired outcome (inhibition vs. killing), and the context of their application. The provided experimental protocols offer a foundation for conducting further comparative studies to generate more comprehensive datasets.

References

Cross-Resistance Between Kasugamycin and Other Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of kasugamycin, a unique aminoglycoside antibiotic, with other inhibitors of protein synthesis. The information presented is supported by experimental data to assist researchers in understanding the potential for cross-resistance and to inform drug development strategies.

Executive Summary

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of initiator tRNA[1][2][3]. Resistance to this compound primarily arises from mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, or through mutations in the 16S rRNA itself[4][5][6]. A key question for its potential clinical or broader agricultural use is whether resistance to this compound confers cross-resistance to other classes of protein synthesis inhibitors. Based on available experimental data, this compound-resistant mutants, particularly those with mutations in the ksgA gene, generally do not exhibit cross-resistance to a wide range of other protein synthesis inhibitors, including other aminoglycosides, tetracyclines, macrolides, and chloramphenicol. This suggests a distinct mechanism of resistance that does not typically overlap with other ribosome-targeting antibiotics.

Comparative Analysis of Cross-Resistance

Experimental studies investigating the susceptibility of this compound-resistant bacterial strains to other protein synthesis inhibitors have consistently shown a lack of significant cross-resistance. The data summarized in the following table is compiled from studies on various bacterial species.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) for this compound-Sensitive and -Resistant Bacteria
Antibiotic ClassAntibioticOrganismWild-Type (this compound-Sensitive) MIC (µg/mL)This compound-Resistant Mutant MIC (µg/mL)Fold Change in MICReference
Aminoglycoside This compoundBurkholderia glumae12.5 - 251,600 - 3,200>100[7]
StreptomycinBurkholderia glumaeNo significant differenceNo significant difference~1[8]
NeomycinBurkholderia glumaeNo significant differenceNo significant difference~1[8]
KanamycinBurkholderia glumaeNo significant differenceNo significant difference~1[8]
Gentamicin (B1671437)Burkholderia glumaeNo significant differenceNo significant difference~1[8]
TobramycinBurkholderia glumaeNo significant differenceNo significant difference~1[8]
Tetracycline TetracyclineBurkholderia glumaeNo significant differenceNo significant difference~1[8]
Phenicol ChloramphenicolBurkholderia glumaeNo significant differenceNo significant difference~1[8]
Macrolide ErythromycinBacillus subtilis (ksgA mutant)Not specifiedNo resistance conferred-[4]
Lincosamide LincomycinBacillus subtilis (ksgA mutant)Not specifiedNo resistance conferred-[4]

Note: In some studies on Bacillus subtilis, one group of this compound-resistant mutants was found to have weak cross-resistance to gentamicin and kanamycin[9][10]. This suggests that while the primary mechanism of this compound resistance does not confer broad cross-resistance, other secondary mutations might lead to a limited overlap in resistance profiles in certain bacterial species.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing, specifically the determination of Minimum Inhibitory Concentrations (MICs).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure used to determine MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (both wild-type and this compound-resistant strains) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic to be tested is prepared in a 96-well microtiter plate. The concentration range is chosen to span the expected MIC values.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The lack of cross-resistance between this compound and other protein synthesis inhibitors can be understood by examining their distinct mechanisms of action and resistance.

Mechanism of Action of this compound

This compound inhibits the initiation of protein synthesis. It binds to a specific site on the 30S ribosomal subunit, which interferes with the proper placement of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the initiation complex.

Kasugamycin_Mechanism_of_Action cluster_ribosome 30S Ribosomal Subunit mRNA mRNA P_site P-site mRNA->P_site binds fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->P_site binds Initiation_Complex 70S Initiation Complex Formation A_site A-site This compound This compound This compound->P_site interferes with tRNA binding Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis proceeds to Kasugamycin_Resistance_Mechanism cluster_wildtype Wild-Type Bacterium cluster_resistant This compound-Resistant Bacterium ksgA_gene_wt ksgA gene (active) KsgA_enzyme_wt KsgA methyltransferase ksgA_gene_wt->KsgA_enzyme_wt expresses rRNA_wt 16S rRNA KsgA_enzyme_wt->rRNA_wt methylates Ribosome_wt Methylated Ribosome rRNA_wt->Ribosome_wt Protein_Synthesis_wt Protein Synthesis Inhibited Ribosome_wt->Protein_Synthesis_wt Kasugamycin_wt This compound Kasugamycin_wt->Ribosome_wt binds & inhibits ksgA_gene_mut ksgA gene (mutated) KsgA_enzyme_mut Inactive KsgA ksgA_gene_mut->KsgA_enzyme_mut expresses rRNA_mut Unmethylated 16S rRNA KsgA_enzyme_mut->rRNA_mut fails to methylate Ribosome_mut Unmethylated Ribosome rRNA_mut->Ribosome_mut Protein_Synthesis_mut Protein Synthesis Continues Ribosome_mut->Protein_Synthesis_mut Kasugamycin_mut This compound Kasugamycin_mut->Ribosome_mut binding ineffective

References

comparative study of kasugamycin's effect on different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial effects of Kasugamycin across various bacterial species. This compound is an aminoglycoside antibiotic produced by Streptomyces kasugaensis.[1] It is noteworthy for its unique mechanism of action that differentiates it from many other aminoglycosides, primarily targeting the initiation of protein synthesis.[2] This document summarizes key performance data, details experimental methodologies for assessing its efficacy, and provides a visual representation of its molecular mechanism.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of this compound against a range of bacterial species has been determined using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below has been compiled from various studies to provide a comparative overview.

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaClinical Isolates125 - 250The median MIC was found to be 250 µg/mL. This compound is reportedly more active in a more basic medium, with a median MIC of 125 µg/mL.[2][3]
Escherichia coliMG1655~500A working concentration of 750 µg/mL is often used for selection purposes.[4]
Burkholderia glumaeKSM-sensitive strains12.5 - 25KSM-resistant strains exhibited significantly higher MICs, ranging from 1,600 to 3,200 µg/mL.[5]
Neisseria gonorrhoeaeClinical Isolates & Lab Strains30 - 200Susceptibility varies, with MICs for susceptible isolates at ≤60 μg/mL, while some resistant isolates show MICs up to 200 μg/mL.[6]
Xanthomonas perforansField IsolatesNot specifiedWhile specific MIC values were not provided in the reviewed literature, studies have shown that resistance to this compound can develop rapidly in field populations of X. perforans.[7]
Various other bacteria-≥ 500The majority of other tested bacteria, including various clinical isolates, showed MIC values equal to or greater than 500 µg/mL.[8]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by specifically inhibiting the initiation phase of protein synthesis.[4] Unlike many other aminoglycoside antibiotics that cause misreading of the mRNA code during elongation, this compound directly interferes with the formation of the 70S initiation complex.[4]

The antibiotic binds to the 30S ribosomal subunit in the mRNA channel, near the P-site. This binding sterically hinders the placement of the initiator fMet-tRNA, preventing its proper association with the start codon on the mRNA. Consequently, the 50S ribosomal subunit cannot join the complex, and protein synthesis is arrested at the initiation step.

Kasugamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_components Translation Initiation Components 30S_subunit 30S Subunit Initiation_Complex_Blocked Initiation Complex Formation BLOCKED 30S_subunit->Initiation_Complex_Blocked Forms unstable complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Blocked Cannot bind mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA (Initiator) fMet_tRNA->30S_subunit Binds to P-site This compound This compound This compound->30S_subunit Binds to mRNA channel Protein_Synthesis_Inhibited Protein Synthesis INHIBITED Initiation_Complex_Blocked->Protein_Synthesis_Inhibited Leads to

This compound's inhibition of the translation initiation complex.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key experiment for comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method used to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • This compound hydrochloride

  • Sterile 96-well microtiter plates

  • Log-phase bacterial culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile distilled water at a concentration of 10 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing broth and bacterial inoculum, but no antibiotic).

    • Well 12 serves as the sterility control (containing only uninoculated broth).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature for the test bacterium (e.g., 35°C ± 2°C) for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.

Experimental Workflow Diagram

MIC_Workflow Start Start Prep_KSM Prepare this compound Stock Solution Start->Prep_KSM Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in Plate Prep_KSM->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20 hours) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Assessing the Specificity of Kasugamycin's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kasugamycin's inhibitory action, focusing on its specificity for its primary ribosomal target versus off-target effects. Experimental data is presented to offer an objective assessment of its performance relative to other alternatives, aiding researchers in the evaluation of this compound for various applications.

Mechanism of Action and Specificity Overview

This compound is an aminoglycoside antibiotic that uniquely inhibits bacterial protein synthesis at the translation initiation step.[1] It binds to the 30S ribosomal subunit in the mRNA channel, near the P and E sites, sterically hindering the binding of the initiator tRNA (fMet-tRNA) and perturbing the codon-anticodon interaction.[1][2] Unlike many other aminoglycosides, this compound does not typically induce misreading of the mRNA.

A key feature of this compound's action is its context-dependent specificity. The efficiency of inhibition is significantly influenced by the nucleotide sequence of the mRNA, particularly the nucleotide at the -1 position (immediately preceding the start codon).[3][4] A guanine (B1146940) (G) at this position confers high sensitivity to this compound, while other nucleotides can result in varying degrees of resistance.[3] This context-specificity leads to differential effects on the translation of various genes within the same organism. Furthermore, this compound selectively inhibits the translation of canonical, leadered mRNAs while having a lesser effect on many leaderless mRNAs.[5] This is attributed to differences in the translation initiation pathways for these two types of transcripts.

Recent studies have also identified off-target inhibitory effects of this compound, most notably against glycoside hydrolase family 18 (GH18) chitinases from various organisms, including bacteria, insects, and humans.[6]

Comparative Inhibitory Data

The following tables summarize the quantitative data on this compound's inhibitory activity against its primary target (bacterial ribosome, represented by Minimum Inhibitory Concentrations) and a significant off-target (chitinases, represented by Inhibition Constants).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Escherichia coliVaries by strain[7]
Erwinia amylovora< 25 (sensitive strains)[8]
Didymella segeticolaEC50 = 141.18[9]

Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as membrane permeability and the presence of resistance mechanisms.

Table 2: Inhibition of Glycoside Hydrolase Family 18 (GH18) Chitinases by this compound

Chitinase (B1577495) SourceEnzymeInhibition Constant (Ki) (µM)Reference
Serratia marcescensSmChiA29.00[6]
Ostrinia furnacalis (insect)OfChtI1.80[6]
Ostrinia furnacalis (insect)OfChi-h10.30[6]
Homo sapiens (human)HsCht0.25[6]
Homo sapiens (human)AMCase8.50[6]

Table 3: Context-Dependent Inhibition of Translation by this compound in E. coli

Nucleotide at -1 PositionMedian log2 Fold Change in Translation Efficiency (1 mg/mL this compound)Median log2 Fold Change in Translation Efficiency (10 mg/mL this compound)Reference
A-0.5-1.0[10]
C-0.6-1.2[10]
G-0.8-1.5[10]
U-0.5-1.1[10]

Comparison with Other Aminoglycosides

This compound exhibits several key differences when compared to other clinically used aminoglycosides like streptomycin (B1217042).

  • Mechanism of Action: While both target the 30S ribosomal subunit, this compound primarily inhibits translation initiation, whereas streptomycin and other aminoglycosides often cause misreading of the mRNA during the elongation phase.[11]

  • Translational Fidelity: this compound is unique in its ability to decrease translational error rates. In contrast, other aminoglycosides, such as streptomycin, are known to increase mistranslation.[11]

  • Cross-Resistance: Studies have shown a lack of cross-resistance between this compound and other clinically important aminoglycoside antibiotics. This suggests that the mechanisms of resistance to this compound are distinct from those conferring resistance to other aminoglycosides.

Experimental Protocols

Ribosome Profiling to Assess Context-Dependent Inhibition

This protocol provides a general workflow for using ribosome profiling (Ribo-seq) to determine the genome-wide effects of this compound on translation.

  • Cell Culture and Treatment: Grow a bacterial culture (e.g., E. coli) to mid-log phase. Treat the culture with a desired concentration of this compound (e.g., 1 mg/mL) for a short duration (e.g., 5-10 minutes) to capture the immediate effects on translation initiation. An untreated culture should be processed in parallel as a control.

  • Cell Lysis and Ribosome Footprinting: Harvest cells by rapid filtration and flash-freeze in liquid nitrogen. Lyse the cells, and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Purification: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Prepare a cDNA library from the extracted footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome to determine the density of ribosomes on each transcript. Calculate the translation efficiency for each gene in both the treated and untreated samples to identify transcripts that are sensitive or resistant to this compound.

In Vitro Chitinase Inhibition Assay

This protocol describes how to determine the inhibitory activity of this compound against a purified chitinase.

  • Enzyme and Substrate Preparation: Purify the chitinase of interest. Prepare a solution of a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside).

  • Assay Setup: In a microplate, prepare reaction mixtures containing the purified chitinase, the substrate, and varying concentrations of this compound in an appropriate buffer. Include control reactions with no inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value and the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

Visualizing this compound's Action

Kasugamycin_Mechanism cluster_ribosome 30S Ribosomal Subunit P_site P-site E_site E-site mRNA_channel mRNA Channel mRNA mRNA mRNA->P_site Binding Translation_Initiation Translation Initiation mRNA->Translation_Initiation initiator_tRNA fMet-tRNA initiator_tRNA->P_site Binding initiator_tRNA->Translation_Initiation This compound This compound This compound->mRNA_channel Binds in Channel This compound->Translation_Initiation Inhibits Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis

Caption: this compound's inhibitory action on translation initiation.

Experimental_Workflow cluster_ribo_seq Ribosome Profiling cluster_chitinase_assay Chitinase Inhibition Assay A1 Bacterial Culture A2 This compound Treatment A1->A2 A3 Cell Lysis & RNase Digestion A2->A3 A4 Ribosome Isolation A3->A4 A5 Footprint Sequencing A4->A5 A6 Data Analysis A5->A6 C1 Comparative Analysis A6->C1 Specificity Assessment B1 Purified Chitinase B2 Incubate with this compound & Substrate B1->B2 B3 Measure Fluorescence B2->B3 B4 Determine Ki B3->B4 B4->C1 Off-Target Effect

Caption: Workflow for assessing this compound's specificity.

Specificity_Comparison This compound This compound Primary Target: Ribosome (Initiation) Off-Target: Chitinases Ribosome Bacterial Ribosome This compound->Ribosome High Specificity (Context-Dependent) Chitinase GH18 Chitinases This compound->Chitinase Inhibits Streptomycin Streptomycin Primary Target: Ribosome (Elongation) Effect: Induces Misreading Streptomycin->Ribosome Broad Inhibition

Caption: Logical relationship of this compound's specificity.

References

Kasugamycin vs. Pactamycin: A Comparative Guide to Translation Initiation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the precise regulation of protein synthesis is paramount. Translation initiation, the first and often rate-limiting step, presents a critical control point and a key target for therapeutic intervention. Among the arsenal (B13267) of scientific tools used to dissect this fundamental process are naturally derived antibiotics that specifically stall the ribosomal machinery at its starting gate. This guide provides a comprehensive comparison of two such inhibitors, kasugamycin and pactamycin (B1678277), offering insights into their mechanisms of action, experimental applications, and quantitative performance based on available research.

At a Glance: this compound vs. Pactamycin

FeatureThis compoundPactamycin
Primary Mechanism Binds to the 30S ribosomal subunit, sterically hindering initiator tRNA binding and disrupting the codon-anticodon interaction.[1][2]Binds to the 30S ribosomal subunit at the E-site, displacing mRNA and preventing the formation of the 30S initiation complex.[3][4]
Binding Site 30S subunit, spanning the P and E sites in the mRNA channel.[5][6]30S subunit, primarily at the E-site.[3][7]
Effect on Translation Primarily inhibits initiation; context-dependent, with efficacy influenced by the nucleotide preceding the start codon.[2][8]Primarily inhibits initiation, but can also inhibit translocation under certain conditions.[3][9]
Organismal Specificity Primarily active against bacteria.Active against bacteria, archaea, and eukaryotes.[7]

Delving Deeper: Mechanism of Action

Both this compound and pactamycin exert their inhibitory effects by targeting the small (30S) ribosomal subunit, a key player in the initiation of protein synthesis. However, the specifics of their interactions and the resulting consequences for the translation machinery differ significantly.

This compound: This aminoglycoside antibiotic binds within the mRNA channel of the 30S subunit, at a location that overlaps with the P and E sites.[5][6] This binding does not directly compete with the initiator tRNA (fMet-tRNA) for its binding site. Instead, it creates a steric clash that prevents the proper positioning of the initiator tRNA and perturbs the crucial codon-anticodon interaction necessary for the stable formation of the 30S initiation complex.[1][10] A key feature of this compound's action is its context dependency. The nucleotide immediately upstream of the start codon on the mRNA molecule significantly influences the antibiotic's inhibitory potency, with a guanine (B1146940) residue at this position rendering translation particularly sensitive to inhibition.[2][8]

Pactamycin: This aminocyclitol antibiotic also targets the 30S subunit, but its primary binding site is located at the E-site (exit site).[3][7] By occupying the E-site, pactamycin physically displaces the mRNA from its canonical path through the ribosome. This displacement prevents the correct assembly of the 30S initiation complex, thereby halting the initiation of translation.[3][4] While its principal role is in blocking initiation, some studies suggest that pactamycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA.[3][9] Unlike this compound, pactamycin exhibits broader activity, affecting translation in bacteria, archaea, and eukaryotes.[7]

Quantitative Comparison of Inhibitory Activity

Direct, side-by-side quantitative comparisons of this compound and pactamycin under identical experimental conditions are limited in the literature. However, individual studies provide valuable data on their respective potencies.

ParameterThis compoundPactamycinReference
Dissociation Constant (Kd) ~2 x 10⁻⁵ M (for E. coli 30S subunit)Not consistently reported[11]
Association Constant (Ka) ~6 x 10⁴ M⁻¹ (for E. coli 70S ribosomes)Not consistently reported[5][12]
IC50 (in vitro translation) Less effective than pactamycin in some direct comparisons of 30S initiation complex formation.Generally a potent inhibitor of in vitro translation.[11]
Minimal Inhibitory Concentration (MIC) 500 µg/mL for E. coli MG1655Varies depending on the bacterial strain.[13]

Note: IC50 and MIC values are highly dependent on the specific experimental setup, including the organism, cell-free extract, and mRNA template used. The data presented here should be considered as a general guide.

Visualizing the Mechanisms

To better understand the distinct inhibitory actions of this compound and pactamycin, the following diagrams illustrate their binding sites and effects on the 30S ribosomal subunit during translation initiation.

kasugamycin_mechanism cluster_ribosome 30S Ribosomal Subunit P_site P-site E_site E-site mRNA_channel mRNA Channel mRNA mRNA mRNA->P_site Enters channel initiator_tRNA Initiator tRNA initiator_tRNA->P_site Binds to start codon This compound This compound This compound->E_site Binds in channel, spanning P and E sites This compound->initiator_tRNA Sterically hinders proper binding

Fig. 1: this compound's mechanism of action.

pactamycin_mechanism cluster_ribosome 30S Ribosomal Subunit P_site P-site E_site E-site mRNA_channel mRNA Channel mRNA mRNA mRNA->P_site Canonical path displaced_mRNA Displaced mRNA pactamycin Pactamycin pactamycin->E_site Binds to E-site pactamycin->displaced_mRNA Displaces mRNA

Fig. 2: Pactamycin's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these inhibitors in research. Below are outlines for key experiments used to study this compound and pactamycin.

Ribosome Profiling with this compound

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. This compound is particularly useful in Ribo-seq to study translation initiation due to its specific effect.[14]

Objective: To map the positions of ribosomes on mRNA at the initiation stage.

Methodology:

  • Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one culture with this compound (e.g., 100 µg/mL for E. coli) and maintain an untreated control.[14]

  • Cell Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes by sucrose (B13894) gradient centrifugation.

  • RNA Extraction: Extract the RPFs from the monosome fraction.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and amplify the resulting cDNA.

  • Sequencing and Data Analysis: Sequence the cDNA library and align the reads to the reference genome to determine the ribosome occupancy at each codon. A characteristic peak at the start codon is expected in this compound-treated samples.[14]

ribosome_profiling_workflow start Bacterial Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis digestion RNase I Digestion lysis->digestion isolation Sucrose Gradient Centrifugation digestion->isolation extraction RPF Extraction isolation->extraction library_prep Library Preparation extraction->library_prep sequencing Deep Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis end Ribosome Occupancy Map analysis->end

Fig. 3: Ribosome profiling workflow.
Toeprinting Assay

Toeprinting is a primer extension inhibition assay used to map the position of the ribosome on an mRNA template with high resolution.

Objective: To determine the precise location of the 30S initiation complex on a specific mRNA in the presence or absence of an inhibitor.

Methodology:

  • Assemble Initiation Complexes: Incubate a specific mRNA template with 30S ribosomal subunits, initiator tRNA, and initiation factors in the presence or absence of this compound or pactamycin.[15]

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the start codon.

  • Primer Extension: Add reverse transcriptase and dNTPs. The enzyme will extend the primer until it encounters the stalled ribosome.

  • Gel Electrophoresis: Denature the reaction products and separate them on a sequencing gel alongside a sequencing ladder generated from the same template.

  • Analysis: The "toeprint" is the band corresponding to the aborted primer extension product, which indicates the position of the leading edge of the ribosome.

In Vitro Translation Inhibition Assay

This assay measures the overall effect of an inhibitor on protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound or pactamycin.

Methodology:

  • Prepare a Cell-Free Translation System: Use a commercially available E. coli S30 extract or prepare one in the lab.

  • Set up Reactions: In a multi-well plate, set up translation reactions containing the cell-free extract, an mRNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source.

  • Add Inhibitor: Add a range of concentrations of this compound or pactamycin to the reactions. Include a no-inhibitor control.

  • Incubate: Incubate the reactions at 37°C to allow for protein synthesis.

  • Measure Reporter Activity: Quantify the amount of reporter protein produced by measuring luminescence or fluorescence.

  • Data Analysis: Plot the reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Conclusion

This compound and pactamycin are invaluable tools for dissecting the mechanisms of translation initiation. This compound's context-dependent inhibition and specificity for bacterial ribosomes make it a powerful probe for studying the nuances of start codon selection and a potential lead for antibiotic development. Pactamycin, with its broader activity and distinct E-site binding, offers a complementary approach to investigating the assembly of the initiation complex. The choice between these two inhibitors will depend on the specific research question, the experimental system, and the desired level of mechanistic detail. By understanding their distinct properties and employing the appropriate experimental methodologies, researchers can continue to unravel the complexities of protein synthesis and pave the way for new therapeutic strategies.

References

Validating Kasugamycin as a Specific Inhibitor of Translation Initiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kasugamycin's performance as a specific inhibitor of translation initiation against other alternatives, supported by experimental data. We delve into its precise mechanism of action, its context-dependent inhibitory effects, and detailed methodologies for key validation experiments.

Mechanism of Action: A Nuanced Inhibition of Initiation

This compound, an aminoglycoside antibiotic, distinguishes itself from many other protein synthesis inhibitors by specifically targeting the initiation phase of translation.[1][2] Unlike antibiotics that cause miscoding or inhibit the elongation steps, this compound prevents the formation of a stable 70S initiation complex.[2][3]

Its primary target is the 30S ribosomal subunit.[4] Through X-ray crystallography and cryo-electron microscopy, the binding site of this compound has been pinpointed to the mRNA channel, where it spans the peptidyl (P) and exit (E) sites.[2][5][6] It establishes key interactions with universally conserved nucleotides of the 16S rRNA, namely G926 and A794.[2][5]

Crucially, this compound does not directly compete with the initiator fMet-tRNA for binding to the P-site.[7] Instead, it mimics mRNA nucleotides, creating a steric hindrance that obstructs the path of canonical, leadered mRNAs through the channel.[2][7] This blockage destabilizes the crucial codon-anticodon interaction between the mRNA and the initiator tRNA, thereby preventing the formation of a productive 30S initiation complex and the subsequent joining of the 50S subunit.[2]

A key feature of this compound's inhibitory action is its context dependency. The nucleotide sequence immediately upstream of the start codon significantly influences its efficacy.[1] Transcripts with a guanine (B1146940) (G) at the -1 position are particularly susceptible to this compound-induced inhibition.[1][8] This specificity makes this compound a valuable tool for investigating the role of local mRNA sequences in translational control.[1]

Comparative Analysis with Other Translation Initiation Inhibitors

This compound's mechanism of action can be further understood by comparing it with other inhibitors that also target translation initiation, such as edeine (B1172465) and GE81112. While all three bind within the E-site of the 30S subunit, they stall the initiation process at distinct steps.[9][10]

Inhibitor Binding Site on 30S Primary Mechanism of Action Effect on Initiation Complex Key Distinguishing Feature
This compound mRNA channel (P and E sites)Sterically hinders mRNA binding, destabilizing codon-anticodon interaction.[2][5]Prevents formation of a stable 30S initiation complex.[6]Inhibition is highly dependent on the mRNA sequence, particularly the -1 nucleotide.[1][8] Does not induce miscoding.[11]
Edeine E-siteAffects early steps of 30S pre-initiation complex formation.[9][10]Precludes 30S initiation complex formation.[9]A universal inhibitor of both prokaryotic and eukaryotic translation initiation.[12]
GE81112 E-siteStalls the pre-initiation complex at a later stage by impeding the departure of initiation factor IF3.[9][10]Allows start codon recognition but prevents maturation of the initiation complex.[9]Targets a later step in the 30S initiation pathway compared to this compound and edeine.[10]
Pactamycin E-siteDisturbs the path of the mRNA.[6]Prevents the formation of the 30S initiation complex.[6]Displaces the mRNA from its canonical path in the E-site.[6]
Streptomycin A-site (primary)Binds to the decoding center (A-site) of the 30S subunit.Induces misreading of the mRNA code.A classic example of an aminoglycoside that causes miscoding, unlike this compound.[11]

Experimental Validation of this compound's Specificity

Several experimental techniques are employed to validate this compound as a specific inhibitor of translation initiation.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a genome-wide snapshot of translation. In the presence of this compound, a hallmark observation is the accumulation of ribosome footprints at or near the translation start codons of sensitive transcripts.[13][14] This provides strong evidence for its role in inhibiting initiation. The "this compound Effect Value" (KEV) can be calculated from this data to quantify the sensitivity or resistance of individual transcripts to the antibiotic.[13]

In Vitro Translation Assays

These assays directly measure the synthesis of a specific protein in a cell-free system. By adding this compound at varying concentrations, its inhibitory effect on the translation of a particular mRNA can be quantified. For example, in vitro translation of E. coli ompA mRNA (a canonical transcript) is inhibited by this compound, while the translation of leaderless mRNAs may be less affected under certain conditions.[15]

Toeprinting Assays

Toeprinting analysis allows for the precise mapping of the position of ribosomes on an mRNA molecule. In the presence of this compound, a block in the formation of the 30S initiation complex can be observed as a lack of a "toeprint" signal, which would otherwise indicate a stalled ribosome at the start codon.[8] This technique can be used to demonstrate how this compound prevents the stable binding of the 30S subunit to the mRNA.

Experimental Protocols

Ribosome Profiling with this compound Treatment

Objective: To identify and quantify the genome-wide effects of this compound on translation initiation.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture (e.g., E. coli) to mid-log phase. Split the culture into two; to one, add this compound to a final concentration of 100 µg/mL, and to the other, add a vehicle control. Incubate for a short period (e.g., 10-15 minutes).[14]

  • Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation and flash-freeze in liquid nitrogen. Lyse the cells in a buffer containing inhibitors of RNases and proteases.

  • Ribosome Footprinting: Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (footprints).

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose (B13894) density gradient centrifugation or using a size-exclusion chromatography column.

  • RNA Extraction and Library Preparation: Extract the RNA footprints. Prepare a cDNA library from the footprints for high-throughput sequencing.

  • Sequencing and Data Analysis: Sequence the cDNA library. Align the reads to the genome to determine the positions of the ribosomes. Analyze the data for an accumulation of reads at the start codons of genes in the this compound-treated sample compared to the control.

In Vitro Translation Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on the translation of a specific mRNA.

Protocol:

  • Prepare the In Vitro Translation System: Use a commercially available prokaryotic in vitro translation system (e.g., S30 extract from E. coli).

  • Set up the Reactions: In separate reaction tubes, combine the S30 extract, amino acid mixture (containing a labeled amino acid like 35S-methionine), and the template mRNA (e.g., a plasmid encoding a reporter protein like luciferase or GFP).

  • Add this compound: Add this compound to the reaction tubes at a range of final concentrations. Include a no-kasugamycin control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Quantify Protein Synthesis: Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring radioactivity (for 35S-methionine) or fluorescence/luminescence (for reporter proteins).

  • Data Analysis: Plot the amount of protein synthesis as a function of this compound concentration and determine the IC50 value.

Visualizing this compound's Mechanism and Experimental Workflow

kasugamycin_mechanism cluster_initiation Canonical Translation Initiation cluster_inhibition Inhibition by this compound 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Blocked_mRNA_path Obstructed mRNA Path 30S_subunit->Blocked_mRNA_path leads to fMet_tRNA fMet-tRNA mRNA->fMet_tRNA recruits 30S_IC 30S Initiation Complex fMet_tRNA->30S_IC forms 50S_subunit 50S Subunit 30S_IC->50S_subunit joins 70S_IC 70S Initiation Complex 50S_subunit->70S_IC forms Elongation Elongation 70S_IC->Elongation Ksg This compound Ksg->30S_subunit binds to mRNA channel Destabilized_interaction Destabilized Codon-Anticodon Interaction Blocked_mRNA_path->Destabilized_interaction Inhibition Inhibition of 30S IC Formation Destabilized_interaction->Inhibition Inhibition->Elongation prevents

Caption: Mechanism of this compound's inhibition of translation initiation.

ribo_seq_workflow Start Bacterial Culture Treatment This compound Treatment (and Control) Start->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Nuclease Nuclease Digestion (Ribosome Footprinting) Harvest->Nuclease Isolation Isolate Ribosome-mRNA Complexes Nuclease->Isolation Extraction RNA Extraction Isolation->Extraction Library_Prep cDNA Library Preparation Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis: Align reads, identify peaks at start codons Sequencing->Analysis Result Validation of Initiation Inhibition Analysis->Result context_dependency This compound This compound mRNA_context mRNA sequence at -1 position This compound->mRNA_context Guanine Guanine at -1 mRNA_context->Guanine is Other_nuc Other nucleotide at -1 mRNA_context->Other_nuc is High_sensitivity High Sensitivity to Inhibition Guanine->High_sensitivity Low_sensitivity Lower Sensitivity to Inhibition Other_nuc->Low_sensitivity

References

A Comparative Guide to Ribosome Footprinting with Kasugamycin and Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of kasugamycin and tetracycline (B611298) on bacterial ribosome footprints, offering insights into their distinct mechanisms of action for researchers in molecular biology and drug development.

Introduction

Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a snapshot of the ribosomes actively translating mRNAs in a cell. By sequencing the ribosome-protected mRNA fragments, researchers can gain insights into the regulation of protein synthesis. The use of antibiotics that stall ribosomes at specific stages of translation can further enhance the resolution of this technique. This guide focuses on two such antibiotics, this compound and tetracycline, which, despite both targeting the bacterial ribosome, elicit distinct ribosome footprints, revealing different aspects of translation.

This compound is an aminoglycoside antibiotic that primarily inhibits the initiation of protein synthesis.[1][2] Its use in ribosome profiling allows for the detailed study of translation initiation events. Tetracycline, a broad-spectrum antibiotic, is classically known as an inhibitor of the elongation phase of translation.[3] However, recent studies have shown its utility in ribosome profiling for identifying translation initiation sites.[4]

This guide will delve into a comparative analysis of their effects on ribosome occupancy, provide detailed experimental protocols for their use in ribosome profiling, and explore the signaling pathways they impact.

Comparison of Ribosome Footprints and Mechanisms of Action

This compound and tetracycline induce distinct patterns of ribosome stalling, which are reflective of their different mechanisms of inhibition.

FeatureThis compound TreatmentTetracycline Treatment
Primary Site of Action Translation Initiation[1][2]Translation Elongation (canonical)[3], with effects on Initiation[4][5]
Ribosome Footprint Profile Accumulation of ribosomes at and near the translation start codon.[1][6]Accumulation of ribosomes at the translation start site, but also distributed along the coding sequence.[4]
Mechanism of Action Binds to the 30S ribosomal subunit in the mRNA channel, sterically hindering the placement of the initiator tRNA and mRNA.[1][7]Binds to the A-site of the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA.[3]
Context Dependence Highly context-dependent; inhibition is stronger for transcripts with a guanine (B1146940) (G) at the -1 position relative to the start codon.[1][8]Less context-dependent in its primary elongation inhibition.
Key Application in Ribo-Seq Studying the regulation of translation initiation and identifying factors that influence initiation efficiency.[2]Identifying translation initiation sites (TIS) genome-wide (TetRP).[4]

Quantitative Data on Antibiotic-Induced Ribosome Stalling

The following tables summarize quantitative data from ribosome profiling experiments with this compound and tetracycline, illustrating their differential effects on translation.

This compound Treatment

The inhibitory effect of this compound is highly dependent on the sequence context of the translation initiation site. The "this compound Effect Value" (KEV) quantifies the change in ribosome occupancy on a transcript in the presence of the antibiotic, with a KEV < 1 indicating sensitivity and a KEV > 1 indicating resistance.[2]

Table 1: this compound Effect Value (KEV) for Select E. coli Genes [2]

GeneProductKEVClassification
ykgEDUF1100 family inner membrane protein0.09Sensitive
yjfNPutative inner membrane protein0.14Sensitive
torSSensor protein TorS11.23Resistant
ygaPPutative transport protein8.32Resistant

The nucleotide immediately preceding the start codon also significantly influences the degree of inhibition by this compound.

Table 2: Impact of the -1 Nucleotide on Translation Efficiency (TE) with this compound in E. coli [8]

Nucleotide at -1 PositionMedian log2 Fold Change in TE (1 mg/mL this compound)Median log2 Fold Change in TE (10 mg/mL this compound)
A-0.5-1.0
C-0.6-1.2
G-0.8-1.5
U-0.5-1.1
Tetracycline Treatment

Tetracycline-inhibited ribosome profiling (TetRP) results in a sharp peak of ribosome density at the translation initiation site, which is useful for annotating start codons.[4] While direct comparative quantitative data with this compound from a single study is limited, the hallmark of tetracycline treatment is this pronounced accumulation at the start codon relative to the gene body.

Experimental Protocols

Detailed methodologies for performing ribosome profiling with this compound and tetracycline are provided below.

Ribosome Profiling with this compound

This protocol is adapted from studies on E. coli.[2][8]

  • Cell Culture and Treatment:

    • Grow a this compound-hypersusceptible strain of E. coli (e.g., ΔgcvB mutant) to early- to mid-logarithmic phase (OD600 ≈ 0.3-0.4).

    • Treat the culture with this compound at a final concentration of 1-10 mg/mL for a short period (e.g., 2.5-5 minutes).

    • Rapidly harvest cells by filtration or centrifugation at 4°C and flash-freeze in liquid nitrogen.

  • Cell Lysis and Nuclease Digestion:

    • Lyse cells by cryogenic milling.

    • Resuspend the cell powder in a polysome buffer.

    • Clarify the lysate by centrifugation.

    • Treat the supernatant with RNase I to digest unprotected mRNA.

  • Monosome Isolation:

    • Layer the RNase I-treated lysate onto a 10-50% (w/v) sucrose (B13894) gradient.

    • Separate ribosomal complexes by ultracentrifugation.

    • Fractionate the gradient and collect the 70S monosome peak.

  • Library Preparation:

    • Extract RNA from the monosome fractions.

    • Isolate ribosome-protected footprints (RPFs) of ~20-30 nucleotides by size selection on a denaturing polyacrylamide gel.

    • Ligate adapters, perform reverse transcription, and amplify the cDNA library for high-throughput sequencing.

Ribosome Profiling with Tetracycline (TetRP)

This protocol is adapted from the method used for identifying translation initiation sites in bacteria.[4]

  • Cell Culture and Treatment:

    • Grow the bacterial culture to the desired optical density.

    • Add tetracycline to the culture at a final concentration of 40 µg/mL and incubate for a very short period (e.g., 30 seconds).

    • Immediately harvest cells by flash-freezing the culture in liquid nitrogen.

  • Cell Lysis and Nuclease Digestion:

    • Lyse frozen cells, for instance, by cryo-milling.

    • Thaw the lysate and treat with RNase I to digest unprotected mRNA.

  • Monosome Isolation:

    • Isolate monosomes using sucrose gradient ultracentrifugation as described for the this compound protocol.

  • Library Preparation:

    • Extract RNA and prepare the sequencing library from the isolated RPFs as described in the this compound protocol.

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow for Ribosome Profiling

RibosomeProfilingWorkflow cluster_cell_culture Cell Culture & Treatment cluster_footprinting Ribosome Footprinting cluster_sequencing Sequencing & Analysis A Bacterial Culture Growth B Antibiotic Treatment (this compound or Tetracycline) A->B C Cell Harvesting & Lysis B->C D Nuclease Digestion (RNase I) C->D E Monosome Isolation (Sucrose Gradient) D->E F RNA Extraction of Ribosome-Protected Fragments (RPFs) E->F G Library Preparation F->G H High-Throughput Sequencing G->H I Data Analysis (Footprint Mapping) H->I

Caption: A generalized workflow for ribosome profiling experiments.

Mechanism of Action: this compound vs. Tetracycline

Antibiotic_Mechanisms cluster_this compound This compound cluster_tetracycline Tetracycline K_ribosome 30S Ribosome K_inhibition Inhibition of Initiation Complex Formation K_ribosome->K_inhibition This compound binds near P-site K_mRNA mRNA K_mRNA->K_inhibition K_tRNA Initiator tRNA K_tRNA->K_inhibition T_ribosome 30S Ribosome T_A_site A-site T_ribosome->T_A_site T_aa_tRNA Aminoacyl-tRNA T_aa_tRNA->T_A_site T_inhibition Inhibition of Elongation T_A_site->T_inhibition Tetracycline blocks binding

Caption: Mechanisms of action for this compound and tetracycline.

Impact on Bacterial Signaling Pathways

The inhibition of translation by this compound and tetracycline can trigger cellular stress responses.

  • This compound: Prolonged treatment with this compound can induce a stress response in E. coli, leading to the formation of altered "61S" ribosomes that are deficient in several ribosomal proteins.[1][9] These altered ribosomes show a preference for translating leaderless mRNAs.[1] This suggests that this compound can trigger a remodeling of the translational machinery as part of a bacterial stress response.

  • Tetracycline: Tetracycline has been shown to affect the stringent response in bacteria, a global regulatory mechanism that is activated by nutrient starvation and other stresses.[10][11] The stringent response is mediated by the alarmones ppGpp and pppGpp. Tetracycline can inhibit the accumulation of ppGpp, thereby interfering with the stringent response.[10] In eukaryotes, tetracyclines can activate mitoribosome quality control and reduce endoplasmic reticulum (ER) stress.[12]

Signaling Pathway Diagram: Bacterial Stringent Response

StringentResponse Stress Nutrient Starvation / Stress Ribosome Ribosome Stress->Ribosome RelA RelA Ribosome->RelA Uncharged tRNA in A-site ppGpp (p)ppGpp Synthesis RelA->ppGpp Activation Downstream Downstream Effects (e.g., inhibition of rRNA synthesis, upregulation of stress response genes) ppGpp->Downstream Tetracycline Tetracycline Tetracycline->Ribosome Blocks A-site

Caption: Tetracycline's interference with the bacterial stringent response.

Conclusion

This compound and tetracycline, while both targeting the bacterial ribosome, provide complementary information in ribosome profiling experiments. This compound serves as a specific tool to investigate the nuances of translation initiation, revealing context-dependent regulatory mechanisms. Tetracycline, through TetRP, offers a robust method for the genome-wide identification of translation start sites. The choice between these antibiotics will depend on the specific research question. Understanding their distinct effects on ribosome footprints and their impact on cellular signaling pathways is crucial for the accurate interpretation of ribosome profiling data and for the development of novel antimicrobial strategies.

References

Kasugamycin's Differential Assault on Ribosomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the aminoglycoside antibiotic kasugamycin reveals a pronounced selective inhibition of prokaryotic ribosomes over their eukaryotic counterparts. This guide provides a comprehensive comparison of this compound's effects, supported by quantitative data and detailed experimental protocols, to inform researchers and drug development professionals in the fields of microbiology and pharmacology.

This compound, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, is a potent inhibitor of protein synthesis. Its mechanism of action, primarily targeting the initiation phase of translation, exhibits a significant disparity in its efficacy against prokaryotic and eukaryotic ribosomes. This differential activity forms the basis of its use as an antibacterial agent and highlights its potential as a tool for studying the intricacies of translation.

Quantitative Analysis of Ribosomal Inhibition

The inhibitory potency of this compound varies significantly between prokaryotic and eukaryotic ribosomes. This difference is most evident in the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the antibiotic required to reduce the ribosome's activity by 50%.

Ribosome TypeOrganism/SystemIC50 / MICCitation
Prokaryotic Escherichia coli (in vivo)500 µg/mL (MIC)[1]
Pseudomonas (in vitro)125 - 250 µg/mL (MIC)[2]
Eukaryotic (Mitochondrial) Mammalian (in vitro)>400 µM
Eukaryotic (Cytosolic) General (in vitro)Inhibition observed, specific IC50 not consistently reported.[3][4]

Mechanism of Action: A Tale of Two Ribosomes

This compound's primary mode of action is the inhibition of translation initiation. However, the precise molecular interactions and the resulting consequences differ between prokaryotic 70S and eukaryotic 80S ribosomes.

Prokaryotic Ribosomes: A Roadblock in the mRNA Tunnel

In prokaryotes, this compound binds to the 30S ribosomal subunit within the mRNA channel, near the peptidyl (P) and exit (E) sites.[5][6][7] X-ray crystallography studies have pinpointed its binding location to a region spanning nucleotides G926 and A794 of the 16S rRNA.[5][6] This binding does not directly compete with the initiator fMet-tRNA for its P-site binding. Instead, this compound sterically hinders the path of the mRNA, particularly the nucleotides just upstream of the start codon.[8] This obstruction destabilizes the codon-anticodon interaction between the mRNA and the initiator tRNA, ultimately preventing the formation of a stable 30S initiation complex.[3][9]

The inhibitory effect of this compound on prokaryotic ribosomes is also context-dependent. The nucleotide composition of the mRNA, especially at the -1 position relative to the start codon, can influence the degree of inhibition.[10]

Eukaryotic Ribosomes: An Enigma with Emerging Clues

While it is established that this compound inhibits translation initiation in eukaryotes, the molecular details are less clear.[3][4] There is a lack of high-resolution structural data for this compound bound to the eukaryotic 80S ribosome. This absence of a clear structural model makes a direct comparison of the binding site and mechanism challenging. However, studies on other antibiotics, such as edeine (B1172465), have shown that their binding sites can differ between bacterial and yeast ribosomes, suggesting a similar possibility for this compound.[11] The universally conserved nature of the rRNA nucleotides involved in this compound binding in prokaryotes suggests a potential for interaction with eukaryotic ribosomes, though the surrounding ribosomal protein landscape and rRNA secondary structures may alter the binding affinity and inhibitory effect.

Interestingly, this compound shows minimal inhibition of mammalian mitochondrial protein synthesis, with an IC50 value greater than 400 µM. This suggests a high degree of selectivity for bacterial ribosomes over these organelles of prokaryotic origin.

Visualizing the Inhibition: A Pathway Diagram

To illustrate the differential mechanism of this compound, the following diagram outlines the key steps of translation initiation and the points of interference in both prokaryotic and eukaryotic systems.

kasugamycin_inhibition cluster_prokaryote Prokaryotic Translation Initiation cluster_eukaryote Eukaryotic Translation Initiation p_start 30S Subunit + mRNA + IFs p_ternary 30S Initiation Complex (fMet-tRNA at P-site) p_start->p_ternary fMet-tRNA binding p_70s 70S Ribosome Assembly p_ternary->p_70s 50S Subunit Joins p_inhibition Inhibition of Initiation p_ternary->p_inhibition p_elongation Elongation p_70s->p_elongation p_this compound This compound p_this compound->p_ternary Steric hindrance of mRNA e_start 40S Subunit + eIFs + Met-tRNAi e_scan Scanning for AUG e_start->e_scan mRNA binding e_recognition Start Codon Recognition e_scan->e_recognition e_80s 80S Ribosome Assembly e_recognition->e_80s 60S Subunit Joins e_inhibition Inhibition of Initiation (Less Effective) e_recognition->e_inhibition e_elongation Elongation e_80s->e_elongation e_this compound This compound e_this compound->e_recognition Presumed Interference

Caption: this compound's differential effect on translation initiation.

Experimental Protocols

To facilitate further research into the effects of this compound, detailed methodologies for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent effect of this compound on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract or Rabbit Reticulocyte Lysate/Wheat Germ Extract

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • Energy source (ATP, GTP)

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the cell-free extract, amino acid mixture, energy source, and mRNA template.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-kasugamycin control.

  • Incubate the reactions at the optimal temperature for the chosen cell-free system (e.g., 37°C for E. coli S30 extract).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitates on glass fiber filters and wash thoroughly with TCA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.[12][13][14]

Ribosome Profiling (Prokaryotic)

This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing the specific sites of translation inhibition by this compound.

Materials:

  • E. coli culture

  • This compound

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradients

  • RNA extraction and library preparation kits

  • Next-generation sequencing platform

Procedure:

  • Grow an E. coli culture to mid-log phase and treat with this compound for a short period (e.g., 5-10 minutes).

  • Rapidly harvest and lyse the cells.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

  • Isolate monosomes by sucrose gradient centrifugation.

  • Extract the RPFs from the monosome fraction.

  • Prepare a cDNA library from the RPFs.

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to the E. coli genome to map the ribosome positions and identify this compound-induced stalling at translation initiation sites.[10][15]

Toeprinting Assay

This primer extension inhibition assay can be used to map the precise location of the ribosome on an mRNA template and to assess how this compound affects the formation of the initiation complex.

Materials:

  • Purified 30S ribosomal subunits

  • mRNA template of interest

  • Initiation factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNAfMet)

  • DNA primer complementary to a region downstream of the start codon

  • Reverse transcriptase

  • dNTPs (including a radiolabeled dNTP)

  • This compound

Procedure:

  • Anneal the radiolabeled primer to the mRNA template.

  • Assemble the 30S initiation complex by incubating the primed mRNA with 30S subunits, initiation factors, and fMet-tRNAfMet in the presence or absence of this compound.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • The reverse transcriptase will extend the primer until it is blocked by the assembled ribosome, creating a "toeprint".

  • Denature the reaction products and resolve them on a sequencing gel alongside a sequencing ladder generated from the same mRNA and primer.

  • The position of the toeprint reveals the location of the leading edge of the ribosome. A decrease in the intensity of the toeprint in the presence of this compound indicates inhibition of initiation complex formation.[16][17][18]

Conclusion

This compound's pronounced selectivity for prokaryotic ribosomes makes it a valuable tool for both therapeutic and research applications. Its well-characterized mechanism of action in bacteria provides a solid foundation for understanding its antibacterial properties. While its effects on eukaryotic ribosomes are less understood, the available data point to a significantly lower inhibitory capacity. Further structural and biochemical studies on the interaction of this compound with eukaryotic ribosomes are warranted to fully elucidate the basis for its differential activity and to explore its potential for the development of novel, highly selective antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Kasugamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Kasugamycin, a common antibiotic used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all relevant personnel are familiar with its Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should occur in a well-ventilated area. In case of accidental exposure, refer to the SDS for first-aid measures.

Disposal of this compound Waste

The primary recommended method for the disposal of this compound waste is through controlled incineration.[1][2][3] This should be carried out by a licensed chemical destruction facility. Under no circumstances should this compound waste be discharged into sewer systems or contaminate waterways, food, or animal feed.[1][2][3][4][5]

For spills, contain the material to prevent further spread.[3][6] The collected material should be placed in a suitable, sealed container and disposed of as chemical waste in accordance with local, state, and federal regulations.[1][3][6]

Decontamination and Disposal of Containers

Proper disposal of empty this compound containers is crucial to prevent environmental contamination. The following procedure should be followed:

  • Triple Rinse: Rinse the container three times with an appropriate solvent (e.g., water).[1][3][4][5]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as chemical waste, following the same procedure as for this compound waste.[1]

  • Puncture Container: After triple rinsing, puncture the container to render it unusable for other purposes.[1][2][3]

  • Final Disposal: The punctured container can then be disposed of in a sanitary landfill, or offered for recycling or reconditioning, in compliance with local regulations.[1][2][3]

Environmental Fate and Persistence

While this compound is not expected to persist in the environment, it is important to be aware of its environmental characteristics to underscore the importance of proper disposal.[7][8]

Environmental AspectFindingCitation
Aerobic Half-life in Water 6.9 days[7]
Aerobic Half-life in Sediment 108 days[7]
Persistence in Water Considered not a persistent pesticide in water.[7][8]
Major Transformation Products Kasugamycinic acid and kasugabiosamine.[7]
Risk to Terrestrial Plants A risk to terrestrial plants has been identified, necessitating buffer zones during agricultural application.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

KasugamycinDisposal cluster_waste This compound Waste cluster_container Container Decontamination cluster_disposal Final Disposal Waste This compound Waste (Solid or Liquid) Incineration Licensed Chemical Incineration Waste->Incineration Dispose via Container Empty this compound Container TripleRinse Triple Rinse with Appropriate Solvent Container->TripleRinse CollectRinsate Collect Rinsate TripleRinse->CollectRinsate Puncture Puncture Container TripleRinse->Puncture CollectRinsate->Incineration Dispose Rinsate via Landfill Sanitary Landfill/ Recycling Puncture->Landfill Dispose Container via

This compound Disposal and Decontamination Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kasugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Kasugamycin, a potent aminocyclitol glycoside antibiotic. Adherence to these procedures is paramount to ensure personnel safety, prevent environmental contamination, and maintain the integrity of your research. This document offers detailed, step-by-step guidance on personal protective equipment (PPE), operational plans for handling both powdered and liquid forms of this compound, and comprehensive disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the primary safeguard against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving the handling of powdered this compound, especially during weighing and transferring, to prevent inhalation.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory. A face shield must be worn over safety goggles during the handling of powdered this compound to protect against splashes and airborne particles.
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Gloves should be changed frequently to minimize the risk of contamination.[1][2]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is utilized, it must be laundered regularly and is not to be worn outside of the laboratory.

Operational Plans: From Receipt to Use

Proper handling procedures are crucial to minimize exposure risk and prevent cross-contamination. The following workflows provide step-by-step guidance for handling both powdered and liquid preparations of this compound.

Handling Powdered this compound

Caption: Workflow for Handling Powdered this compound.

Handling Liquid this compound Solutions

Caption: Workflow for Handling Liquid this compound.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Cleanup Protocol
Spill Type Containment Cleanup Decontamination
Powder Cover the spill with plastic or a tarp to prevent airborne dispersal.[3]Gently sweep the material into a labeled, sealable container for hazardous waste.[4]Decontaminate the area with a suitable cleaning agent, and wipe down all surfaces.
Liquid Create a dike around the spill using absorbent material.Absorb the spill with chemical spill pads or powder.[4][5] Place the used absorbent material into a labeled, sealable container for hazardous waste.Wipe the area with a wet paper towel and then decontaminate with an appropriate cleaning agent.[4]
First Aid Measures in Case of Exposure
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[6][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of this compound and associated waste can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1] All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal

Caption: this compound Waste Disposal Workflow.

Key Disposal Steps:

  • Segregate Waste: At the point of generation, separate contaminated solid waste, liquid waste, and sharps into their respective, clearly labeled hazardous waste containers.

  • Container Management: Ensure all waste containers are kept closed when not in use. Do not overfill containers.

  • Empty Container Disposal: Triple rinse empty this compound containers with a suitable solvent.[7] The rinsate should be collected and disposed of as hazardous liquid waste. Puncture and dispose of the rinsed container in a sanitary landfill, or as directed by local regulations.[7]

  • Final Disposal: Arrange for the collection and disposal of all this compound waste through a licensed chemical waste disposal facility, in accordance with all federal, state, and local regulations.[6]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel and protecting the surrounding ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.